Cyclobutyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1191-94-2 |
|---|---|
Molecular Formula |
C4H4 |
Molecular Weight |
52.07 g/mol |
IUPAC Name |
cyclobutyne |
InChI |
InChI=1S/C4H4/c1-2-4-3-1/h1-2H2 |
InChI Key |
DRFGMUMDUXDALH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclobutyne: An In-depth Technical Guide on Stability and Ring Strain
Abstract
Cyclobutyne (C₄H₄) represents a fascinating and extreme case of a strained cycloalkyne.[1] As a four-membered carbon ring containing a triple bond, its structure imposes immense geometric constraints, leading to exceptionally high ring strain and rendering it highly unstable.[1] Consequently, free this compound has not been isolated or directly observed; its existence is primarily understood through high-level computational studies and inferred from the characterization of its stabilized coordination complexes.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on the theoretical and experimental aspects of its stability, ring strain, structure, and reactivity. It is intended for a scientific audience requiring a detailed understanding of this transient species.
The Theoretical Framework of Ring Strain in Cycloalkynes
Ring strain in cycloalkanes and their unsaturated derivatives arises from several factors: angle strain, torsional (Pitzer) strain, and transannular (van der Waals) strain.[3][4] In cycloalkynes, the primary contributor to this instability is angle strain , which results from the distortion of bond angles from their ideal values.[4][5]
For a typical alkyne, the sp-hybridized carbon atoms of the C−C≡C−C unit favor a linear geometry with a bond angle of 180°.[5] Incorporating this unit into a small ring forces a significant deviation from this ideal angle, creating immense strain.[6] This bending of the alkyne is the largest component of the total ring strain in small cycloalkynes.[7] The reactivity of these molecules is directly correlated to the size of the ring, with smaller rings exhibiting greater deviation from linearity and thus higher reactivity.[8] Cyclooctyne, with a C-C≡C angle of about 158.5°, is the smallest cycloalkyne that can be isolated and stored as a stable compound.[5][6] Smaller cycloalkynes, such as cycloheptyne and cyclopentyne (B14760497), are transient intermediates that must be generated in situ and trapped.[7]
Quantifying Ring Strain
The strain energy of a cycloalkyne can be estimated computationally or determined experimentally by measuring the heat of combustion or heat of hydrogenation and comparing it to a strain-free reference compound.[9] The enthalpies of hydrogenation for cycloheptyne, cyclohexyne, and cyclopentyne have been calculated to be 56.6, 76.3, and 100.4 kcal/mol, respectively, illustrating the dramatic increase in strain with decreasing ring size.[7]
This compound: A Molecule at the Limit
This compound is the quintessential example of a highly strained cycloalkyne.[1] Its theoretical existence has been a subject of considerable debate, with advanced computational studies investigating whether it can exist as a true energy minimum on the potential energy surface or if it is merely a transition state.[2]
Computational Insights into Structure and Stability
High-level theoretical methods have been employed to predict the properties of this compound.[2] A key finding from these studies is that singlet this compound is not a minimum but a transition state that connects two equivalent cyclopropylidenemethylene minima.[2] Triplet this compound, however, is predicted to be a genuine minimum, though it lies at a higher energy level.[2]
The total ring strain of singlet this compound has been computationally estimated to be a staggering 101 kcal/mol.[2] This immense strain is primarily due to the severe distortion of the alkyne geometry required to fit within a four-membered ring.
| Parameter | Molecule | Value | Source |
| Strain Energy | Cyclopropane | 27.6 kcal/mol | [10] |
| Cyclobutane | 26.3 kcal/mol | [10][11] | |
| Cyclopentyne | ~100.4 kcal/mol (ΔHhyd) | [7] | |
| Cyclohexyne | ~76.3 kcal/mol (ΔHhyd) | [7] | |
| Cycloheptyne | ~56.6 kcal/mol (ΔHhyd) | [7] | |
| Cyclooctyne | ~10 kcal/mol | [5] | |
| This compound (Singlet) | 101 kcal/mol | [2] | |
| Bond Angles | Cyclobutane (puckered) | C-C-C ≈ 88° | [11] |
| Cyclobutanone | C-C-C = 93.1° | [12] | |
| Cyclobutene (B1205218) | C=C-C = 94.0° | [13] | |
| This compound (Calculated) | C-C≡C ≈ 95-100° (estimated) | N/A | |
| Bond Lengths | Cyclobutane | C-C = 1.568 Å | [14] |
| Cyclobutene | C=C = 1.325 Å | [13] | |
| This compound (Calculated) | C≡C ≈ 1.25 Å (estimated) | N/A |
Table 1: Comparative Strain Energies and Structural Parameters. Data for this compound is based on computational studies, while other values are from a mix of experimental and computational sources for context.
Experimental Approaches and Evidence
Direct synthesis and isolation of free this compound have not been achieved due to its extreme instability.[1] Therefore, experimental knowledge is indirect and relies on two main strategies: the synthesis of stabilized metal complexes and trapping experiments with highly reactive precursors.
Synthesis of Stabilized this compound Complexes
The only definitive experimental evidence for the existence of the this compound structure comes from its synthesis and characterization as a ligand within a triosmium cluster complex.[1][15] The metal cluster stabilizes the highly strained ring, allowing for its isolation and structural analysis.[15]
Experimental Protocol: Synthesis of Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H) [15]
-
Precursor Synthesis: The synthesis begins with a precursor complex containing a cyclobutenyl ligand.
-
Ligand Transformation: The cyclobutenyl ligand is chemically modified on the metal cluster to generate the this compound ligand. This process often involves reactions that induce elimination, forcing the formation of the triple bond within the four-membered ring scaffold provided by the osmium atoms.
-
Reaction Conditions: The specific reaction involves heating the precursor complex, which leads to the opening of the C₄ ring.[15] The exact conditions (solvent, temperature, reaction time) are critical for isolating the desired product.
-
Isolation and Characterization: The resulting this compound-containing osmium complex is isolated using standard organometallic chemistry techniques, such as column chromatography.
-
Spectroscopic and Structural Analysis: Characterization is performed using techniques like ¹H NMR spectroscopy, mass spectrometry, and, most importantly, single-crystal X-ray diffraction, which provides definitive structural proof of the this compound ligand coordinated to the metal cluster.[15] A disubstituted this compound ligand has also been synthesized and characterized within a similar triosmium complex.[16]
Hypothetical Trapping of Free this compound
Given its predicted high reactivity, free this compound, if generated, would be a potent intermediate for cycloaddition reactions.[17] A common strategy for detecting such transient species is to generate them in situ in the presence of a "trapping" agent, such as a reactive diene or azide.
Hypothetical Experimental Protocol: Generation and Trapping of this compound
-
Precursor Selection: A suitable precursor would be a cyclobutene derivative with good leaving groups, such as a 1,2-dihalocyclobutene or a cyclobutene-fused system designed for retro-Diels-Alder extrusion.
-
Generation: The precursor would be subjected to conditions that induce elimination or fragmentation. For a dihalide, this could involve treatment with a strong base (e.g., t-BuOK) or a reducing metal.
-
In Situ Trapping: The generation step is performed in a solution containing a large excess of a trapping agent. A highly reactive diene like furan (B31954) or cyclopentadiene (B3395910) could intercept the this compound in a [4+2] Diels-Alder cycloaddition.
-
Product Analysis: The reaction mixture is analyzed for the presence of the characteristic Diels-Alder adduct. Isolation and spectroscopic characterization (NMR, MS) of this adduct would provide strong indirect evidence for the transient formation of free this compound.
Visualizing Strain and Experimental Logic
The Relationship Between Ring Size and Strain
The fundamental reason for this compound's instability is the severe angle strain imposed by the small ring on the alkyne bond. This relationship can be visualized as a logical progression.
Caption: Logical flow from ring size to molecular instability in cycloalkynes.
Workflow for Trapping Transient this compound
A hypothetical experiment to prove the existence of free this compound would involve its generation and immediate trapping, as direct observation is not feasible.
Caption: A hypothetical experimental workflow for generating and trapping this compound.
Conclusion
This compound remains a molecule of immense theoretical interest, pushing the boundaries of our understanding of chemical bonding and stability. While it is too unstable for isolation in its free form, computational chemistry provides a detailed picture of its extreme ring strain and predicted structure.[1][2] The successful synthesis and characterization of this compound within the stabilizing coordination sphere of a metal cluster provides crucial experimental validation of its potential existence.[15] Future research may focus on developing novel precursors and ultra-fast spectroscopic techniques that could one day provide direct evidence for this highly elusive and reactive intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 6. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. fiveable.me [fiveable.me]
- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]
- 13. The Molecular Structure of Cyclobutene, C_4H_6 [authors.library.caltech.edu]
- 14. scispace.com [scispace.com]
- 15. This compound ligands. 1. Synthesis and reactivity of a this compound ligand in a triosmium complex, including a structural characterization of the first this compound ligand in the complex Os[sub 3](CO)[sub 9]([mu][sub 3]-[eta][sup 2]-[ovr C[sub 2]CH[sub 2]C]H[sub 2])([mu]-SPh)([mu]-H) (Journal Article) | OSTI.GOV [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. material-properties.org [material-properties.org]
The Electronic Structure of Cyclobutyne: A Highly Strained and Transient Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyne (C₄H₄) represents a fascinating and highly unstable molecule that has been the subject of extensive theoretical investigation. As the smallest possible cycloalkyne, its electronic structure is dominated by immense ring strain, leading to unique bonding characteristics and reactivity. This technical guide provides a comprehensive overview of the electronic structure of this compound, summarizing key computational findings, and presenting the limited experimental data available from its stabilization in a metal complex. Particular emphasis is placed on the nature of its ground state, the concept of an orbital isomer, and the computational and experimental methodologies employed in its study.
Introduction
The incorporation of a carbon-carbon triple bond within a small ring system presents a significant challenge to conventional bonding theories due to the inherent linearity of sp-hybridized carbon atoms. This compound, with its four-membered ring, is a quintessential example of a highly strained molecule that has yet to be isolated in its free form.[1][2] Its transient nature has made computational chemistry an indispensable tool for elucidating its electronic structure, stability, and potential energy surface. This guide synthesizes the current understanding of this compound's electronic properties, providing a valuable resource for researchers in physical organic chemistry, computational chemistry, and materials science.
Computational Analysis of the Electronic Structure
Computational Methodologies
A variety of sophisticated computational methods have been employed to study this compound, necessitated by its complex electronic nature and the potential for multireference character. Key methods include:
-
Coupled Cluster (CC) Theory: Methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) have been instrumental in obtaining accurate energies and geometries.[3]
-
Multireference Methods: Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) calculations have been used to address the multireference character of singlet this compound.[4]
-
Density Functional Theory (DFT): While computationally less demanding, DFT methods have shown variable success in describing the delicate electronic structure of this compound.
-
Austin Model 1 (AM1): This semi-empirical method was used in the initial proposal of the orbital isomer of this compound.[1]
These calculations typically involve the optimization of molecular geometries to find stationary points on the potential energy surface, followed by frequency calculations to characterize these points as minima (all real frequencies) or transition states (one imaginary frequency).
Singlet this compound: A Transition State
Contrary to earlier computational studies that suggested singlet this compound as a stable minimum, more recent and higher-level calculations have concluded that the C₂ᵥ symmetry structure of singlet this compound is not a true minimum on the potential energy surface.[2][5] Instead, it represents a transition state for a ring-puckering motion that leads to two equivalent Cₛ symmetry minima, identified as cyclopropylidenemethylenes.[5]
The imaginary vibrational frequency associated with this transition state corresponds to the out-of-plane bending of the four-membered ring. The barrier for this rearrangement is computationally predicted to be approximately 23 kcal/mol.[5]
Triplet this compound: A Genuine Minimum
In contrast to the singlet state, the triplet state of this compound is predicted to be a genuine minimum on the potential energy surface, possessing all real vibrational frequencies.[5] However, it is calculated to be approximately 15 kcal/mol higher in energy than the singlet transition state.[5] The geometry of triplet this compound is also distinct from the singlet state, with a longer C-C "triple" bond that is more characteristic of a double bond.
The Orbital Isomer of this compound
A significant finding in the computational study of this compound is the prediction of an "orbital isomer" which is suggested to be the global minimum for C₄H₄ with this connectivity.[1] This isomer arises from the interaction between the in-plane π-system and the σ-orbitals of the four-membered ring. This interaction leads to a reordering of the molecular orbitals compared to what would be expected for a classical this compound, with a bonding orbital transforming into an antibonding orbital. AM1 calculations suggest that this orbital isomer is the only form of this compound that exists as a potential energy minimum.
Figure 1: Interaction of σ and in-plane π orbitals leading to the orbital isomer of this compound.
Quantitative Computational Data
The following tables summarize the key quantitative data obtained from high-level computational studies on the electronic structure of this compound.
Table 1: Calculated Geometries of this compound Species
| Parameter | Singlet this compound (C₂ᵥ Transition State) | Triplet this compound (C₂ᵥ Minimum) |
| C≡C Bond Length (Å) | ~1.23 - 1.26 | ~1.32 |
| C-C Single Bond Length (Å) | ~1.54 | ~1.56 |
| C-H Bond Length (Å) | ~1.08 | ~1.08 |
| C-C≡C Bond Angle (°) | ~135 | ~130 |
| ≡C-C-C Bond Angle (°) | ~90 | ~90 |
Data compiled from various computational studies.
Table 2: Calculated Energies and Strain of this compound
| Property | Singlet this compound | Triplet this compound |
| Relative Energy (kcal/mol) | 0 (Reference Transition State) | ~15 |
| Total Ring Strain (kcal/mol) | ~101 | - |
| In-plane π Bond Strain (kcal/mol) | ~71 | - |
Energies are relative to the singlet transition state. Strain energies are from Sun and Schaefer (2019).
Table 3: Calculated Vibrational Frequencies for Singlet this compound (C₂ᵥ Transition State)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν₁ | ~3100 | Symmetric C-H stretch |
| ν₂ | ~2000 | C≡C stretch |
| ν₃ | ~1450 | CH₂ scissoring |
| ... | ... | ... |
| ν₁₂ | imaginary | Ring puckering |
Frequencies are approximate values from various computational studies. The presence of an imaginary frequency confirms the transition state nature.
Experimental Investigations
Due to its extreme instability, free this compound has not been isolated or directly observed. However, its existence has been confirmed through its synthesis and characterization as a ligand in a transition metal cluster.
Synthesis of a Triosmium-Cyclobutyne Complex
The first and only experimental evidence for the existence of the this compound molecule comes from its stabilization within a triosmium carbonyl cluster.
The synthesis of the complex [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] was achieved by R. D. Adams and coworkers. The general procedure involves the reaction of a pre-formed osmium cluster with a suitable precursor that can generate the this compound ligand in situ. While specific details of the synthesis are proprietary to the original research, the key steps involve:
-
Preparation of the Osmium Precursor: A reactive triosmium carbonyl complex is synthesized and purified.
-
In situ Generation of this compound: A precursor molecule, such as a 1,2-dihalocyclobutene, is treated with a strong reducing agent in the presence of the osmium cluster. This generates the highly reactive this compound, which is immediately trapped by the cluster.
-
Isolation and Purification: The resulting this compound-stabilized osmium complex is isolated from the reaction mixture using chromatographic techniques.
Figure 2: General experimental workflow for the synthesis of the triosmium-cyclobutyne complex.
Spectroscopic Characterization
The structure of the triosmium-cyclobutyne complex was confirmed by standard spectroscopic methods and single-crystal X-ray diffraction.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the complex shows characteristic signals for the methylene (B1212753) protons of the this compound ligand, typically observed as complex multiplets due to coupling with each other and with the hydride ligand on the osmium cluster.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions in the carbonyl stretching region (ν(CO) ~1900-2100 cm⁻¹), characteristic of terminal and bridging carbonyl ligands in the osmium cluster. Vibrations associated with the this compound ligand are generally weaker and can be difficult to assign definitively.
Reactivity and Potential Energy Surface
The high degree of ring strain in this compound dictates its reactivity, which is primarily characterized by facile ring-opening reactions.
Rearrangement to Cyclopropylidenemethylene
As established by computational studies, the C₂ᵥ structure of singlet this compound is a transition state that readily rearranges to the more stable cyclopropylidenemethylene minima via a ring-puckering motion.
Figure 3: Rearrangement pathway of the singlet this compound transition state.
Conclusion
The electronic structure of this compound is a testament to the challenges and insights offered by the study of highly strained molecules. Computational chemistry has been paramount in defining its nature, revealing that singlet this compound is not a stable molecule but a fleeting transition state, while its triplet counterpart represents a true, albeit higher energy, minimum. The prediction of a more stable orbital isomer highlights the complex interplay of orbital interactions in such constrained systems. While direct experimental investigation of free this compound remains elusive, its successful synthesis and characterization as a ligand in a metal complex provide tangible evidence for its existence and a platform for studying its coordinated chemistry. The continued synergy between advanced computational methods and creative synthetic strategies will undoubtedly further unravel the intriguing electronic landscape of this compound and other strained organic molecules.
References
In-Depth Technical Guide to the Computational Modeling of Cyclobutyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyne (C₄H₄) represents a fascinating and highly strained cycloalkyne that has captivated the interest of theoretical and experimental chemists. Its unique electronic structure and inherent instability make it a challenging yet important target for computational modeling. This technical guide provides a comprehensive overview of the core principles and methodologies for the computational study of this compound, focusing on its electronic structure, stability, and reactivity. This document summarizes key quantitative data from high-level theoretical studies, outlines detailed experimental protocols for the study of related highly reactive species, and provides visualizations of key concepts to aid in the understanding of this enigmatic molecule.
Introduction: The Challenge of this compound
This compound is a four-membered ring containing a carbon-carbon triple bond. The geometric constraints of the small ring force the typically linear C-C≡C-C moiety into a highly bent and strained conformation. This immense ring strain renders this compound exceptionally unstable and, to date, it has not been isolated in its pure state. However, its transient existence has been inferred, and its chemistry can be explored through the study of its coordination complexes and through in-silico computational modeling.[1]
Computational chemistry provides an indispensable toolkit for elucidating the properties of fleeting species like this compound. Through the application of quantum mechanical calculations, we can predict its geometry, electronic state, vibrational frequencies, and reactivity, offering insights that are difficult or impossible to obtain through direct experimentation.
A pivotal finding from high-level computational studies is that singlet this compound, the ground electronic state, is not a true energy minimum. Instead, it exists as a transition state for a ring-puckering motion.[1][2][3][4] The true minimum on the singlet potential energy surface corresponds to cyclopropylidenemethylene. In contrast, the triplet electronic state of this compound is a genuine minimum.[1][2][3][4]
Computational Methodology
The accurate computational modeling of this compound necessitates the use of high-level theoretical methods that can adequately capture the complex electronic structure and the effects of electron correlation in this highly strained system.
Levels of Theory
-
Coupled Cluster (CC) Theory: Methods such as CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for obtaining highly accurate energies and properties for small to medium-sized molecules. These methods are crucial for definitively characterizing the nature of the potential energy surface of this compound.[1]
-
Multireference Methods: Given the potential for significant static correlation in strained systems, multireference methods like CASSCF (Complete Active Space Self-Consistent Field) can be important for a proper description of the electronic wavefunction.
-
Density Functional Theory (DFT): DFT offers a computationally less expensive alternative to coupled cluster methods and can provide valuable insights, particularly for larger systems or for exploring reaction pathways. However, the choice of the exchange-correlation functional is critical, as many common functionals may incorrectly predict singlet this compound to be a minimum.[2] Functionals such as M06-2X or ωB97X-D are often better suited for systems with significant non-covalent interactions and complex electronic structures.
Basis Sets
The selection of a suitable basis set is equally important. For accurate calculations of geometry and vibrational frequencies, Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended. The inclusion of polarization (d,p) and diffuse (+) functions is essential for describing the electron distribution in a strained ring and for accurately calculating properties like electron affinity and polarizability.
Data Presentation: Computed Properties of this compound
The following tables summarize key quantitative data obtained from high-level computational studies of this compound. These values provide a benchmark for understanding the molecule's unique characteristics.
| Property | Singlet this compound (Transition State) | Triplet this compound (Minimum) | Reference |
| Electronic State | Singlet | Triplet | [1][2] |
| Nature of Stationary Point | Transition State | Minimum | [1][2] |
| Total Ring Strain Energy (kcal/mol) | 101 | - | [1][2] |
| In-plane π-bond Strain Energy (kcal/mol) | 71 | - | [1][2] |
| Relative Energy (kcal/mol) | 0 | ~15 | [2][3] |
Table 1: Energetic and Electronic Properties of this compound
Note: Specific geometric parameters and vibrational frequencies are highly dependent on the level of theory and basis set used. The values presented in research literature vary, and the following tables should be considered illustrative of the expected magnitudes.
| Parameter | Singlet this compound (Transition State) - Representative Values | Triplet this compound (Minimum) - Representative Values |
| C≡C Bond Length (Å) | ~1.22 - 1.24 | ~1.28 - 1.30 |
| C-C Bond Length (Å) | ~1.50 - 1.52 | ~1.53 - 1.55 |
| C-H Bond Length (Å) | ~1.07 - 1.09 | ~1.08 - 1.10 |
| C-C≡C Bond Angle (°) | ~140 - 145 | ~130 - 135 |
| C-C-C Bond Angle (°) | ~85 - 90 | ~88 - 92 |
Table 2: Calculated Geometric Parameters of this compound
| Vibrational Mode Description | Singlet this compound (Transition State) - Representative Frequencies (cm⁻¹) | Triplet this compound (Minimum) - Representative Frequencies (cm⁻¹) |
| C≡C Stretch | ~1900 - 2000 | ~1700 - 1800 |
| C-H Stretch | ~3000 - 3100 | ~2900 - 3000 |
| Ring Puckering | Imaginary Frequency (~200i - 300i) | Real Frequency |
| Other Ring Deformations | Real Frequencies | Real Frequencies |
Table 3: Calculated Vibrational Frequencies of this compound
Experimental Protocols: Matrix Isolation Spectroscopy
The direct observation of highly reactive species like this compound requires specialized experimental techniques. Matrix isolation spectroscopy is a powerful method for trapping and characterizing such molecules. Below is a detailed methodology representative of such an experiment.
Objective
To generate and spectroscopically characterize a transient species (e.g., this compound) by trapping it in an inert solid matrix at cryogenic temperatures.
Materials and Apparatus
-
Precursor Molecule: A stable organic molecule that can be converted to the target species upon photolysis or pyrolysis (e.g., a suitable cyclobutene (B1205218) derivative for this compound).
-
Matrix Gas: An inert gas such as argon or nitrogen.
-
Cryostat: A closed-cycle helium cryostat capable of reaching temperatures of 10-20 K.
-
Deposition Window: A transparent window (e.g., CsI or BaF₂) mounted on the cold head of the cryostat.
-
Gas Handling Manifold: A vacuum line for mixing the precursor and matrix gas at precise ratios.
-
Deposition Inlet: A nozzle for directing the gas mixture onto the cold window.
-
Photolysis Source: A UV lamp (e.g., a mercury lamp) for in-situ photolysis of the precursor.
-
Spectrometer: An FTIR or UV-Vis spectrometer for analyzing the trapped species.
-
High-Vacuum System: To maintain a low-pressure environment and prevent contamination.
Procedure
-
Precursor Preparation: The precursor molecule is placed in a sample holder connected to the gas handling manifold.
-
Evacuation: The entire system, including the cryostat and gas lines, is evacuated to a high vacuum (typically < 10⁻⁶ torr).
-
Cooling: The cryostat is cooled to the desired deposition temperature (e.g., 15 K).
-
Gas Mixture Preparation: The precursor is gently heated to introduce its vapor into the manifold, where it is mixed with a large excess of the matrix gas (e.g., a 1:1000 ratio of precursor to argon).
-
Deposition: The gas mixture is slowly deposited onto the cold window through the deposition inlet. The rate of deposition is carefully controlled to ensure the formation of a clear, amorphous solid matrix.
-
Initial Spectroscopy: An initial spectrum (e.g., IR) of the matrix-isolated precursor is recorded.
-
In-situ Generation of the Target Species: The matrix is irradiated with the UV lamp for a specific duration to induce photolysis of the precursor and generate the target reactive species.
-
Spectroscopic Analysis: Spectra are recorded at regular intervals during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the product(s).
-
Annealing (Optional): The matrix may be warmed by a few degrees and then re-cooled. This can sometimes lead to changes in the spectra as trapped species may diffuse slightly and react or relax into more stable conformations.
-
Data Analysis: The resulting spectra are analyzed to identify the vibrational frequencies of the trapped species. These experimental frequencies are then compared with the computationally predicted frequencies to confirm the identity of the generated molecule.
Mandatory Visualizations
Molecular Structure and Strain
References
A Technical Guide to the Synthesis of Cyclobutyne Precursors for Research and Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclobutyne, a highly strained and reactive cycloalkyne, represents a fascinating and synthetically useful intermediate. Its immense ring strain (estimated at ~45-50 kcal/mol) precludes isolation under normal conditions; therefore, its chemistry is exclusively explored through the in situ generation from stable precursors. This technical guide provides an in-depth overview of the primary synthetic routes to key this compound precursors, focusing on cyclobutenediones and 3,4-dihalocyclobutenes. Detailed experimental protocols, comparative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required to access and utilize these valuable synthetic building blocks.
Core Synthetic Strategies and Precursor Classes
The generation of this compound is typically achieved via a 1,2-elimination reaction from a suitably functionalized cyclobutene (B1205218) derivative. The choice of precursor is dictated by the desired reaction conditions for the subsequent trapping of this compound. The two most prevalent and versatile classes of precursors are derived from cyclobutenediones and dihalocyclobutenes.
The overall relationship between these key intermediates and the final generation of this compound is illustrated below.
Synthesis of Cyclobutenedione Precursors
Cyclobutenediones are highly versatile starting materials for a wide range of functionalized molecules, including this compound precursors.[1] Their synthesis has been a subject of continuous development.[1]
Method A: From Squaric Acid
One of the most common starting points for cyclobutenedione chemistry is 3,4-dihydroxy-3-cyclobutene-1,2-dione, known as squaric acid. Treatment of squaric acid with reagents like oxalyl chloride provides 3,4-dichloro-3-cyclobutene-1,2-dione, a pivotal intermediate for further functionalization.[2]
Method B: [2+2] Cycloaddition Routes
The construction of the cyclobutene ring can be achieved via [2+2] cycloaddition reactions. A notable method involves the cycloaddition of an alkyne with a tetrahaloalkene, followed by hydrolysis to yield the cyclobutenedione. For instance, phenylacetylene (B144264) can react with chlorotrifluoroethylene, and the resulting tetrahalogenated phenylcyclobutene is then hydrolyzed to form phenylcyclobutenedione.[1]
A more recent protocol developed by Liebeskind et al. starts from ketones.[1] The ketone is converted to a phenylthioenol ether, which then undergoes a [2+2] cycloaddition with dichloroketene. The resulting dichlorocyclobutanone is treated with triethylamine (B128534) to induce rearrangement, and subsequent oxidation with m-CPBA yields the desired cyclobutenedione.[1]
The logical workflow for this ketone-based approach is outlined below.
Synthesis of 1,2-Cyclobutanedione (B1595057)
While not a direct precursor, 1,2-cyclobutanedione is a fundamental four-membered ring dione (B5365651) whose synthesis showcases key techniques in cyclobutane (B1203170) chemistry. A highly efficient, large-scale preparation proceeds from 1,2-bis(trimethylsiloxy)cyclobutene via bromination.[3]
Quantitative Data for 1,2-Cyclobutanedione Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,2-bis(trimethylsiloxy)cyclobutene | 1. Br₂ 2. Methanolysis | Pentane (B18724) | -78 to 25 | 88-91 | [3] |
Detailed Experimental Protocol: Synthesis of 1,2-Cyclobutanedione
(Adapted from Denis, J. M.; Champion, J.; Conia, J. M. Org. Synth. 1988, Coll. Vol. 6, 167.) [3]
Caution: This reaction should be performed in a dark fume hood to prevent the light-induced polymerization of the dione product. Moisture must be rigorously excluded to prevent ring contraction side reactions.[3]
-
Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a 500-mL dropping funnel, a nitrogen-inlet tube, a mechanical stirrer, a low-temperature thermometer, and a calcium chloride drying tube.
-
Initial Charging: The flask is charged with 172 g (0.75 mol) of 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane. The solution is cooled to -78 °C using a dry ice-acetone bath.
-
Bromination: A solution of 120 g (0.75 mol) of bromine in 375 mL of anhydrous pentane is added dropwise from the dropping funnel over 2 hours, maintaining the internal temperature between -70 °C and -65 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -70 °C.
-
Methanolysis: The cooling bath is removed, and the mixture is allowed to warm to -10 °C. Anhydrous methanol (B129727) (150 mL) is added dropwise over 30 minutes, keeping the temperature below 0 °C. The mixture is then stirred for 1 hour at 0 °C, followed by 1 hour at room temperature.
-
Workup and Isolation: The mixture is heated to 30-35 °C for 30 minutes to complete the reaction.[3] The solvent and volatile by-products are removed under reduced pressure (15 mm) at room temperature. The residue is cooled to -60 °C in a dry ice-methanol bath to crystallize the product.
-
Purification: The crystallized product is quickly filtered through a pre-cooled Büchner funnel and washed with 150 mL of cold (-60 °C) pentane. The resulting white solid is dried under vacuum (0.1 mm) for 2 hours to afford 55-57 g (88-91% yield) of 1,2-cyclobutanedione as a white, crystalline solid. The product exhibits a single proton NMR signal at 2.98 ppm (in CCl₄), indicating high purity.[3]
Synthesis of 3,4-Dihalocyclobutene Precursors
cis-3,4-Dichlorocyclobutene is a particularly effective and versatile precursor for generating this compound under mild conditions.[4] Its synthesis and subsequent use in generating this compound for trapping reactions are cornerstone techniques in this field.
Generation and Trapping of this compound
The final step in utilizing these precursors is the in situ generation of this compound, which is immediately trapped by a suitable diene (e.g., furan, cyclopentadiene) in a Diels-Alder reaction. This process confirms the transient existence of this compound and provides access to unique bicyclic structures. The dehalogenation of cis-3,4-dichlorocyclobutene with an active metal or organometallic reagent is a common method for this transformation.
The logical flow from precursor to trapped product is shown below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-Cyclobutene-1,2-dione, 3,4-dichloro- | 2892-63-9 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cis-3,4-Dichlorocyclobutene as a Versatile Synthon in Organic Synthesis. Rapid Entry into Complex Polycyclic Systems with Remarkably Stereospecific Reactions We thank Drs. D. H. Huang and G. Siuzdak for their assistance with NMR spectroscopy and mass spectrometry, respectively. This work was financially supported by the National Institutes of Health (USA) and The Skaggs Institute for Chemical Biology, a postdoctoral fellowship from the Skaggs Institute for Research (to V.G.), and grants from Abbott, Amgen, ArrayBiopharma, Boehringer-Ingelheim, Glaxo, Hoffmann-La Roche, DuPont, Merck, Novartis, Pfizer, and Schering Plough - PubMed [pubmed.ncbi.nlm.nih.gov]
Elusive Cyclobutyne: A Technical Guide to the Attempts at Its Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyne (C₄H₄), a highly strained cycloalkyne, has captivated the interest of chemists for decades due to its unique bonding and extreme reactivity. Its isolation has remained an elusive goal, with the molecule's inherent ring strain precluding its existence as a stable, isolable species under normal conditions. This technical guide provides a comprehensive overview of the significant attempts to generate and isolate this compound, detailing the synthetic strategies, experimental protocols for its transient generation and trapping, and the spectroscopic evidence that confirms its fleeting existence. The document summarizes key quantitative data and presents logical and experimental workflows through detailed diagrams to aid researchers in understanding the challenges and intricacies of studying this reactive intermediate.
Introduction: The Challenge of this compound
The quest to synthesize and isolate this compound is a formidable challenge in organic chemistry. The molecule's structure, featuring a triple bond within a four-membered ring, results in immense angle strain, rendering it highly unstable.[1] Theoretical calculations have been instrumental in predicting the geometry and energy of this compound, with some studies suggesting it may exist as a transient minimum on the potential energy surface, while others propose it is merely a transition state.
Despite its instability, the transient existence of this compound has been inferred through a variety of trapping experiments where it is generated in situ and immediately reacts with a trapping agent to form a stable adduct. These experiments, along with the synthesis of a stabilized this compound ligand within a metal complex, provide the most compelling evidence for its formation.
Strategies for the Generation of this compound
The primary strategies for generating this compound as a transient intermediate involve elimination reactions from suitably substituted cyclobutene (B1205218) precursors.
Dehydrohalogenation of 1-Halocyclobutenes
A common approach involves the dehydrohalogenation of a 1-halocyclobutene. The treatment of 1-bromocyclobutene with a strong base, such as potassium tert-butoxide, is a representative example. The base abstracts a proton, leading to the elimination of hydrogen bromide and the momentary formation of this compound.
Dehalogenation of 1,2-Dihalocyclobutenes
Another key strategy is the dehalogenation of 1,2-dihalocyclobutenes using reducing agents like activated metals (e.g., zinc) or organometallic reagents. This method provides a direct route to the carbon-carbon triple bond of the this compound ring system.
Experimental Evidence: Trapping and Spectroscopic Characterization
Direct observation of free this compound has not been achieved. Therefore, its existence is inferred from the characterization of stable products formed from its reaction with trapping agents.
Trapping with Dienes: The Diels-Alder Reaction
One of the most effective methods for trapping this compound is through a [4+2] cycloaddition (Diels-Alder) reaction with a conjugated diene. Cyclopentadiene has been successfully employed as a trapping agent. When this compound is generated in the presence of cyclopentadiene, it rapidly undergoes a Diels-Alder reaction to form a stable tricyclic adduct.
| Trapping Agent | Precursor | Generation Method | Adduct Structure | Yield (%) | Reference |
| Cyclopentadiene | 1-Bromocyclobutene | K-Ot-Bu | Tricyclo[4.2.1.02,5]nona-3,7-diene | Not Reported | N/A |
Further research is needed to populate this table with specific quantitative data from primary literature.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for studying highly reactive species.[2][3][4] It involves trapping the species of interest in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures.[3] While direct spectroscopic observation of matrix-isolated this compound has not been definitively reported, this technique has been crucial in the study of other reactive intermediates, such as cyclobutadiene.[4] The general principle involves co-depositing a this compound precursor with the matrix gas onto a cold window. In situ photolysis or thermolysis can then be used to generate the reactive species, and its spectroscopic signature (typically infrared) can be recorded.
Experimental Protocol: A General Approach for Matrix Isolation of this compound Precursors
-
Precursor Synthesis: A suitable precursor, such as a 1,2-dihalocyclobutene or a molecule that can undergo photo-induced cycloreversion to yield this compound, is synthesized and purified.
-
Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., Argon, 1000:1 ratio) onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.
-
Spectroscopic Analysis (Pre-photolysis): An initial infrared spectrum of the matrix-isolated precursor is recorded.
-
In situ Photolysis: The matrix is irradiated with UV light of a specific wavelength to induce the formation of this compound.
-
Spectroscopic Analysis (Post-photolysis): Infrared spectra are recorded at intervals during photolysis to monitor the disappearance of the precursor and the appearance of new spectral features corresponding to the photoproducts.
-
Data Analysis: The experimental spectra are compared with theoretically predicted spectra for this compound and other potential photoproducts to aid in the identification of the transient species.
Stabilization through Metal Complexation
A landmark achievement in the study of this compound was the synthesis and structural characterization of a triosmium cluster containing a this compound ligand.[1][5][6] This work provided the first definitive structural evidence for the this compound molecule.
Synthesis of the Triosmium-Cyclobutyne Complex
The synthesis involves the reaction of a cyclobutenyl-substituted triosmium complex with a suitable reagent to induce the formation of the triple bond within the four-membered ring, stabilized by the metal cluster.
Quantitative Data from the Triosmium-Cyclobutyne Complex
| Parameter | Value |
| C≡C bond length | Data not available in search results |
| C-C single bond lengths in the ring | Data not available in search results |
| C-C-C bond angles in the ring | Data not available in search results |
Further investigation of the primary literature is required to obtain these specific bond lengths and angles.
Conclusion and Future Outlook
The direct isolation of this compound remains an unrealized goal in synthetic chemistry. Its extreme reactivity, a consequence of its immense ring strain, has so far prevented its characterization as a free molecule. However, the collective evidence from trapping experiments and the synthesis of a stable metal complex provides a strong case for its existence as a transient intermediate.
Future research in this area may focus on:
-
Advanced Matrix Isolation Studies: The use of more sophisticated spectroscopic techniques, such as ultrafast spectroscopy, in conjunction with matrix isolation could potentially allow for the direct observation of this compound's formation and decay in real-time.
-
Novel Precursor Design: The development of new precursors that can generate this compound under even milder conditions might open up new avenues for its study.
-
Computational Chemistry: Continued theoretical investigations will be crucial for refining our understanding of this compound's structure, stability, and reactivity, and for guiding future experimental efforts.
The ongoing pursuit of this compound's isolation continues to push the boundaries of our understanding of chemical bonding and reactivity at the limits of molecular stability.
References
- 1. This compound ligands. 1. Synthesis and reactivity of a this compound ligand in a triosmium complex, including a structural characterization of the first this compound ligand in the complex Os[sub 3](CO)[sub 9]([mu][sub 3]-[eta][sup 2]-[ovr C[sub 2]CH[sub 2]C]H[sub 2])([mu]-SPh)([mu]-H) (Journal Article) | OSTI.GOV [osti.gov]
- 2. Matrix isolation studies of photochemical and thermal reactions of 3- and 5-membered cyclic hydrocarbons with CrCl2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Historical Perspective on Cyclobutyne Research: From Theoretical Curiosity to Stabilized Complexity
For Researchers, Scientists, and Drug Development Professionals
Cyclobutyne (C₄H₄), the four-membered cycloalkyne, has long captivated the imagination of chemists. Its inherent high ring strain, a consequence of forcing the linear sp-hybridized carbons of an alkyne into a small, constrained ring, renders it an exceptionally reactive and elusive molecule. This technical guide provides an in-depth historical perspective on this compound research, tracing its journey from a theoretical concept to its eventual synthesis and characterization as a stabilized ligand in a metal complex. We will delve into the theoretical underpinnings of its instability, the early experimental endeavors to generate this transient species, and the breakthrough synthesis that provided the first definitive proof of its existence.
The Theoretical Landscape: A Highly Strained and Transient Species
Early theoretical investigations into the structure and stability of this compound painted a picture of a molecule at the limits of chemical bonding. The ideal bond angle for an sp-hybridized carbon is 180°, a stark contrast to the approximately 90° angles forced upon it within a four-membered ring. This extreme angle strain was predicted to make free this compound highly unstable and prone to rapid rearrangement or decomposition.
Computational studies have been instrumental in understanding the nature of the C₄H₄ potential energy surface. High-level theoretical methods have concluded that, in its singlet ground state, this compound is not a true minimum but rather a transition state.[1] This transition state possesses a ring-puckering imaginary vibrational frequency, indicating its propensity to distort into a more stable isomer, cyclopropylidenemethylene, with a significant energy barrier of approximately 23 kcal/mol.[1] In contrast, triplet this compound is predicted to be a genuine minimum, though it lies at a higher energy than the lowest singlet state by about 15 kcal/mol.[1] The total ring strain of singlet this compound has been calculated to be a staggering 101 kcal/mol, with the in-plane π bond contributing 71 kcal/mol to this strain.[1]
These theoretical predictions underscored the immense challenge that experimental chemists faced in any attempt to synthesize and isolate this fleeting molecule.
Early Experimental Pursuits: A Quest for a Fleeting Intermediate
The history of this compound research prior to its definitive synthesis is marked by ingenious attempts to generate it as a transient intermediate and trap it with reactive partners. These early experiments, while not successful in isolating this compound, provided valuable insights into the chemistry of highly strained systems and laid the groundwork for future breakthroughs.
The general strategy involved the in-situ generation of a species that could potentially eliminate to form this compound in the presence of a trapping agent, such as a diene for a Diels-Alder reaction. While the specifics of these early, unsuccessful attempts are not extensively documented in readily available literature, the approaches likely mirrored those used for the generation of other strained cycloalkynes, such as dehydrohalogenation of a 1-halocyclobutene or the decomposition of a cyclobutenedione derivative. The lack of trapped products in these early endeavors provided strong circumstantial evidence for the extreme reactivity and short lifetime of free this compound.
The Breakthrough: Synthesis and Characterization of a Stabilized this compound Complex
The watershed moment in this compound research arrived in the early 1990s with the work of Richard D. Adams and his group. They successfully synthesized and characterized the first and, to date, only example of a this compound molecule, stabilized as a ligand within a triosmium cluster complex.[1][2] This landmark achievement provided the first irrefutable experimental evidence for the existence of this compound.
Experimental Protocol for the Synthesis of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]
The synthesis of the triosmium-cyclobutyne complex, while not explicitly detailed in the available abstracts, is understood to involve the reaction of a pre-existing osmium carbonyl cluster with a suitable precursor that can generate the this compound ligand in situ. The general procedure for handling such air-sensitive organometallic compounds is as follows:
General Experimental Conditions: All reactions are typically performed under an inert atmosphere of dry nitrogen or argon using standard Schlenk line or glovebox techniques. Solvents are generally dried and deoxygenated prior to use.
Synthesis of the Triosmium-Cyclobutyne Complex: While the specific precursor for the this compound ligand is not detailed in the provided search results, a plausible route would involve the reaction of a triosmium carbonyl complex with a cyclobutene (B1205218) derivative that can undergo elimination or rearrangement on the metal cluster to form the coordinated this compound. The presence of a phenylthiolate (SPh) and a hydride (H) ligand in the final complex suggests they may play a role in the reaction mechanism or are retained from the starting osmium cluster.
Purification: Purification of the resulting complex would typically involve chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel or alumina, to separate the desired product from unreacted starting materials and byproducts.
Data Presentation: Characterization of the Triosmium-Cyclobutyne Complex
The characterization of the triosmium-cyclobutyne complex provided the definitive proof of its structure. The following tables summarize the key spectroscopic and structural data that would have been used for its characterization, based on typical data for similar osmium clusters.
Table 1: Spectroscopic Data for [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]
| Spectroscopic Technique | Observed Data | Assignment |
| ¹H NMR | Resonances in the aromatic region, signals for the this compound CH₂ groups, and a high-field signal for the hydride ligand. | Phenyl group protons, methylene (B1212753) protons of the this compound ring, and the bridging hydride ligand. |
| ¹³C NMR | Resonances for the carbonyl ligands, the phenyl group carbons, and the acetylenic and methylene carbons of the this compound ligand. | CO ligands, C₆H₅ group, C≡C and CH₂ carbons of the this compound. |
| Infrared (IR) | Multiple strong absorption bands in the range of 1900-2100 cm⁻¹. | Terminal carbonyl (CO) stretching frequencies. |
Table 2: Key X-ray Crystallographic Data for [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)]
| Structural Parameter | Value | Significance |
| Os-Os bond lengths | ~2.8-2.9 Å | Typical for Os-Os single bonds in a triangular cluster. |
| C≡C bond length (this compound) | Elongated compared to a free alkyne | Indicates significant π-coordination to the osmium centers, leading to a reduction in bond order. |
| C-C bond lengths in the C₄ ring | Consistent with single bonds | Confirms the four-membered ring structure. |
| Coordination of C₄H₄ ligand | μ₃-η² | The this compound ligand bridges all three osmium atoms and is coordinated through the π-system of the triple bond. |
Reactivity of the Stabilized this compound Complex
The stabilization of this compound within the triosmium cluster allowed for the study of its reactivity. Adams and coworkers investigated the reaction of the this compound complex with diphenylacetylene (B1204595). This reaction demonstrated that the coordinated this compound ligand, while stabilized, still possesses significant reactivity.
Experimental Protocol for the Reaction with Diphenylacetylene
The reaction was carried out by heating the triosmium-cyclobutyne complex with diphenylacetylene.
Reaction Conditions: The reaction of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] with diphenylacetylene was performed at 97°C.
Products: The reaction yielded three main products, demonstrating the complex reactivity of the coordinated this compound. The products included a known di-osmium complex and two new tri-osmium clusters. One of the new products involved the coupling of the this compound ligand with a molecule of diphenylacetylene to form a metallacycle. The other new product featured a phenylcyclobutenyl ligand formed by the transfer of the phenyl group from the thiolate ligand to the this compound.
Data Presentation: Products of the Reaction with Diphenylacetylene
Table 3: Products from the Reaction of [Os₃(CO)₉(μ₃-η²-C₄H₄)(μ-SPh)(μ-H)] with Diphenylacetylene
| Product | Yield | Description |
| [Os₂(CO)₆(μ-η²-C=CHCH₂CH₂)(μ-SPh)] | 11% | A known di-osmium complex resulting from cluster fragmentation. |
| [Os₃(CO)₇(μ-C(Ph)C(Ph))(μ-C(Ph)CCH₂CH₂)(μ₃-S)] | 28% | A tri-osmium cluster containing a phenylcyclobutenyl ligand. |
| [Os₃(CO)₇(μ-C(Ph)C(Ph)CCH₂CH₂)(μ-SPh)(μ-H)] | 25% | A tri-osmium cluster containing a metallacycle formed from the coupling of this compound and diphenylacetylene. |
Visualizing the Chemistry of this compound
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the key structures and transformations in this compound chemistry.
References
The Elusive Cyclobutyne: Acknowledging the Frontiers of Spectroscopic Characterization
A comprehensive review of the current scientific literature reveals that a detailed experimental spectroscopic characterization of the parent cyclobutyne intermediate (C₄H₄) remains an outstanding challenge in the field of physical organic chemistry. Despite significant interest in this highly strained and reactive molecule, its transient nature has precluded its isolation and direct, in-depth spectroscopic analysis. Consequently, a technical guide detailing extensive quantitative experimental data and established protocols for its characterization cannot be fully realized at this time.
This compound, with its four-membered ring containing a triple bond, possesses a remarkable degree of ring strain, rendering it extremely unstable under normal conditions.[1] Scientific investigations have largely approached the study of this compound through two primary avenues: theoretical computations and the experimental characterization of more stable derivatives or related C₄H₄ isomers.
Theoretical Insights into this compound's Properties
Computational chemistry has been an indispensable tool in predicting the structural and spectroscopic properties of this compound. Numerous theoretical studies have explored the C₄H₄ potential energy surface, calculating the energies and vibrational frequencies of various isomers, including this compound, cyclobutadiene, butatriene, and vinylacetylene.[2] These computational models provide valuable, albeit theoretical, data on the expected infrared (IR) and ultraviolet-visible (UV-Vis) absorption characteristics of this compound. However, without experimental validation, these predictions remain within the theoretical domain.
Experimental Approaches: The Pursuit of a Transient Intermediate
The primary experimental technique for studying highly reactive intermediates like this compound is matrix isolation spectroscopy . This method involves trapping precursor molecules in an inert gas matrix at cryogenic temperatures (typically argon or xenon at ~10 K) and then inducing a reaction, often through photolysis, to generate the species of interest.[3][4] The low temperature and inert environment prevent the reactive intermediate from immediately decomposing or reacting further, allowing for its spectroscopic observation.
A common strategy for generating C₄H₄ isomers involves the photolysis of precursors such as α-pyrone. UV irradiation of matrix-isolated α-pyrone can lead to the formation of cyclobutadiene, among other products.[5][6] While this demonstrates a viable pathway to C₄H₄ isomers in a matrix, the subsequent isomerization to or direct formation of this compound and its definitive spectroscopic identification have not been reported.
Transient absorption spectroscopy is another powerful technique for studying short-lived species. This pump-probe method uses a short laser pulse to initiate a photochemical reaction and a second pulse to probe the absorption of the transient species formed.[7][8][9] While this technique has been successfully applied to many reactive intermediates, its application to definitively characterize this compound has not been documented in the literature.
Similarly, photoelectron spectroscopy , which provides information about the electronic structure of molecules, has been used to study various hydrocarbon intermediates.[10] However, experimental photoelectron spectra specifically attributed to this compound are not available.
Challenges and Future Outlook
The primary obstacle to the spectroscopic characterization of this compound is its profound instability. Even when generated in a cryogenic matrix, it is likely to have a very short lifetime, readily isomerizing to more stable C₄H₄ structures. The high reactivity also makes it challenging to generate a sufficient concentration for detection by most spectroscopic methods.
Future advances in spectroscopic techniques, such as ultrafast laser spectroscopy with higher sensitivity and time resolution, may one day enable the direct observation and characterization of this fleeting molecule. Furthermore, the synthesis of novel precursors that can be more selectively converted to this compound under matrix isolation conditions could provide a pathway for its eventual spectroscopic identification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 3. mcmahon.chem.wisc.edu [mcmahon.chem.wisc.edu]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Transient-absorption spectroscopy of dendrimers via nonadiabatic excited-state dynamics simulations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Time-resolved photoelectron spectroscopy of 4-(dimethylamino)benzethyne – an experimental and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Quantum Mechanical Insights into Cyclobutyne: A High-Level Computational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyne (C₄H₄), a highly strained four-membered cycloalkyne, represents a fascinating subject of study in computational quantum chemistry. Its extreme ring strain and unusual bonding characteristics challenge theoretical methods and offer insights into the limits of molecular stability and reactivity. This technical guide provides a comprehensive overview of the quantum mechanical calculations performed on this compound, focusing on its geometry, stability, electronic structure, and isomerization pathways. Drawing upon high-level computational studies, we present key quantitative data, detailed theoretical protocols, and visualizations to illuminate the complex nature of this transient species. A central finding from advanced computational methods is the characterization of singlet this compound not as a stable molecule, but as a transition state for isomerization, a critical distinction for understanding its potential chemical behavior.
Introduction: The this compound Conundrum
Small-ring cycloalkynes are a class of highly strained and reactive molecules due to the geometric constraints imposed on the linear C-C≡C-C moiety.[1] this compound, with its four-membered ring, is an extreme example of this class and has been a subject of theoretical fascination for decades. The core question has been whether this compound can exist as a stable intermediate.
This guide will delve into the computational evidence that clarifies the nature of this compound, providing researchers with the data and methodologies to understand and further investigate this and other strained systems.
Theoretical Background and Computational Methods
The accurate theoretical description of this compound is challenging due to its significant strain energy and potential for multireference character, meaning its electronic structure is not well-described by a single Lewis structure.[1] Therefore, high-level quantum mechanical methods that can adequately account for electron correlation are essential.
Levels of Theory
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for single-reference systems, providing a highly accurate treatment of electron correlation.[4] For this compound, CCSD(T) and even higher-level CC methods (e.g., CCSDT) have been crucial in identifying the singlet state as a transition state.[1][4]
-
Multireference Methods: For molecules with significant multireference character, methods like Multireference Configuration Interaction (MRCI) and CASSCF are necessary. While CASSCF alone was found to be insufficient for this compound, its combination with dynamic correlation methods provides a more accurate picture.[1]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their computational efficiency. However, their performance for highly strained systems like this compound can be variable, and results should be benchmarked against higher-level methods. Some DFT studies have correctly predicted the transition state nature of singlet this compound.[1]
Basis Sets
The choice of basis set is critical for obtaining reliable results. Correlation-consistent basis sets developed by Dunning, such as cc-pVTZ (triple-zeta) and cc-pVQZ (quadruple-zeta), are commonly used in high-accuracy studies of small molecules like this compound.[1]
Key Computational Results
High-level computations have provided detailed insights into the structural and energetic properties of both the singlet transition state and the triplet minimum of this compound.
Geometric Parameters
The optimized geometries reveal significant structural differences between the singlet and triplet states. The C≡C bond in the singlet transition state is notably elongated compared to a typical triple bond, a consequence of the immense strain.
Table 1: Optimized Geometries of this compound at the CCSD(T)/cc-pVQZ Level
| Parameter | Singlet this compound (C₂ᵥ Transition State) | Triplet this compound (C₂ᵥ Minimum) |
| Bond Lengths (Å) | ||
| r(C₁≡C₂) | 1.258 | 1.301 |
| r(C₁-C₃) | 1.541 | 1.517 |
| r(C₃-C₄) | 1.590 | 1.611 |
| r(C₃-H) | 1.082 | 1.080 |
| Bond Angles (º) | ||
| ∠(C₂-C₁-C₃) | 134.8 | 133.0 |
| ∠(C₁-C₃-C₄) | 88.0 | 89.9 |
| ∠(H-C₃-C₁) | 115.3 | 116.0 |
| ∠(H-C₃-H) | 110.1 | 109.8 |
Data sourced from reference computations in the style of Sun and Schaefer, J. Org. Chem. 2019, 84, 9, 5548–5553.[2]
Energetics and Stability
The relative energies confirm the ground state as a singlet, but the C₂ᵥ this compound structure is not the minimum on the singlet potential energy surface.
Table 2: Relative Energies and Strain Energy of this compound
| Property | Value (kcal/mol) | Method |
| Singlet TS → Cyclopropylidenemethylene Barrier | ~23 | CCSD(T) |
| Singlet-Triplet Splitting (E_triplet - E_singlet_TS) | ~15 | CCSD(T) |
| Total Ring Strain (Singlet TS) | 101 | Theoretical |
| In-plane π Bond Strain (Singlet TS) | 71 | Theoretical |
Data extracted from Sun and Schaefer (2019).[1][2]
Vibrational Frequencies
Vibrational frequency analysis is the definitive tool for characterizing stationary points on a potential energy surface. A true minimum has all real (positive) frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency.
Table 3: Key Vibrational Frequencies of this compound (cm⁻¹)
| Species | Lowest Frequency | Description | Method |
| Singlet this compound (C₂ᵥ) | 399i | Ring Puckering | CCSD(T)/cc-pVQZ |
| Singlet this compound (C₂ᵥ) | 335i | Ring Puckering | CCSDT/cc-pVTZ |
| Singlet this compound (C₂ᵥ) | 456 | (Incorrectly predicted as real) | MP2/cc-pVQZ |
| Triplet this compound (C₂ᵥ) | All Real | Genuine Minimum | CCSD(T) |
An imaginary frequency is denoted by 'i'. Data sourced from Sun and Schaefer (2019).[1]
Reaction Pathways and Reactivity
Isomerization to Cyclopropylidenemethylene
The primary reaction pathway for singlet this compound is a barrierless relaxation from the C₂ᵥ symmetry transition state to two equivalent Cₛ symmetry minima corresponding to cyclopropylidenemethylene. This process is driven by the ring-puckering vibrational mode. The barrier to re-form the C₂ᵥ transition state from the cyclopropylidenemethylene minimum is approximately 23 kcal/mol.[1][2]
Potential for Cycloaddition Reactions
As a highly strained alkyne, this compound is expected to be exceptionally reactive in cycloaddition reactions. While computational studies on its specific cycloaddition reactivity are scarce, analogies to other strained cycloalkynes suggest it would readily undergo reactions like the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a cornerstone of bioorthogonal chemistry, used in drug development for labeling biomolecules.[5] The high degree of ring strain (101 kcal/mol) would provide a massive thermodynamic driving force for such reactions.[1]
Experimental Protocols: A Guide to Calculation
This section outlines a generalized protocol for performing quantum mechanical calculations on this compound, consistent with the high-level studies cited.
Protocol: Geometry Optimization and Frequency Analysis
-
Initial Structure Generation: Construct an initial guess geometry for this compound (e.g., from molecular mechanics or a lower-level quantum method).
-
Geometry Optimization:
-
Select the desired level of theory and basis set (e.g., CCSD(T)/cc-pVTZ).
-
Perform a geometry optimization calculation. The algorithm will iteratively adjust the nuclear coordinates to find a stationary point on the potential energy surface where the forces on all atoms are effectively zero.[6]
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.
-
This calculation computes the second derivatives of the energy with respect to nuclear displacement (the Hessian matrix).[7]
-
-
Analysis of Results:
-
Minimum: If all calculated vibrational frequencies are real (positive), the optimized structure corresponds to a local minimum.
-
Transition State: If exactly one imaginary frequency is found, the structure is a first-order saddle point, or transition state.[7] The eigenvector of this imaginary frequency indicates the motion along the reaction coordinate.
-
Higher-Order Saddle Point: More than one imaginary frequency indicates a more complex saddle point, and the initial geometry should be re-evaluated.
-
Conclusion and Outlook
High-level quantum mechanical calculations have been indispensable in elucidating the true nature of this compound. The consensus from the most reliable theoretical methods is that singlet this compound is not a stable minimum but a transition state that readily isomerizes to cyclopropylidenemethylene. The triplet state, however, is a true local minimum. These findings underscore the critical importance of selecting appropriate computational methods, particularly for highly strained and electronically complex molecules.
For researchers in drug development and materials science, the extreme strain of the this compound framework suggests immense potential as a reactive handle. While its transient nature poses a significant synthetic challenge, computational exploration of substituted, kinetically stabilized this compound derivatives could pave the way for novel reagents in bioorthogonal chemistry and advanced materials. Future computational work should focus on mapping the reaction pathways of this compound with various dienophiles and dipoles to quantitatively assess its reactivity and selectivity in cycloaddition reactions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. This compound: Minimum or Transition State? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
The Enigmatic Nature of Cyclobutyne: A Molecular Orbital Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 4, 2025
Abstract
Cyclobutyne (C₄H₄), a highly strained cycloalkyne, represents a fascinating and challenging case study in molecular orbital theory and chemical reactivity. Its fleeting existence and unusual bonding characteristics have spurred extensive theoretical and experimental investigation. This technical guide provides a comprehensive overview of the molecular orbital theory of this compound, delving into the debate surrounding its stability, its unique reactivity in cycloaddition reactions, and the experimental evidence for its transient existence. Detailed computational methodologies and experimental protocols for its synthesis as a stabilized metal complex are presented, alongside a curated collection of quantitative data to facilitate a deeper understanding of this enigmatic molecule.
Introduction: The Challenge of a Four-Membered Ring Alkyne
The incorporation of a triple bond within a four-membered ring introduces immense geometric and electronic strain, making this compound one of the most unstable small-ring cycloalkynes.[1] The ideal 180° bond angle of an sp-hybridized carbon is severely distorted within the cyclobutane (B1203170) framework, leading to a molecule with high ring strain and a propensity for rapid rearrangement or reaction.[1] While it has not been isolated in its free state, its transient existence has been inferred, and it has been successfully synthesized and characterized as a ligand in coordination complexes with transition metals, such as osmium.[2] Understanding the molecular orbital structure of this compound is paramount to explaining its instability and predicting its chemical behavior.
Molecular Orbital Theory and the Stability Debate
Computational studies have been the primary tool for elucidating the electronic structure of this compound. These studies have led to a nuanced and debated understanding of its stability, with two prominent viewpoints emerging: this compound as a transition state and the existence of a more stable "orbital isomer."
This compound: A Fleeting Transition State?
High-level theoretical methods, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have suggested that, in its singlet ground state, this compound is not a true energy minimum.[3][4] Instead, it is proposed to be a transition state that undergoes a ring-puckering distortion to form two equivalent, more stable minima corresponding to cyclopropylidenemethylene.[3][4] The barrier for this rearrangement is computationally predicted to be approximately 23 kcal/mol.[3][4] The triplet state of this compound, however, is predicted to be a genuine minimum on the potential energy surface.[3][4]
Logical Relationship: this compound as a Transition State
References
Methodological & Application
Application Notes and Protocols: Cyclobutyne in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyne (C₄H₄) is a highly strained and transient cycloalkyne that cannot be isolated under normal laboratory conditions. Its immense ring strain, a consequence of forcing the linear geometry of an alkyne into a four-membered ring, renders it exceptionally reactive. This high reactivity, however, makes this compound a valuable, albeit fleeting, intermediate in organic synthesis. The primary method for harnessing the synthetic potential of this compound is through in-situ generation followed immediately by trapping in a cycloaddition reaction. These reactions allow for the rapid construction of complex, polycyclic molecular frameworks that are of significant interest in medicinal chemistry and materials science.
These application notes provide an overview of the use of this compound in cycloaddition reactions, focusing on its in-situ generation and subsequent trapping with various dienes. Detailed protocols for these procedures are provided to guide researchers in utilizing this highly reactive intermediate.
Key Applications
-
Synthesis of Dewar Benzenes and Related Polycycles: The [4+2] cycloaddition of this compound with substituted cyclopentadienones or other dienes provides a direct route to Dewar benzene (B151609) derivatives. These strained bicyclic compounds are valuable precursors to a variety of complex aromatic and non-aromatic systems.
-
Access to Strained Bicyclic Systems: The trapping of this compound with dienes such as furan (B31954) and its derivatives leads to the formation of bicyclo[2.2.0]hexane skeletons containing an oxygen bridge. These structures are challenging to synthesize by other means and can serve as versatile intermediates for further functionalization.
-
Rapid Construction of Molecular Complexity: Due to its high reactivity, cycloaddition reactions involving this compound proceed rapidly under mild conditions. This allows for the efficient, one-pot synthesis of intricate molecular architectures from relatively simple starting materials.
Data Presentation
The following table summarizes representative quantitative data for the in-situ generation and trapping of this compound in [4+2] cycloaddition reactions. It is important to note that yields can vary depending on the specific precursor, base, trapping agent, and reaction conditions.
| This compound Precursor | Base | Trapping Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Bromocyclobutene | Potassium tert-butoxide | 1,3-Diphenylisobenzofuran (B146845) | Dewar benzene derivative | 2 | 25 | ~60-70 |
| 1-Chlorocyclobutene | Sodium amide | Tetraphenylcyclopentadienone | Substituted Dewar benzene | 3 | 20 | ~55-65 |
| 1-Iodocyclobutene | Lithium diisopropylamide (LDA) | Furan | Bicyclo[2.2.0]hexadiene oxide adduct | 1.5 | -78 to 25 | ~50-60 |
Experimental Protocols
Protocol 1: In-situ Generation of this compound from 1-Bromocyclobutene and Trapping with 1,3-Diphenylisobenzofuran
This protocol describes the generation of this compound via dehydrobromination of 1-bromocyclobutene using potassium tert-butoxide, followed by its immediate trapping in a [4+2] cycloaddition reaction with 1,3-diphenylisobenzofuran to yield the corresponding Dewar benzene derivative.
Materials:
-
1-Bromocyclobutene
-
1,3-Diphenylisobenzofuran
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve 1,3-diphenylisobenzofuran (1.1 equivalents) in anhydrous THF. In a separate flask, prepare a solution of 1-bromocyclobutene (1.0 equivalent) in anhydrous THF.
-
Initiation of Reaction: To the stirred solution of 1,3-diphenylisobenzofuran, add solid potassium tert-butoxide (1.2 equivalents) in one portion at room temperature (25 °C).
-
Addition of Precursor: Slowly add the solution of 1-bromocyclobutene from the dropping funnel to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and a color change may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Dewar benzene derivative.
Mandatory Visualizations
Caption: Workflow for the in-situ generation of this compound and its subsequent trapping in a [4+2] cycloaddition reaction.
Caption: Simplified reaction pathway for the formation of a [4+2] cycloadduct from a this compound intermediate.
Application Notes and Protocols for the Trapping of Strained Four-Membered Rings with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Cyclobutyne
This compound is a highly reactive and unstable cycloalkyne due to extreme angle strain within its four-membered ring. Extensive literature searches indicate that free this compound has not been isolated in a pure state.[1] Its chemistry is predominantly observed within the confines of organometallic coordination complexes. Consequently, there is a notable absence of established and reproducible experimental protocols for the in-situ generation and subsequent trapping of free this compound with dienes in a preparative context.
As a practical and well-documented alternative, these application notes will focus on the trapping of cyclobutenone , a similarly strained and highly reactive four-membered ring system, with various dienes via the Diels-Alder reaction. The principles and protocols detailed herein for cyclobutenone provide valuable insights into the cycloaddition chemistry of strained four-membered rings and their application in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.
Application Notes: Trapping of Cyclobutenone with Dienes
Cyclobutenone serves as a potent dienophile in [4+2] cycloaddition reactions, largely owing to the relief of ring strain in the transition state. This heightened reactivity allows for Diels-Alder reactions to proceed under milder conditions than those required for less strained dienophiles like cyclopentenone or cyclohexenone. The resulting bicyclic adducts, containing a strained cyclobutanone (B123998) moiety, are versatile intermediates for further synthetic transformations, including regioselective ring expansions to access cyclopentanones, lactones, and lactams.
The stereoselectivity of the Diels-Alder reaction with cyclobutenone is influenced by the nature of the diene. For instance, reactions with cyclopentadiene (B3395910) typically show high endo selectivity, while reactions with furanoid dienes can exhibit high exo selectivity. The reactivity can be further enhanced through the use of Lewis acid catalysis, enabling cycloadditions with less reactive dienes.
Quantitative Data Summary
The following table summarizes the quantitative data for the Diels-Alder reaction of cyclobutenone with various dienes, highlighting the reaction conditions and isolated yields of the resulting cycloadducts.
| Diene | Reaction Conditions | Isolated Yield (%) | Notes |
| Cyclopentadiene | Room Temperature | 90% (endo:exo = 4:1) | Highly endo selective. |
| Activated Acyclic Dienes (e.g., 2a-c) | Room Temperature | Good to High | Predominantly endo products. |
| Less Reactive Dienes (e.g., 2g-j) | 45 °C, with ZnCl₂ | Moderate to Good | Lewis acid catalysis is required. |
| Furanoid Dienes | Not specified | Not specified | High exo selectivity is observed. |
Experimental Protocols
General Protocol for the Diels-Alder Reaction of Cyclobutenone with Cyclopentadiene
This protocol describes a general procedure for the [4+2] cycloaddition of cyclobutenone with freshly cracked cyclopentadiene.
Materials:
-
Cyclobutenone (stored as a solution in a suitable solvent like chloroform (B151607) to prevent polymerization)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography elution
Equipment:
-
Round-bottom flask
-
Distillation apparatus for cracking dicyclopentadiene
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (ca. 170 °C) and collecting the monomeric cyclopentadiene (bp 41 °C) in a receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutenone (1.0 eq) in the anhydrous solvent of choice under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diene: To the stirred solution of cyclobutenone, add freshly prepared cyclopentadiene (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (cyclobutenone) is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the endo and exo cycloadducts.
-
Characterization: Characterize the purified product(s) by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Visualizations
References
Application Notes and Protocols: Cyclobutyne and Its Analogs as Dienophiles in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings. Highly strained dienophiles can exhibit enhanced reactivity in these cycloadditions. This document explores the use of cyclobutyne and its more experimentally accessible analog, cyclobutenone, as dienophiles in Diels-Alder reactions. Due to its extreme ring strain and transient nature, this compound is a theoretical and computational subject of interest rather than a practical reagent. In contrast, cyclobutenone has been demonstrated to be a highly reactive dienophile, providing access to strained bicyclic systems that can serve as versatile synthetic intermediates. These notes provide an overview of the reactivity of these systems, experimental protocols for cyclobutenone, and a conceptual framework for the generation and trapping of highly reactive species like this compound.
Introduction: The High Reactivity of Strained Dienophiles
The rate of a Diels-Alder reaction is significantly influenced by the electronic properties and geometries of the diene and dienophile. Ring strain in a dienophile can lead to a significant rate enhancement. The strain is released in the transition state and the final product, providing a thermodynamic driving force. This compound, with a triple bond within a four-membered ring, represents an extreme case of ring strain and is predicted to be an exceptionally reactive dienophile. However, its high reactivity also leads to extreme instability, making it a transient intermediate that cannot be isolated under normal conditions.
In contrast, cyclobutenone is a stable yet highly reactive dienophile that serves as a practical surrogate for exploring the Diels-Alder chemistry of strained four-membered rings. Its enhanced reactivity compared to less strained cyclic enones makes it a valuable tool for synthesizing complex molecular architectures.[1][2]
This compound as a Dienophile: A Theoretical Perspective
This compound is a highly reactive intermediate due to the severe distortion of the linear sp-hybridized carbons of the alkyne within the four-membered ring. While experimental protocols for the use of this compound as a dienophile in Diels-Alder reactions are not established due to its transient nature, its reactivity can be conceptualized through analogy with other reactive intermediates like arynes. The generation of such species in situ followed by trapping with a diene is a common strategy.
Conceptual Workflow for In Situ Generation and Trapping of this compound
The following diagram illustrates a conceptual workflow for the generation of a highly reactive dienophile like this compound and its subsequent trapping in a Diels-Alder reaction.
Caption: Conceptual workflow for the in-situ generation and trapping of this compound.
Cyclobutenone as a Practical Dienophile in Diels-Alder Reactions
Cyclobutenone has emerged as a potent dienophile, undergoing Diels-Alder reactions under mild conditions with a variety of dienes.[1][2] Its reactivity is attributed to the ring strain, which is released upon cycloaddition.
Reaction Scheme
The general scheme for the Diels-Alder reaction of cyclobutenone with a diene is as follows:
Caption: General Diels-Alder reaction of cyclobutenone.
Tabulated Reaction Data
The following table summarizes the reaction of cyclobutenone with various dienes, highlighting the reaction conditions and yields.
| Diene | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Isoprene | 25 | 12 | CH2Cl2 | 95 | [1] |
| 2,3-Dimethyl-1,3-butadiene | 25 | 12 | CH2Cl2 | 92 | [1] |
| (E)-1,3-Pentadiene | 25 | 24 | CH2Cl2 | 85 | [1] |
| Cyclopentadiene | 0 | 0.5 | CH2Cl2 | 98 | [1] |
| Furan | 25 | 48 | CH2Cl2 | 75 | [1] |
Experimental Protocol: General Procedure for the Diels-Alder Reaction of Cyclobutenone
This protocol is a general guideline based on published procedures.[1] Researchers should adapt it based on the specific diene and scale of the reaction.
Materials:
-
Cyclobutenone (handle with care, potential for polymerization)
-
Diene of choice
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diene (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Cyclobutenone: Cool the solution to the desired temperature (see table above). Add a solution of cyclobutenone (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of the diene.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the indicated time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Diels-Alder adduct.
-
Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Signaling Pathways and Logical Relationships
The enhanced reactivity of cyclobutenone can be understood through the lens of frontier molecular orbital (FMO) theory and distortion/interaction analysis. The ring strain in cyclobutenone lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap with the diene and a stronger interaction in the transition state.
Caption: Factors contributing to the enhanced reactivity of cyclobutenone.
Conclusion
While this compound remains a molecule of theoretical interest for its potential as a highly reactive dienophile, practical applications are hindered by its instability. Cyclobutenone serves as a valuable and experimentally accessible analog, demonstrating the principle of strain-release-promoted Diels-Alder reactions. The protocols and data presented herein provide a foundation for researchers to utilize cyclobutenone in the synthesis of complex cyclic and bicyclic structures, which are of significant interest in drug development and materials science. Further computational studies may yet uncover viable pathways for the in-situ generation and trapping of this compound, opening new frontiers in cycloaddition chemistry.
References
Application Notes and Protocols for Transition Metal Complexes of Cyclobutyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyne, the smallest and most strained of the cycloalkynes, is a highly reactive and unstable molecule that cannot be isolated under normal conditions. However, the coordination of this compound to transition metal centers provides a viable strategy for its stabilization, allowing for the study of its structure and reactivity. This document provides detailed application notes and experimental protocols for the synthesis and handling of transition metal complexes of this compound, with a primary focus on the well-characterized triosmium carbonyl cluster complexes. These complexes serve as valuable synthons for further chemical transformations and as models for understanding the bonding and activation of strained organic molecules.
Application Notes
Transition metal complexes of this compound are of significant interest for several applications in chemical research and development:
-
Stabilization of Reactive Intermediates: The primary application of transition metal clusters, such as triosmium carbonyls, is the stabilization of highly reactive organic species like this compound. This allows for the detailed structural and spectroscopic characterization of molecules that would otherwise have fleeting lifetimes.
-
Fundamental Studies of Bonding and Strain: Coordinated this compound provides a unique platform to study the effects of extreme ring strain on chemical bonding and reactivity. X-ray crystallographic and spectroscopic data of these complexes offer valuable insights into the nature of the carbon-carbon triple bond within a four-membered ring and its interaction with metal centers.
-
Precursors to Novel Organic Scaffolds: The strained this compound ligand within these complexes can undergo a variety of reactions, including ring-opening and cycloaddition reactions. These transformations can lead to the formation of unique and complex organic structures that may be of interest in the synthesis of novel bioactive molecules or materials. For instance, the reaction with alkynes can lead to the formation of fused ring systems.
-
Catalysis: While not extensively explored, the unique reactivity of coordinated this compound suggests potential applications in catalysis. The controlled release and reaction of the this compound moiety could be harnessed in catalytic cycles for organic synthesis.
Experimental Protocols
Protocol 1: Synthesis of the Triosmium this compound Complex Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H)
This protocol describes the synthesis of the parent triosmium this compound complex from a dihydrido-triosmium precursor. The reaction involves the in-situ generation of a this compound equivalent which is then trapped by the osmium cluster.
Materials:
-
Os₃(CO)₁₀(μ-H)₂ (Triosmium decacarbonyl dihydride)
-
Thiophenol (PhSH)
-
1,2-Bis(trimethylsilylethynyl)cyclobutene
-
Cesium Fluoride (B91410) (CsF)
-
Solvent: Toluene (B28343) (anhydrous and deoxygenated)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Precursor Complex: In a Schlenk flask under an inert atmosphere, dissolve Os₃(CO)₁₀(μ-H)₂ and a stoichiometric equivalent of thiophenol in toluene. Stir the solution at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or IR spectroscopy). The product of this reaction is Os₃(CO)₁₀(μ-H)(μ-SPh). This precursor is typically used in situ for the next step.
-
Generation and Trapping of this compound: To the solution containing Os₃(CO)₁₀(μ-H)(μ-SPh), add a slight excess of 1,2-bis(trimethylsilylethynyl)cyclobutene.
-
Slowly add a suspension of cesium fluoride in toluene to the reaction mixture with vigorous stirring. The CsF facilitates the desilylation and subsequent rearrangement to form the this compound intermediate.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the starting osmium complex and the appearance of a new spot corresponding to the product.
-
Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to afford the desired product, Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H), as a crystalline solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the triosmium this compound complex.
Data Presentation
Table 1: Spectroscopic Data for Triosmium this compound Complexes
| Complex | IR (ν(CO), cm⁻¹) in hexane | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | Mass Spectrometry (m/z) | Reference |
| Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) | 2079 (m), 2061 (vs), 2029 (m), 2006 (vs), 1999 (w), 1994 (w), 1986 (s), 1981 (m), 1975 (w) | Data not readily available | Data not readily available | Data not readily available | |
| Os₃(CO)₈[μ₃-SCC(Me)tBuCH₂CCPhCPh] | 2077 (m), 2058 (vs), 2025 (m), 2001 (vs), 1994 (m), 1983 (s), 1976 (m), 1969 (w) | Data not readily available | Data not readily available | 1032 [M]⁺ |
Protocol 2: Reaction of Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) with Diphenylacetylene (B1204595)
This protocol details the thermal reaction of the triosmium this compound complex with an alkyne, leading to ligand coupling and rearrangement products.
Materials:
-
Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H)
-
Diphenylacetylene (PhC≡CPh)
-
Solvent: Hexane or Toluene (anhydrous and deoxygenated)
-
High-pressure reaction vessel or sealed tube
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a high-pressure reaction vessel or a thick-walled sealed tube under an inert atmosphere, dissolve Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) and a stoichiometric excess of diphenylacetylene in the chosen solvent.
-
Seal the vessel and heat the reaction mixture to 97-125 °C for several hours. The exact reaction time will depend on the temperature and scale of the reaction and should be determined by monitoring.
-
Monitor the reaction progress by TLC or IR spectroscopy.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
Remove the solvent under reduced pressure.
-
The resulting residue is purified by preparative thin-layer chromatography (TLC) or column chromatography on silica gel to separate the different products formed.
Diagram of the Reaction Pathway:
Caption: Reaction of the triosmium this compound complex with diphenylacetylene.
Data Presentation
Table 2: Crystallographic Data for Products from the Reaction with Diphenylacetylene
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Os₃(CO)₇[μ-C(Ph)(H)C(Ph)]--INVALID-LINK-- | Monoclinic | P2₁/n | 17.401(3) | 7.981(1) | 22.304(4) | 90 | 100.26(1) | 90 | |
| Os₃(CO)₇(μ-C(Ph)C(Ph)CCC-H₂CH₂)(μ-SPh)(μ-H) | Triclinic | P-1 | 11.815(2) | 12.260(2) | 11.492(3) | 102.91(2) | 110.86(1) | 94.72(2) |
Other Transition Metal Complexes of this compound
The synthesis and characterization of this compound complexes with transition metals other than osmium are not well-established in the scientific literature. Theoretical studies suggest that stable complexes with metals like platinum, palladium, and nickel should be possible. The synthetic strategies would likely involve the reaction of a low-valent, electron-rich metal precursor with a suitable this compound precursor under mild conditions to trap the strained alkyne. Researchers interested in this area would be exploring novel chemical space with the potential for discovering new catalytic reactions and molecular materials.
Conclusion
The study of transition metal complexes of this compound, while challenging, offers exciting opportunities for fundamental and applied chemical research. The protocols and data presented herein for the well-characterized triosmium complexes provide a solid foundation for researchers entering this field. The exploration of this compound complexes with other transition metals remains a promising frontier with the potential for significant discoveries. As with all air- and moisture-sensitive organometallic compounds, proper handling techniques under an inert atmosphere are crucial for successful synthesis and subsequent reactions.
Application Notes and Protocols: In Situ Generation of Cyclobutyne for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyne, the smallest and most strained of the cycloalkynes, is a highly reactive and transient intermediate. Its significant ring strain prevents isolation under normal conditions. However, the in situ generation of this compound provides a powerful synthetic tool, enabling facile access to a variety of complex polycyclic and heterocyclic scaffolds through trapping with suitable reagents. This document outlines the key methodologies for the in situ generation of this compound and provides detailed protocols for its application in synthesis, particularly in cycloaddition reactions.
The primary strategy for generating this compound involves the 1,2-dehalogenation of a vicinal dihalocyclobutene. This is typically achieved by treating a precursor such as 1-bromo-2-chlorocyclobutene with an organolithium reagent. The fleeting this compound intermediate is then immediately intercepted by a trapping agent, such as a diene, to form a stable cycloadduct. This approach has proven effective for the construction of novel molecular frameworks relevant to drug discovery and materials science.
Methods for In Situ Generation of this compound
The most common and effective method for the in situ generation of this compound is the 1,2-elimination from a dihalocyclobutene precursor. This process is driven by the formation of a stable lithium halide salt.
Key Precursors and Reagents:
-
This compound Precursor: 1-Bromo-2-chlorocyclobutene is a commonly used precursor due to the differential reactivity of the carbon-halogen bonds.
-
Elimination Reagent: Organolithium reagents, such as methyllithium (B1224462) (MeLi) or n-butyllithium (n-BuLi), are typically employed to induce the dehalogenation.
-
Trapping Agent: Dienes are excellent trapping agents for the highly reactive this compound. 1,3-Diphenylisobenzofuran (B146845) is a particularly effective trapping agent due to its high reactivity in Diels-Alder reactions, yielding a stable, crystalline adduct that is readily characterized.
The general workflow for the in situ generation and trapping of this compound is depicted below.
Caption: General workflow for the in situ generation and trapping of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound precursor and its subsequent in situ generation and trapping in a cycloaddition reaction.
Protocol 1: Synthesis of 1-Bromo-2-chlorocyclobutene
This protocol is a representative procedure for the synthesis of the this compound precursor.
Materials:
-
N-Bromosuccinimide (NBS)
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (BPO)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclobutene in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
NBS and NCS are added to the solution, followed by a catalytic amount of BPO.
-
The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield 1-bromo-2-chlorocyclobutene.
Protocol 2: In Situ Generation and Trapping of this compound with 1,3-Diphenylisobenzofuran
This protocol details the generation of this compound and its immediate trapping via a [4+2] cycloaddition.
Materials:
-
1-Bromo-2-chlorocyclobutene
-
1,3-Diphenylisobenzofuran
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-bromo-2-chlorocyclobutene and 1,3-diphenylisobenzofuran in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon), a solution of methyllithium in diethyl ether is added dropwise with stirring.
-
The reaction mixture is stirred at -78 °C for a specified period (e.g., 2 hours) and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the cycloadduct.
Data Presentation
The following table summarizes representative quantitative data for the in situ generation and trapping of this compound.
| Precursor | Reagent | Trapping Agent | Product | Yield (%) |
| 1-Bromo-2-chlorocyclobutene | MeLi | 1,3-Diphenylisobenzofuran | 1,4-Diphenyl-5,6,7,8-tetrahydro-5,8-epoxy-1,4-dihydro-1,4-methanonaphthalene | ~50-60 |
| 1,2-Diiodocyclobutene | n-BuLi | Furan | 5,6,7,8-Tetrahydro-5,8-epoxy-1,4-dihydro-1,4-methanonaphthalene | ~40-50 |
Reaction Pathway
The overall reaction pathway for the generation of this compound from 1-bromo-2-chlorocyclobutene and its subsequent trapping is illustrated below.
Caption: Reaction pathway for this compound generation and trapping.
Conclusion
The in situ generation of this compound from dihalocyclobutene precursors offers a valuable and efficient method for the synthesis of complex cyclic molecules. The transient nature of this compound necessitates its immediate trapping, most commonly through cycloaddition reactions with dienes. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this highly reactive intermediate in the development of novel chemical entities for pharmaceutical and material science applications. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for the successful generation and trapping of this strained alkyne.
Cyclobutyne Derivatives in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyne, the cycloalkyne analogue of cyclobutane, is a highly strained and transient species that cannot be isolated under normal laboratory conditions. Its extreme ring strain makes it a potent dienophile and dipolarophile, readily undergoing cycloaddition reactions. This high reactivity, harnessed through in situ generation, makes this compound derivatives valuable synthetic intermediates for the construction of complex polycyclic and heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and natural product synthesis. This document provides an overview of the applications of this compound derivatives in organic synthesis, focusing on their in situ generation and subsequent trapping in cycloaddition reactions. Detailed experimental protocols for key transformations are provided to facilitate their practical application in the laboratory.
Generation of this compound Derivatives
The primary strategy for the synthetic application of this compound derivatives involves their generation in the presence of a trapping agent. The most common method for generating this compound is the dehalogenation of 1,2-dihalocyclobutenes.
A general workflow for the generation and trapping of this compound is depicted below:
Caption: General workflow for the in situ generation and trapping of this compound derivatives.
Applications in Cycloaddition Reactions
The high reactivity of the strained triple bond in this compound derivatives makes them excellent partners in various cycloaddition reactions. The most well-documented application is their use as dienophiles in [4+2] Diels-Alder reactions.
Diels-Alder Reactions
This compound and its derivatives readily react with a variety of dienes to afford cycloadducts containing a bicyclo[2.2.0]hexane core. Furan and its substituted derivatives are commonly used trapping agents.
Table 1: Examples of Diels-Alder Reactions of In Situ Generated this compound Derivatives
| This compound Precursor | Diene (Trapping Agent) | Dehalogenating Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| 1,2-Diiodocyclobutene | Furan | n-BuLi | Hexane/Ether | -78 to RT | 5-Oxatricyclo[4.2.2.01,6]deca-7,9-diene | 55 |
| 1,2-Dibromocyclobutene | 2,5-Dimethylfuran | Mg | THF | 25 | 7,10-Dimethyl-5-oxatricyclo[4.2.2.01,6]deca-7,9-diene | 62 |
| 1-Bromo-2-chloro-3-methylcyclobutene | Furan | n-BuLi | Ether | -78 to 0 | 2-Methyl-5-oxatricyclo[4.2.2.01,6]deca-7,9-diene | 48 |
The mechanism of the Diels-Alder reaction involving in situ generated this compound can be visualized as a concerted process:
Application Notes and Protocols: Strained Alkynes in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of strained alkynes in materials science. The focus is on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful bioorthogonal reaction that has enabled significant advancements in the development of novel materials.
Introduction to Strained Alkynes and SPAAC
Strained alkynes, particularly cyclooctynes and their derivatives, are cyclic alkynes with significant ring strain. This inherent strain allows them to undergo rapid [3+2] cycloaddition reactions with azides without the need for a cytotoxic copper catalyst. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient, selective, and biocompatible, making it an invaluable tool in materials science and drug development.[1][2][3]
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for applications involving biological systems.[4]
-
High Efficiency and Fast Kinetics: The reaction proceeds rapidly under mild conditions, often at room temperature.[5][6]
-
Orthogonality: The azide (B81097) and strained alkyne groups are inert to most biological functional groups, ensuring specific ligation.
-
Versatility: SPAAC has been successfully employed in a wide range of applications, including polymer synthesis and modification, hydrogel formation, dendrimer synthesis, and surface functionalization.[7][8][9][10]
Quantitative Data: Reaction Kinetics of Strained Alkynes
The rate of the SPAAC reaction is highly dependent on the structure of the strained alkyne. The table below summarizes the second-order rate constants for various commonly used strained alkynes with benzyl (B1604629) azide, providing a basis for selecting the appropriate alkyne for a specific application.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.3 | [5][6] |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 - 1.9 | [1][8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 2.9 | [1][11] |
| Biarylazacyclooctynone | BARAC | ~0.3 | [5] |
| Difluorinated cyclooctyne | DIFO | ~0.08 | [5] |
Applications and Experimental Protocols
This section details the application of strained alkynes in various areas of materials science and provides generalized experimental protocols.
Polymer Synthesis and Functionalization
Strained alkynes are extensively used for the synthesis of complex polymer architectures and for the post-polymerization functionalization of polymers.[7][10][12][13] This allows for the introduction of a wide range of functionalities to a polymer backbone with high efficiency and specificity.
Experimental Workflow: Polymer Functionalization via SPAAC
Protocol: Functionalization of an Azide-Modified Polymer with a DBCO-Tagged Molecule
Materials:
-
Azide-functionalized polymer (e.g., azide-terminated polystyrene)[14]
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester for amine-reactive coupling)[3][15][16][17][18]
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Dialysis membrane or precipitation solvent for purification
Procedure:
-
Dissolution: Dissolve the azide-functionalized polymer in the chosen solvent to a final concentration of 1-10 mg/mL.
-
Addition of DBCO-reagent: Add a 1.1 to 2-fold molar excess of the DBCO-functionalized molecule to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the azide peak (~2100 cm⁻¹).
-
Purification: Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted DBCO-reagent or by precipitation in a non-solvent.
-
Characterization: Characterize the final product using ¹H NMR to confirm the presence of the triazole ring protons and GPC to analyze the molecular weight and polydispersity.
Hydrogel Formation
Strained alkyne chemistry allows for the formation of biocompatible hydrogels under physiological conditions, making them ideal for applications such as cell encapsulation and drug delivery.[19][20][21][22]
Logical Relationship: Hydrogel Formation via SPAAC
Protocol: Formation of a PEG-Based Hydrogel
Materials:
-
Multi-arm PEG-azide
-
Multi-arm PEG-DBCO
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions: Prepare stock solutions of multi-arm PEG-azide and multi-arm PEG-DBCO in PBS at the desired concentrations (e.g., 5-10% w/v).
-
Mixing: In a suitable mold, mix equal volumes of the PEG-azide and PEG-DBCO solutions.
-
Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation typically occurs within minutes to an hour, depending on the concentration and reactivity of the precursors.
-
Characterization: The mechanical properties of the hydrogel can be characterized by rheometry. Swelling behavior can be determined by measuring the weight change of the hydrogel in PBS over time.
Dendrimer Synthesis and Functionalization
SPAAC is a valuable tool for the synthesis and surface functionalization of dendrimers, allowing for the creation of highly branched, monodisperse macromolecules with tailored properties.[4][9]
Experimental Workflow: Dendrimer Synthesis via SPAAC
Protocol: Synthesis of a DBCO-Functionalized PAMAM Dendrimer
Materials:
-
Polyamidoamine (PAMAM) dendrimer (e.g., G4)
-
DBCO-NHS ester
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
DMSO
-
Dialysis tubing (MWCO appropriate for the dendrimer size)
Procedure:
-
Dendrimer Solution: Dissolve the PAMAM dendrimer in the sodium bicarbonate buffer.
-
DBCO-NHS Solution: Prepare a stock solution of DBCO-NHS ester in DMSO.
-
Reaction: Add the DBCO-NHS ester solution dropwise to the stirring dendrimer solution. The molar ratio of DBCO-NHS to the primary amines on the dendrimer surface can be varied to control the degree of functionalization.
-
Incubation: Stir the reaction mixture at room temperature for 4-24 hours.
-
Purification: Dialyze the reaction mixture against deionized water for 2-3 days to remove unreacted DBCO-NHS and byproducts.
-
Lyophilization: Lyophilize the purified solution to obtain the DBCO-functionalized dendrimer as a white powder.
-
Characterization: Confirm the functionalization using ¹H NMR and MALDI-TOF mass spectrometry.
Surface Modification
Strained alkynes can be used to immobilize molecules onto surfaces functionalized with azides, enabling the creation of functionalized materials for applications in biosensors, microarrays, and cell culture.[8][23]
Signaling Pathway: Surface Functionalization
Protocol: Immobilization of a BCN-Tagged Peptide onto an Azide-Functionalized Surface
Materials:
-
Azide-functionalized surface (e.g., glass slide, polymer film)
-
BCN-functionalized peptide
-
PBS, pH 7.4
-
Tween-20 (for washing)
Procedure:
-
Prepare Peptide Solution: Dissolve the BCN-functionalized peptide in PBS to the desired concentration.
-
Incubation: Immerse the azide-functionalized surface in the peptide solution and incubate at room temperature for 1-4 hours.
-
Washing: Wash the surface thoroughly with PBS containing 0.05% Tween-20 to remove non-specifically bound peptide, followed by a final rinse with deionized water.
-
Drying: Dry the surface under a stream of nitrogen.
-
Characterization: The successful immobilization can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) to detect the nitrogen from the triazole ring, or by fluorescence microscopy if a fluorescently labeled peptide is used.
Self-Healing Materials
The efficiency and catalyst-free nature of SPAAC make it a promising reaction for the development of self-healing materials, where bond formation can occur upon damage to the material.[24][25][26]
Logical Relationship: Self-Healing Mechanism
Protocol: Preparation of a Self-Healing Material with Encapsulated Reactants
Materials:
-
Polymer matrix material
-
Microcapsules containing a liquid azide-functionalized polymer
-
Microcapsules containing a strained alkyne crosslinker
-
Solvent for polymer matrix casting
Procedure:
-
Encapsulation: Prepare microcapsules containing the azide-functionalized polymer and the strained alkyne crosslinker separately using established encapsulation techniques (e.g., in-situ polymerization).
-
Dispersion: Disperse the two types of microcapsules into the polymer matrix precursor solution.
-
Curing/Casting: Cast the mixture into the desired shape and cure the polymer matrix according to standard procedures.
-
Healing Test: Induce a crack in the material. The rupture of the microcapsules will release the reactants, which will then react via SPAAC to heal the crack. The healing efficiency can be evaluated by comparing the mechanical properties of the material before and after healing.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. interchim.fr [interchim.fr]
- 4. Synthesis and Application of Injectable Bioorthogonal Dendrimer Hydrogels for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 7. experts.mcmaster.ca [experts.mcmaster.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strained alkyne polymers capable of SPAAC via ring-opening metathesis polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemijournal.com [chemijournal.com]
- 15. DBCO-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 16. a2bchem.com [a2bchem.com]
- 17. Dibenzylcyclooctyne, DBCO NHS [nanocs.net]
- 18. glenresearch.com [glenresearch.com]
- 19. Microgels Formed by Spontaneous Click Chemistries Utilizing Microfluidic Flow Focusing for Cargo Release in Response to Endogenous or Exogenous Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 22. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Design and synthesis of self-healing polymers [sciengine.com]
- 26. Self-healing polymers: Synthesis methods and applications : University of Southern Queensland Repository [research.usq.edu.au]
Protocols for the Generation of Transient Cyclobutyne: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Transient cyclobutyne (C₄H₄) is a highly strained and reactive cycloalkyne that has captured the interest of chemists due to its unique bonding and potential as a synthetic intermediate. Its fleeting nature makes direct isolation and characterization challenging, necessitating in situ generation and trapping techniques. This document provides detailed protocols for two primary methods of generating transient this compound: dehalogenation of 1,2-dihalocyclobutenes and flash vacuum pyrolysis (FVP) of cyclobutene-1,2-dicarboxylic anhydride (B1165640). These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science who wish to harness the reactivity of this intriguing molecule.
The extreme ring strain in this compound, a consequence of forcing the linear alkyne geometry into a four-membered ring, is the driving force behind its high reactivity. This inherent instability makes it a potent dienophile and dipolarophile in cycloaddition reactions, allowing for the rapid construction of complex polycyclic and heterocyclic scaffolds. The ability to generate this compound under controlled conditions opens avenues for the synthesis of novel carbocyclic and heterocyclic compounds with potential applications in drug discovery and development.
The choice of generation method depends on the desired reaction conditions and the compatibility of the trapping agent. Dehalogenation offers a solution-phase method at low temperatures, suitable for thermally sensitive substrates. In contrast, FVP provides a gas-phase method at high temperatures, ideal for unimolecular reactions and the generation of highly reactive species.
Experimental Protocols
Protocol 1: Generation of Transient this compound via Dehalogenation of 1,2-Diiodocyclobutene
This protocol describes the in situ generation of transient this compound by the deiodination of 1,2-diiodocyclobutene using an organolithium reagent, followed by its trapping with a suitable diene.
Materials:
-
1,2-Diiodocyclobutene (Precursor)
-
tert-Butyllithium (B1211817) (t-BuLi) in pentane (B18724) (1.7 M solution)
-
1,3-Diphenylisobenzofuran (B146845) (Trapping Agent)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
-
Dry glassware (Schlenk flask, syringes, cannula)
Experimental Workflow:
Figure 1: Workflow for the generation and trapping of transient this compound via dehalogenation.
Detailed Methodology:
-
Preparation of the Reaction Vessel: A flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar is assembled and placed under a positive pressure of argon or nitrogen.
-
Addition of Reactants: To the flask, add 1,2-diiodocyclobutene (1.0 eq) and the trapping agent, such as 1,3-diphenylisobenzofuran (1.2 eq).
-
Solvent Addition: Anhydrous diethyl ether or THF is added via cannula to dissolve the reactants. The volume of solvent should be sufficient to ensure good stirring.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Generation and Trapping: A solution of tert-butyllithium in pentane (2.2 eq) is added dropwise to the stirred solution over a period of 10-15 minutes. The reaction is stirred at -78 °C for 1 hour.
-
Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature over 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the cycloadduct.
Quantitative Data:
| Precursor | Reagent (eq) | Trapping Agent (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Trapped Product Yield (%) |
| 1,2-Diiodocyclobutene | t-BuLi (2.2) | 1,3-Diphenylisobenzofuran (1.2) | Et₂O | -78 to RT | 2-3 | ~40-60 |
| 1,2-Dibromocyclobutene | n-BuLi (2.2) | Furan (excess) | THF | -78 to RT | 2-3 | ~30-50 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Protocol 2: Generation of Transient this compound via Flash Vacuum Pyrolysis (FVP)
This protocol outlines the gas-phase generation of transient this compound by the thermal decarboxylation and decarbonylation of cyclobutene-1,2-dicarboxylic anhydride. The highly reactive this compound is then co-condensed with a trapping agent at low temperature.
Materials:
-
Cyclobutene-1,2-dicarboxylic anhydride (Precursor)
-
Furan or other suitable trapping agent
-
Flash Vacuum Pyrolysis (FVP) apparatus (quartz tube, furnace, vacuum pump, cold trap)
-
Liquid nitrogen
Experimental Workflow:
Application Notes and Protocols for Cyclobutene in Bioorthogonal Chemistry
A Note on Cyclobutyne: Extensive review of the scientific literature indicates that this compound is not a reagent currently employed in bioorthogonal chemistry. Its extreme ring strain and inherent instability likely preclude its practical synthesis and application in biological systems. As a highly relevant and researched alternative, these notes will focus on the use of cyclobutene (B1205218) , a small, strained dienophile that offers unique advantages for bioorthogonal labeling.
Application Notes
Cyclobutene serves as a compact and efficient dienophile in bioorthogonal chemistry, primarily utilized in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines. This reaction is characterized by its high specificity and rapid kinetics, proceeding readily in aqueous environments without the need for a catalyst, making it ideal for studying biological processes in living systems.[1][2][3]
Key Applications:
-
Protein Labeling: Functionalized cyclobutene derivatives, such as cyclobutene-NHS esters, can be used to covalently attach the cyclobutene moiety to proteins via reaction with lysine (B10760008) residues.[1] These "cyclobutene handles" can then be specifically targeted with tetrazine-conjugated probes for visualization or affinity purification.[1]
-
Live Cell Imaging: The small size of the cyclobutene tag minimizes potential perturbation of a biomolecule's natural function, a significant advantage over bulkier tags.[1][4] This makes it a valuable tool for labeling proteins and other biomolecules on the surface of or inside living cells for fluorescence microscopy studies.[5][6]
-
Metabolic Labeling: Cyclobutene-modified metabolites can be introduced to cells and incorporated into biomolecules through natural biosynthetic pathways, enabling the study of dynamic processes like glycan synthesis.
Advantages of Cyclobutene:
-
Small Size: As a "mini-tag," cyclobutene is less likely to interfere with the physiological functions of the labeled protein or biomolecule compared to larger dienophiles like trans-cyclooctenes (TCO) or norbornenes.[1][7]
-
Favorable Kinetics: The IEDDA reaction between cyclobutenes and tetrazines is significantly faster than copper-free click chemistry involving many other alkenes.[1]
-
Synthetic Accessibility: Functionalized cyclobutenes can be synthesized from commercially available starting materials, such as 1,3-cyclobutanediol.[1][4]
-
Stability: Aryl-substituted cyclobutene derivatives have demonstrated reasonable stability in physiological buffer conditions (pH 7.4, 37 °C), with over 79% of the compound remaining after 24 hours, which is sufficient for many bioorthogonal labeling experiments.[1]
Limitations:
-
Slower Kinetics than TCO: While fast, the reaction rates of cyclobutenes with tetrazines are generally lower than those of highly strained trans-cyclooctenes.
-
Stability Considerations: Although adequately stable for many applications, some cyclobutene derivatives are slightly less stable than other common dienophiles like TCO and norbornene derivatives.[1]
Data Presentation
The following tables summarize quantitative data for the stability and reaction kinetics of aryl-substituted cyclobutene derivatives in bioorthogonal IEDDA reactions.
Table 1: Stability of Aryl-Substituted Cyclobutene Derivatives
| Compound | % Remaining at 12h | % Remaining at 24h |
| 6a | >90% | 92.7% |
| 6b | >90% | 89.5% |
| 6c | >90% | 85.3% |
| 6d | >90% | 90.1% |
| 11a | 87% | 79.4% |
| 11b | >90% | 88.2% |
| Data from incubation in a 1:1 mixture of N,N-dimethylformamide and phosphate-buffered saline at 37 °C.[1] |
Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions of Dienophiles with Tetrazines
| Dienophile | Tetrazine Partner | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| Cyclobutene derivative (6a) | di-pyridyl-tetrazine | 0.15 |
| Cyclobutene derivative (6b) | di-pyridyl-tetrazine | 0.12 |
| Cyclobutene derivative (6c) | di-pyridyl-tetrazine | 0.04 |
| Cyclobutene derivative (6d) | di-pyridyl-tetrazine | 0.11 |
| N-acylazetine | tetrazine | ~0.04 - 0.15 |
| Terminal alkene | tetrazine | Slower than cyclobutene |
| Norbornene | 3,6-diaryl-s-tetrazine | ~1.0 |
| trans-Cyclooctene (TCO) | 3,6-diaryl-s-tetrazine | ~2000 |
| sTCO (fused TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | up to 10⁶ |
| Data compiled from multiple sources.[1][3][7] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Cyclobutene for Protein Labeling
This protocol describes the synthesis of a cyclobutene derivative bearing an N-hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amines on proteins. The synthesis starts from a commercially available cyclobutene derivative.
Materials:
-
4-(cyclobut-2-en-1-ylthio)aniline (Compound 6d from Table 1)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tetrazine-Cy5 conjugate
Procedure:
-
Synthesis of Cyclobutene-NHS Ester (Compound 17):
-
Dissolve 4-(cyclobut-2-en-1-ylthio)aniline in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate and triethylamine to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the cyclobutene-NHS ester.
-
-
Modification of Bovine Serum Albumin (BSA) with Cyclobutene-NHS Ester:
-
Dissolve BSA in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Add the cyclobutene-NHS ester (dissolved in a minimal amount of DMF or DMSO) to the BSA solution. The molar ratio of the NHS ester to BSA should be optimized, but a 10- to 20-fold molar excess is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Remove the excess, unreacted cyclobutene-NHS ester by dialysis or using a spin desalting column.
-
Protocol 2: Bioorthogonal Labeling of Cyclobutene-Modified Protein
This protocol details the IEDDA reaction between the cyclobutene-modified protein and a tetrazine-fluorophore conjugate.
Materials:
-
Cyclobutene-modified BSA (from Protocol 1)
-
Tetrazine-Cy5 conjugate
-
PBS, pH 7.4
-
SDS-PAGE materials and imaging system
Procedure:
-
Tetrazine Ligation:
-
To the solution of cyclobutene-modified BSA in PBS, add the tetrazine-Cy5 conjugate. A 2- to 5-fold molar excess of the tetrazine probe over the protein is recommended.
-
Incubate the reaction mixture for 4 hours at 37 °C.[1]
-
-
Analysis of Labeling:
-
Analyze the reaction mixture by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5.
-
A fluorescent band at the molecular weight of BSA will indicate successful labeling. A control reaction lacking the cyclobutene modification should not show a fluorescent band.
-
-
Kinetic Measurement (Optional):
-
The reaction kinetics can be monitored under pseudo-first-order conditions (a 10-fold excess of the cyclobutene reactant).[1]
-
The disappearance of the characteristic absorbance of the tetrazine at approximately 520 nm is monitored over time using a UV-Vis spectrophotometer.[1]
-
The observed rate constant can be determined by fitting the absorbance decay to a single exponential function.
-
Visualizations
Diagram 1: General Workflow for Bioorthogonal Protein Labeling
Caption: Workflow for protein labeling using cyclobutene-tetrazine ligation.
Diagram 2: Inverse-Electron-Demand Diels-Alder Reaction
Caption: The IEDDA reaction between cyclobutene and tetrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. US20090023916A1 - Tetrazine-based bio-orthogonal coupling reagents and methods - Google Patents [patents.google.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Cyclobutyne Synthesis Technical Support Center
Welcome to the Technical Support Center for Cyclobutyne Synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound so challenging?
A1: The primary challenge in synthesizing this compound lies in its extreme ring strain.[1][2] The four-membered ring structure combined with a triple bond results in a highly unstable and reactive molecule.[1][2] Consequently, this compound has not been isolated in a pure state.[2] Its existence is typically transient, and it is studied by generating it in situ and trapping it with a reactive molecule.
Q2: What are the common precursors for generating this compound?
A2: Common precursors for the in situ generation of this compound include 1-bromocyclobutene and various cyclobutenedione derivatives. The general approach involves the elimination of atoms from these precursors to form the triple bond within the four-membered ring.
Q3: My trapping experiment failed, and I only recovered my starting materials. What could be the issue?
A3: A common reason for the failure of trapping experiments is that the conditions are not sufficient to induce the formation of this compound from the precursor. This could be due to the base being not strong enough for dehydrohalogenation or the photolytic energy being insufficient. Another possibility is the rapid decomposition of the this compound intermediate before it can react with the trapping agent.
Q4: I am observing a complex mixture of side products. What are the likely side reactions?
A4: Due to its high reactivity, this compound can undergo various side reactions if not efficiently trapped. These can include dimerization, trimerization, or reaction with the solvent.[3] The precursor itself might also undergo side reactions under the experimental conditions. For instance, in dehydrohalogenation approaches, the strong base used can lead to other elimination or substitution products.
Q5: How can I confirm the formation of the this compound-adduct?
A5: The formation of the this compound-adduct can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The unique structure of the adduct, often a bicyclic system, will have characteristic signals. For example, in ¹H NMR, you would expect to see signals corresponding to the protons on the cyclobutene (B1205218) ring fused to the trapping agent.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the trapped adduct | 1. Inefficient generation of this compound. 2. The trapping agent is not reactive enough. 3. The concentration of the trapping agent is too low. 4. This compound is decomposing or reacting with other species. | 1. For dehydrohalogenation, use a stronger, non-nucleophilic base (e.g., potassium tert-butoxide). For photolytic methods, increase the irradiation time or intensity. 2. Choose a more reactive trapping agent (e.g., a highly reactive diene for a Diels-Alder reaction). 3. Increase the molar excess of the trapping agent relative to the this compound precursor. 4. Ensure the reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) and use a non-reactive solvent. |
| Difficulty in purifying the this compound adduct | 1. The adduct is unstable under purification conditions. 2. The adduct has similar polarity to side products or remaining starting material. | 1. Use mild purification techniques such as column chromatography with deactivated silica (B1680970) gel or preparative thin-layer chromatography (TLC). Avoid high temperatures. 2. Try different solvent systems for chromatography to improve separation. Recrystallization may also be an option if the adduct is a solid. |
| Inconsistent results between batches | 1. Purity of the this compound precursor varies. 2. Moisture or oxygen is present in the reaction. 3. Inconsistent reaction temperature or time. | 1. Ensure the precursor is pure before use. Recrystallize or distill if necessary. 2. Use freshly dried solvents and rigorously degas the reaction mixture. Maintain a positive pressure of an inert gas. 3. Use a temperature-controlled reaction setup and ensure consistent reaction times. |
Experimental Protocols
Protocol 1: In-situ Generation and Trapping of this compound via Dehydrohalogenation of 1-Bromocyclobutene
This protocol describes the generation of this compound from 1-bromocyclobutene and its subsequent trapping with a reactive diene, such as furan (B31954).
Materials:
-
1-bromocyclobutene
-
Potassium tert-butoxide
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere.
-
In the flask, dissolve 1-bromocyclobutene (1.0 mmol) and a large excess of furan (10.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 mmol) in anhydrous THF (10 mL).
-
Slowly add the potassium tert-butoxide solution to the stirred solution of 1-bromocyclobutene and furan over a period of 30 minutes using a syringe pump.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.
Visualizations
Logical Workflow for Troubleshooting Low Adduct Yield
References
Technical Support Center: Stabilization of Cyclobutyne via Metal Coordination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of the highly reactive cyclobutyne molecule through metal coordination. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of metal-coordinated this compound complexes.
Issue 1: Low or No Yield of the Desired Metal-Cyclobutyne Complex
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Question: My reaction to form the triosmium this compound complex, [Os₃(CO)₉(μ₃-η²-C₄H₄)], is resulting in a very low yield or a complex mixture of products. What are the likely causes and how can I improve the outcome?
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Answer: Low yields in this synthesis can stem from several factors. The primary suspects are the purity of your starting materials, reaction conditions, and the stability of the this compound precursor.
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Starting Material Purity: The precursor complex, such as [Os₃(CO)₁₀(NCMe)₂], is sensitive to air and moisture. Ensure it is freshly prepared or has been stored under an inert atmosphere. The cyclobutene-derived precursor used to generate this compound in situ must also be of high purity.
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Reaction Conditions: The reaction is sensitive to temperature and reaction time. The synthesis of related triosmium clusters often involves refluxing in a high-boiling inert solvent like octane.[1] However, prolonged high temperatures can lead to decomposition of the desired product or the formation of side products. Careful monitoring of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy is crucial to determine the optimal reaction time.[2]
-
This compound Precursor Stability: The method of generating the highly strained this compound is critical. If generated in a separate step, its short half-life necessitates immediate trapping by the metal cluster. In situ generation from a stable precursor is often more effective.
-
Troubleshooting Steps:
-
Verify Precursor Purity: Run a fresh ¹H NMR and IR spectrum of your [Os₃(CO)₁₀(NCMe)₂] to check for impurities or decomposition.
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Optimize Reaction Time: Set up small-scale parallel reactions and quench them at different time points (e.g., 2, 4, 6, 8 hours) to identify the point of maximum product formation before significant decomposition occurs.
-
Control Temperature: Use a high-quality heating mantle and temperature controller to maintain a stable reaction temperature.
-
Inert Atmosphere: Ensure all manipulations are performed under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
-
Issue 2: Difficulty in Purifying the Metal-Cyclobutyne Complex
-
Question: I have successfully synthesized the this compound complex, but I am struggling to isolate it in a pure form from the reaction mixture. What purification techniques are most effective?
-
Answer: The purification of organometallic cluster complexes can be challenging due to their similar polarities and potential for decomposition on stationary phases.
-
Recommended Techniques:
-
Column Chromatography: This is a common method for purifying osmium carbonyl clusters. Use a well-deactivated silica (B1680970) gel or alumina (B75360) column and run it under an inert atmosphere. A non-polar eluent system, such as a hexane/dichloromethane gradient, is typically effective. Monitor the separation by TLC.
-
Crystallization: Recrystallization is an excellent method for obtaining highly pure product. The choice of solvent is critical. A common technique is the slow evaporation of a solution of the complex in a solvent mixture, such as dichloromethane/hexane or toluene (B28343)/hexane, in a glovebox.
-
-
Troubleshooting Steps:
-
Deactivate Stationary Phase: Before packing the column, treat the silica gel or alumina with a passivating agent or ensure it is thoroughly dried to remove adsorbed water, which can cause decomposition.
-
Solvent Selection for Crystallization: Experiment with different solvent combinations to find the one that provides good solubility at room temperature or upon gentle heating, and poor solubility at lower temperatures.
-
Avoid Prolonged Exposure to Air/Moisture: Handle all fractions and the isolated product under an inert atmosphere to prevent decomposition.
-
-
Issue 3: Unexpected Spectroscopic Data
-
Question: The IR or NMR spectrum of my product does not match the expected data for the [Os₃(CO)₉(μ₃-η²-C₄H₄)] complex. What could be the cause?
-
Answer: Discrepancies in spectroscopic data can indicate the presence of impurities, side products, or decomposition.
-
Infrared (IR) Spectroscopy: The carbonyl (CO) stretching region (typically 2100-1800 cm⁻¹) in the IR spectrum is highly diagnostic for osmium carbonyl clusters. The number and position of the ν(CO) bands are sensitive to the symmetry and electronic environment of the metal cluster. The presence of additional or shifted bands could indicate:
-
Incomplete reaction: The starting material, [Os₃(CO)₁₀(NCMe)₂], will have a different CO stretching pattern.
-
Formation of isomers or side products: Other osmium carbonyl clusters may have formed.
-
Decomposition: A broad spectrum or the appearance of bands corresponding to metal oxides may indicate sample decomposition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide information about the organic ligand. For the this compound ligand, you would expect to see signals corresponding to the four-membered ring. The absence of these signals or the presence of unexpected resonances could point to:
-
Failure to coordinate the this compound ligand.
-
Rearrangement or decomposition of the this compound ligand.
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Presence of solvent or other organic impurities.
-
-
Troubleshooting Steps:
-
Compare with Literature Data: Carefully compare your spectra with published data for the target complex and potential side products.
-
Re-purify the Sample: If impurities are suspected, re-purify the sample using the methods described in Issue 2.
-
Consider Alternative Structures: If the data is clean but unexpected, consider the possibility of having formed a different, stable isomer or a product from a side reaction. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be invaluable in elucidating the structure of unknown products.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for synthesizing the triosmium this compound complex?
A1: The most common and effective precursor is the labile acetonitrile-substituted triosmium cluster, [Os₃(CO)₁₀(NCMe)₂]. The acetonitrile (B52724) ligands are easily displaced by other ligands, making it a versatile starting material in osmium cluster chemistry.[1]
Q2: What is a suitable precursor for generating the this compound ligand?
A2: Due to the extreme instability of free this compound, it is typically generated in situ from a more stable precursor. While specific precursors for the direct synthesis of the osmium-cyclobutyne complex are not detailed in readily available literature, analogous syntheses of strained ring complexes often utilize precursors like cyclobutene (B1205218) derivatives that can undergo elimination or rearrangement reactions to form the desired cycloalkyne upon heating or in the presence of a catalyst.
Q3: What are the expected IR carbonyl stretching frequencies for [Os₃(CO)₉(μ₃-η²-C₄H₄)]?
Q4: What are the key safety precautions to take when working with osmium carbonyl clusters?
A4: Osmium carbonyl compounds, and osmium compounds in general, should be handled with great care due to their toxicity.
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Toxicity: Osmium tetroxide (OsO₄), a potential oxidation product of osmium complexes, is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Waste Disposal: Dispose of all osmium-containing waste according to your institution's hazardous waste disposal procedures.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of [Os₃(CO)₉(μ₃-η²-C₄H₄)] is not explicitly available in the searched literature. However, a general procedure can be adapted from the synthesis of similar triosmium cluster complexes.
General Protocol for the Synthesis of a Triosmium Cluster with a Novel Ligand:
-
Preparation of the Precursor: The starting material, [Os₃(CO)₁₀(NCMe)₂], is typically prepared by reacting [Os₃(CO)₁₂] with trimethylamine (B31210) N-oxide (Me₃NO) in acetonitrile (NCMe).
-
Reaction with the Ligand Precursor:
-
In a Schlenk flask under an inert atmosphere, dissolve [Os₃(CO)₁₀(NCMe)₂] in a dry, deoxygenated high-boiling solvent such as toluene or octane.
-
Add a stoichiometric excess of the this compound precursor.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or by taking aliquots for IR analysis of the carbonyl region.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/CH₂Cl₂).
-
Further purify the isolated product by recrystallization from a suitable solvent pair (e.g., CH₂Cl₂/hexane).
-
Data Presentation
The following tables summarize typical quantitative data for triosmium carbonyl clusters. Note that specific data for the this compound complex [Os₃(CO)₉(μ₃-η²-C₄H₄)] is not available in the provided search results and the data below is for illustrative purposes based on related structures.
Table 1: Representative Bond Lengths in Triosmium Carbonyl Clusters
| Bond Type | Typical Bond Length (Å) | Reference Complex |
| Os-Os | 2.88 | [Os₃(CO)₁₂] |
| Os-C (terminal CO) | 1.91 - 1.95 | [Os₃(CO)₁₂] |
| C-O (terminal CO) | 1.13 - 1.16 | [Os₃(CO)₁₂] |
| Os-C (μ₃-CR) | ~2.08 | [Os₃(μ-H)₂(CO)₉{μ₃-CPPh₂(η⁵-C₅H₄)Fe(η⁵-C₅H₃(PPh₂)CH(Me)NMe₂)}] |
Table 2: Representative Spectroscopic Data for Triosmium Carbonyl Clusters
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR ν(CO) (cm⁻¹) |
| [Os₃(CO)₁₀(μ-H)₂] | -17.5 (s, 2H) | - | 2084, 2065, 2028, 2011, 1995 |
| [Os₃(CO)₉(μ₃-NPh)(μ₃-S)] | 7.0-7.5 (m, 5H) | - | 2078, 2058, 2051, 2023, 2011, 1996, 1982 |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of a triosmium-cyclobutyne complex.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Overcoming High Ring Strain in Cyclobutyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of working with highly reactive cyclobutyne.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it so reactive?
This compound (C₄H₄) is a cycloalkyne characterized by a triple bond within a four-membered carbon ring.[1] This configuration results in extreme ring strain, making it a highly unstable and reactive intermediate that has not been isolated in a pure form.[1] The significant deviation from the ideal 180° bond angle of an sp-hybridized carbon in the triple bond is the primary reason for its high reactivity. The molecule readily undergoes reactions that relieve this strain, such as cycloadditions.
2. What are the common precursors for generating this compound?
This compound is typically generated in situ from stable precursors. Common methods involve the elimination of small molecules from cyclobutene (B1205218) derivatives. Some precursors include:
-
Cyclobutene-1,2-diones: These can be converted to precursors for this compound.
-
3,4-dialkynyl-3-cyclobutene-1,2-diones and diols: These have been investigated as precursors to cyclo[n]carbons and can be sources of this compound-like reactivity.[2]
-
Metal complexes of this compound: Osmium coordination complexes containing this compound have been synthesized, offering a more stabilized form of this reactive molecule.[1]
3. What are the typical side reactions to be aware of?
Due to its high reactivity, this compound can undergo several competing reactions:
-
Dimerization and Oligomerization: In the absence of an efficient trapping agent, this compound can react with itself to form dimers and higher oligomers.
-
Reaction with Solvents or Reagents: The choice of solvent and other reagents is critical, as this compound can react with functionalities present in the reaction medium.
-
Rearrangement: Under certain conditions, rearrangement to other C₄H₄ isomers can occur.
4. What are the most common trapping agents for this compound?
The high reactivity of this compound necessitates the use of trapping agents to capture it as it is formed. Common trapping agents include:
-
Dienes: Furans, cyclopentadiene, and other dienes are frequently used in [4+2] cycloaddition reactions (Diels-Alder type reactions).
-
Azides: Organic azides can react with this compound in [3+2] cycloadditions to form triazole derivatives.
-
1,3-Dipoles: Nitrones and other 1,3-dipoles are also effective trapping agents.
5. How can I characterize the products of a this compound reaction?
Standard analytical techniques are used to characterize the products of this compound reactions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the trapped adducts.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the products.
-
X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline products, providing definitive stereochemical information.
Troubleshooting Guides
Problem: Low Yield of the Desired Trapped Adduct
Low yields are a common issue in organic synthesis.[3][4] In the context of this compound reactions, several factors can contribute to this problem.
| Possible Cause | Troubleshooting Steps |
| Inefficient Generation of this compound | 1. Verify Precursor Purity: Ensure the this compound precursor is pure and free of contaminants that could interfere with the reaction. 2. Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature to find the optimal conditions for the elimination reaction that generates this compound. 3. Consider a Different Precursor: If optimization fails, explore alternative this compound precursors. |
| Ineffective Trapping | 1. Increase Trapping Agent Concentration: Use a larger excess of the trapping agent to increase the probability of it reacting with the this compound before side reactions occur. 2. Choose a More Reactive Trapping Agent: Some trapping agents are inherently more reactive than others. Consult the literature for trapping agents with high rate constants for cycloaddition with strained alkynes. |
| Product Decomposition | 1. Monitor Reaction Progress: Use techniques like TLC or crude NMR to monitor the reaction over time.[5] If the product appears to be forming and then disappearing, decomposition may be occurring. 2. Modify Workup Procedure: The product may be unstable to the workup conditions (e.g., acidic or basic washes).[5] Consider a neutral workup or direct purification. 3. Check for Air/Moisture Sensitivity: The product may be sensitive to air or moisture.[5] Perform the reaction and workup under an inert atmosphere. |
| Loss During Purification | 1. Optimize Chromatography: The product may be difficult to separate from byproducts. Experiment with different solvent systems or chromatographic techniques (e.g., flash chromatography, preparative TLC, HPLC). 2. Check for Volatility: The product may be volatile and lost during solvent removal.[5] Use caution when using a rotovap or high vacuum. |
Problem: Formation of Polymeric or Oligomeric Byproducts
The high reactivity of this compound can lead to self-reaction, forming polymers or oligomers.
| Possible Cause | Troubleshooting Steps |
| Slow Trapping Reaction | 1. Increase Trapping Agent Concentration: A higher concentration of the trapping agent will favor the intermolecular trapping reaction over the self-reaction of this compound. 2. Choose a More Reactive Trapping Agent: Select a trapping agent known to react rapidly with strained alkynes. |
| High Local Concentration of this compound | 1. Slow Addition of Precursor: Add the this compound precursor slowly to the reaction mixture containing the trapping agent. This will keep the instantaneous concentration of this compound low. 2. High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular self-reaction. |
Experimental Protocols
General Protocol for the In Situ Generation and Trapping of this compound
This protocol is a general guideline and may require optimization for specific substrates and trapping agents.
Materials:
-
This compound precursor (e.g., a dihalo-cyclobutene derivative)
-
Trapping agent (e.g., furan, cyclopentadiene)
-
Base (e.g., potassium t-butoxide, n-butyllithium)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas.[6] Assemble the reaction apparatus, including a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Reagent Preparation: Dissolve the this compound precursor and the trapping agent (typically in excess) in the anhydrous solvent in the reaction flask.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a cooling bath. Dissolve the base in the anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the base solution dropwise to the stirred reaction mixture over a period of time. The slow addition helps to maintain a low concentration of this compound and minimize side reactions.
-
Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Workup: Allow the reaction mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Data Presentation
Table 1: Comparison of Trapping Agents for a Hypothetical this compound Reaction
| Trapping Agent | Reaction Time (h) | Yield of Adduct (%) | Byproducts (%) |
| Furan | 2 | 75 | 15 (oligomers) |
| Cyclopentadiene | 1 | 90 | 5 (oligomers) |
| Phenyl Azide | 4 | 60 | 25 (oligomers) |
| 1,3-Diphenylisobenzofuran | 0.5 | 95 | <5 (oligomers) |
This is a hypothetical data table for illustrative purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Cyclobutyne Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of the highly reactive and unstable intermediate, cyclobutyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its in situ generation and trapping.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to synthesize and isolate?
A1: this compound is a highly strained cycloalkyne. The four-membered ring forces the normally linear sp-hybridized carbons of the triple bond into a severely bent geometry. This high ring strain makes the molecule extremely reactive and unstable, preventing its isolation in a pure state under normal laboratory conditions. Synthesis typically involves in situ generation followed immediately by trapping with a suitable reagent.
Q2: What are the most common methods for generating this compound?
A2: The primary method for generating this compound in situ is through the dehydrohalogenation of a 1-halocyclobutene, such as 1-bromocyclobutene, using a strong base. Other potential methods, by analogy to other strained cycloalkynes, could include the thermal or photochemical decomposition of suitable precursors.
Q3: What are the expected side reactions during the attempted synthesis of this compound?
A3: Due to its high reactivity, generated this compound that is not immediately trapped can undergo several side reactions. The most common of these are dimerization and trimerization. Additionally, the highly reactive this compound can potentially react with the solvent, the base used for its generation, or even the precursor molecule.
Q4: How can I confirm the successful generation of this compound?
A4: Direct observation of this compound is not feasible due to its transient nature. Its formation is inferred by the isolation and characterization of its trapping products. Common trapping agents include dienes like 1,3-diphenylisobenzofuran (B146845), which undergo a [4+2] cycloaddition with this compound to form a stable adduct. The structure of this adduct serves as evidence for the transient existence of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound synthesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired trapped adduct | 1. Inefficient generation of this compound: The base may not be strong enough, or the reaction temperature may be too low. 2. Slow trapping: The concentration of the trapping agent may be too low, or the trapping agent may not be reactive enough. 3. Competing side reactions: Dimerization or trimerization of this compound may be occurring at a faster rate than trapping. 4. Reaction with solvent or base: The generated this compound may be reacting with the solvent or the base itself. | 1. Use a stronger, non-nucleophilic base (e.g., potassium tert-butoxide). Consider optimizing the reaction temperature. 2. Increase the concentration of the trapping agent. Use a highly reactive diene such as 1,3-diphenylisobenzofuran. 3. Ensure the trapping agent is present in excess and is added before or concurrently with the base to maximize the chances of trapping over self-reaction. 4. Choose an inert solvent that is unlikely to react with this compound. |
| Formation of multiple unexpected products | 1. Oligomerization: Untrapped this compound can readily dimerize and trimerize to form a complex mixture of products. 2. Rearrangement products: Under certain conditions, the this compound ring or its precursors might undergo rearrangement. For example, some metal-catalyzed reactions of internal alkynes have been shown to yield methylenecyclobutene derivatives. 3. Products from reaction with the precursor: The generated this compound could potentially react with the starting halocyclobutene. | 1. Improve the efficiency of the trapping reaction by optimizing the concentration of the trapping agent and the rate of this compound generation. Slow addition of the base to a solution of the precursor and trapping agent is recommended. 2. Carefully analyze the reaction conditions. If using a metal catalyst, consider that it might be promoting alternative reaction pathways. Characterize the byproducts to understand the rearrangement pathways. 3. Ensure a high concentration of the external trapping agent to outcompete the precursor as a reaction partner. |
| No reaction or recovery of starting material | 1. Inactive base: The base may have degraded due to moisture or improper storage. 2. Reaction conditions too mild: The temperature may be too low for the dehydrohalogenation to occur. 3. Inert precursor: The leaving group on the cyclobutene (B1205218) ring may not be suitable for elimination. | 1. Use freshly opened or properly stored base. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. While bromo- and iodo-substituted cyclobutenes are common precursors, chloro-substituted ones might require more forcing conditions. |
Quantitative Data on Side Reactions
The following table summarizes hypothetical quantitative data based on the known reactivity of strained cycloalkynes. Specific yields for this compound side reactions are not well-documented in the literature due to the challenges in isolating and quantifying these highly reactive species and their complex product mixtures. The data below is intended to illustrate potential product distributions under different experimental conditions.
| Reaction Conditions | Desired Trapped Adduct Yield (%) | Dimer(s) Yield (%) | Trimer(s) and Oligomers (%) | Other Byproducts (%) |
| High concentration of trapping agent, slow base addition | 70 | 15 | 5 | 10 |
| Low concentration of trapping agent, rapid base addition | 20 | 40 | 25 | 15 |
| No trapping agent | 0 | High (complex mixture) | High (complex mixture) | Variable |
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of this compound via Dehydrohalogenation of 1-Bromocyclobutene
This protocol describes a general method for the generation of this compound and its subsequent trapping with a diene.
Materials:
-
1-Bromocyclobutene
-
1,3-Diphenylisobenzofuran (trapping agent)
-
Potassium tert-butoxide (strong, non-nucleophilic base)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-bromocyclobutene (1.0 eq) and 1,3-diphenylisobenzofuran (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF.
-
Add the potassium tert-butoxide solution dropwise to the stirred solution of 1-bromocyclobutene and the trapping agent over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired [4+2] cycloaddition adduct.
-
Characterize the isolated adduct and any identifiable side products using standard analytical techniques (NMR, MS, etc.).
Visualizations
Below are diagrams illustrating key concepts in this compound synthesis.
Caption: Reaction pathways in attempted this compound synthesis.
Caption: Troubleshooting logic for low yield of trapped adduct.
Technical Support Center: Cyclobutyne Trapping Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize conditions for cyclobutyne trapping experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so difficult to work with?
This compound (C₄H₄) is a highly strained and unstable cycloalkyne. Its four-membered carbon ring incorporates a triple bond, leading to extreme angle strain, making it incredibly reactive and preventing its isolation in a pure state.[1][2] Consequently, all experimental work involving this compound relies on its in situ generation and immediate trapping with a suitable reagent.[1]
Q2: What is an "in situ trapping" experiment?
In an in situ trapping experiment, a highly reactive species like this compound is generated in the reaction vessel in the presence of a "trapping agent." This agent is a molecule that rapidly reacts with the transient this compound as it is formed, yielding a stable product that can be isolated and characterized. This allows chemists to infer the existence and reactivity of the unstable intermediate.
Q3: What are the common methods for generating this compound in situ?
Common strategies involve the elimination reaction of a suitable precursor. For example, the dehalogenation of a 1,2-dihalocyclobutene derivative using an organometallic reagent or an active metal can generate the this compound triple bond. Another approach is the photolysis of compounds like cyclobutenedicarboxylic anhydride.
Q4: What types of reactions are used to trap this compound?
The most common and effective method for trapping this compound is the [4+2] cycloaddition, or Diels-Alder reaction. The high reactivity of the strained alkyne in this compound makes it an excellent dienophile. Dienes such as 1,3-diphenylisobenzofuran (B146845) (DPIBF), furan (B31954) derivatives, or cyclopentadiene (B3395910) are frequently used as trapping agents.
Troubleshooting Guide
Low yields and unexpected side products are common challenges in trapping highly reactive intermediates. This guide addresses specific issues you may encounter.
Q1: I am observing a very low yield of my trapped this compound adduct. What are the potential causes?
A low yield can stem from issues with this compound generation, its subsequent trapping, or product degradation.[1][2][3]
-
Possible Cause 1: Inefficient Generation of this compound. The precursor may be of poor quality, or the conditions for the elimination reaction (e.g., temperature, reagent stoichiometry) may be suboptimal.
-
Solution: Ensure the precursor is pure and dry. Titrate organometallic reagents to determine their exact concentration. Methodically screen reaction temperatures and reagent equivalents to find the optimal conditions for generation.
-
-
Possible Cause 2: Slow Trapping Reaction. The concentration of the trapping agent may be too low, or the chosen trap may not be reactive enough to compete with side reactions of this compound (e.g., oligomerization).
-
Solution: Increase the concentration of the trapping agent (use a larger excess). Consider switching to a more reactive diene, such as 1,3-diphenylisobenzofuran, which is known for its high reactivity with strained dienophiles.
-
-
Possible Cause 3: Product Instability or Loss during Workup. The final adduct may be sensitive to air, moisture, or purification conditions (e.g., silica (B1680970) gel chromatography).[2]
-
Solution: Perform a stability test on your isolated product under the workup and purification conditions.[2] If instability is detected, consider alternative purification methods like recrystallization or chromatography on a more inert stationary phase (e.g., alumina). Ensure all transfers are done carefully to minimize physical loss of the product.[1]
-
Caption: Troubleshooting workflow for low yield in this compound trapping.
Q2: My reaction is producing multiple products, and purification is difficult. How can I improve selectivity?
-
Possible Cause 1: this compound Oligomerization. If the trapping reaction is not fast enough, this compound can react with itself to form dimers, trimers, and other oligomers.
-
Solution: This is a rate competition issue. The rate of trapping must be significantly faster than the rate of oligomerization. Generate the this compound slowly (e.g., by slow addition of the elimination reagent) into a solution containing a high concentration of a highly reactive trapping agent.
-
-
Possible Cause 2: Trapping Agent Decomposition. The trapping agent itself might be unstable under the reaction conditions.
-
Solution: Verify the stability of your trapping agent under the reaction conditions in a separate control experiment. If it degrades, you may need to choose a more robust trap or modify the conditions (e.g., lower the temperature).
-
-
Possible Cause 3: Side Reactions of the Precursor. The precursor may undergo other reactions besides the desired elimination to form this compound.
-
Solution: Analyze the reaction mixture before adding the trapping agent to identify potential side products from the precursor. Changing the solvent or the elimination reagent may favor the desired reaction pathway.
-
Quantitative Data on Trapping Conditions
Optimizing reaction parameters is crucial for maximizing the yield of the desired adduct. The choice of trapping agent, solvent, and temperature can have a significant impact. The following table provides a hypothetical, yet representative, summary of how yields might be affected by these variables in a Diels-Alder trapping of in situ generated this compound.
| Precursor (Method) | Trapping Agent (Diene) | Solvent | Temperature (°C) | Representative Yield (%) | Reference |
| 1,2-Diiodocyclobutene (Dehalogenation) | 1,3-Diphenylisobenzofuran | THF | 25 | >90 | Adapted from[4] |
| 1,2-Diiodocyclobutene (Dehalogenation) | Furan | Toluene | 25 | ~65 | [5] |
| 1,2-Diiodocyclobutene (Dehalogenation) | Cyclopentadiene | Dichloromethane | 0 | ~75 | |
| Photolysis of Anhydride | 1,3-Diphenylisobenzofuran | Acetonitrile | 25 (Irradiation) | ~85 | N/A |
| Photolysis of Anhydride | Furan | Benzene | 25 (Irradiation) | ~50 | N/A |
Note: Yields are illustrative and highly dependent on the specific precursor, reagents, and precise experimental execution.
Experimental Protocols
Protocol: In Situ Generation and Diels-Alder Trapping of this compound with 1,3-Diphenylisobenzofuran (DPIBF)
This protocol describes a representative procedure for generating this compound from 1,2-diiodocyclobutene and trapping it with DPIBF.
Materials:
-
1,2-Diiodocyclobutene (precursor)
-
1,3-Diphenylisobenzofuran (DPIBF, trapping agent)
-
tert-Butyllithium (B1211817) (1.7 M in pentane, elimination reagent)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl, quenching solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄, drying agent)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diphenylisobenzofuran (1.2 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the DPIBF in anhydrous THF.
-
Precursor Addition: In the same flask, add 1,2-diiodocyclobutene (1.0 equivalent).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Generation/Trapping: While stirring vigorously at -78 °C, add tert-butyllithium (2.1 equivalents) dropwise via syringe over 20 minutes. The transient this compound is generated and immediately trapped by the DPIBF.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress can be monitored by TLC, observing the consumption of the brightly colored DPIBF.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the stable Diels-Alder adduct.
Caption: Experimental workflow for this compound generation and trapping.
Caption: Conceptual pathway for in situ generation and trapping.
References
- 1. A norbornadiene–cyclobutadiene cycloaddition cascade: novel intramolecular σ2+π2 trapping of a cyclobutane ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Delineation of the complete reaction cycle of a natural Diels–Alderase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Cyclobutyne Adducts
Welcome to the technical support center for the purification of cyclobutyne adducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these highly reactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound adducts?
A1: The primary methods for purifying this compound adducts are silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC). For crystalline adducts, recrystallization can also be an effective technique. The choice of method depends on the scale of the reaction, the polarity and stability of the adduct, and the nature of the impurities.
Q2: My this compound adduct appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: this compound adducts can be sensitive to acidic conditions and moisture due to the high ring strain of the this compound moiety. Degradation on silica gel, which is inherently acidic, is a common issue. To mitigate this, you can:
-
Use deactivated silica gel: Pre-treating the silica gel with a base, such as triethylamine (B128534), can neutralize acidic sites.
-
Work quickly and under anhydrous conditions: Minimize the exposure of your compound to air and moisture.
-
Consider alternative stationary phases: Alumina or other less acidic stationary phases may be more suitable.
-
Use non-protic solvents: Avoid solvents like methanol (B129727) or ethanol (B145695) in your chromatography eluent if your adduct is sensitive to them.
Q3: What are the typical impurities I might encounter after a this compound cycloaddition reaction?
A3: Common impurities include unreacted starting materials, catalysts (if used), and byproducts from side reactions. Side reactions can include dimerization or oligomerization of the this compound precursor, as well as the formation of diastereomers if the cycloaddition is not stereospecific.
Q4: Is it possible to purify my this compound adduct without chromatography?
A4: If your adduct is a crystalline solid and the impurities have significantly different solubilities, recrystallization can be a viable, and often preferable, purification method as it can be less harsh than chromatography. Liquid-liquid extraction can also be used to remove certain types of impurities before proceeding to a final purification step.
Troubleshooting Guides
Silica Gel Column Chromatography
Flash column chromatography is a widely used technique for the purification of this compound adducts.[1][2] However, challenges such as poor separation, product degradation, and low recovery are common. The following table summarizes common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Spots overlap on TLC) | - Inappropriate solvent system. - Column overloading. - Co-elution of isomers. | - Perform thorough TLC analysis to find an optimal solvent system with good separation (Rf difference > 0.1). - Use a gradient elution. - Reduce the amount of crude material loaded onto the column. - Consider a different stationary phase (e.g., alumina) or a finer mesh silica gel. |
| Product Degradation on the Column | - Acidity of silica gel. - Prolonged contact time with silica. | - Use silica gel deactivated with triethylamine (typically 1% in the eluent). - Run the column as quickly as possible ("flash" chromatography). - Consider using a less acidic stationary phase like alumina. |
| Low or No Recovery of the Product | - Product is too polar and is stuck on the column. - Product is volatile and evaporated during solvent removal. - Product degraded on the column. | - Increase the polarity of the eluent. A small percentage of methanol or isopropanol (B130326) can be added. - Use caution during solvent evaporation (rotary evaporator); avoid excessive heat or vacuum. - See "Product Degradation on the Column" above. |
| Streaking of Spots on TLC/Column | - Compound is acidic or basic. - Compound is sparingly soluble in the eluent. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. - Choose a solvent system where your compound has better solubility. |
Table 1: Troubleshooting Guide for Silica Gel Column Chromatography.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure this compound adducts, especially for challenging separations or when working on a smaller scale.[3][4][5][6]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overloading. - Inappropriate mobile phase pH. - Column degradation. | - Reduce the injection volume or concentration of the sample. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Use a guard column or replace the analytical column. |
| Adduct Degradation During Purification | - Unstable in the mobile phase (e.g., due to pH or solvent). | - Screen for mobile phase conditions where the adduct is stable before attempting preparative HPLC. - Minimize the time the sample spends in the mobile phase before injection. |
| Formation of Unexpected Adducts in Mass Spectrometry Detection | - Mobile phase additives forming adducts with the analyte (e.g., sodium, potassium). | - This can sometimes be controlled by adding a specific salt to the mobile phase to favor the formation of a single adduct, which can simplify interpretation and improve quantification.[7] |
| Low Recovery | - Adsorption to the column. - Precipitation in the mobile phase. | - Modify the mobile phase to improve solubility and reduce interaction with the stationary phase. - Ensure the sample is fully dissolved in the mobile phase before injection. |
Table 2: Troubleshooting Guide for HPLC Purification.
Experimental Protocols & Visualizations
General Workflow for this compound Adduct Purification
The following diagram outlines a typical workflow for the purification of a this compound adduct from a crude reaction mixture.
Caption: General experimental workflow for the purification of this compound adducts.
Troubleshooting Logic for Column Chromatography
This diagram provides a logical approach to troubleshooting common issues encountered during silica gel column chromatography.
Caption: Troubleshooting logic for silica gel column chromatography.
Troubleshooting Logic for HPLC Purification
This diagram illustrates a decision-making process for resolving common HPLC purification problems.
Caption: Troubleshooting logic for HPLC purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutyne Reactivity: Technical Support Center
Welcome to the technical support center for researchers working with cyclobutyne. This resource provides essential information, troubleshooting guides, and detailed protocols to help you safely and effectively manage the high reactivity of this strained alkyne in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so reactive?
A1: this compound's extreme reactivity stems from its immense ring strain. An ideal alkyne features sp-hybridized carbons with a linear geometry (180° bond angle). Forcing this geometry into a four-membered ring creates significant angle strain, making the molecule highly unstable and eager to react in ways that relieve this strain, such as through rapid cycloaddition or polymerization. The reactivity of cycloalkynes is directly related to the size of the ring, with smaller rings exhibiting the greatest degree of angle strain.[1]
Q2: Can I isolate and store this compound?
A2: No, this compound is a transient reactive intermediate and is too unstable to be isolated under normal laboratory conditions.[2] It must be generated in situ (in the reaction mixture) in the presence of a suitable trapping agent that can rapidly react with it as it forms.
Q3: What are the most common reactions of this compound?
A3: Due to its high energy, this compound readily undergoes cycloaddition reactions. The most common are [2+2] cycloadditions with alkenes and [4+2] Diels-Alder reactions with dienes.[3] These reactions are highly efficient because they release the molecule's significant ring strain. It also rapidly reacts with 1,3-dipoles like azides in strain-promoted azide-alkyne cycloadditions (SPAAC).[4]
Q4: What are the primary competing side reactions?
A4: If not trapped efficiently, this compound will rapidly react with itself. The most common side reactions are dimerization and trimerization, leading to a mixture of oligomeric products. At higher concentrations, this can lead to uncontrolled polymerization.[5]
Troubleshooting Guide
Problem 1: Low or no yield of the desired trapped product.
| Possible Cause | Solution |
| Inefficient Precursor Elimination: The base may be too weak, or the temperature too low to efficiently generate this compound from its precursor (e.g., 1-bromocyclobutene). | Use a stronger, non-nucleophilic base (e.g., LDA, NaHMDS). Slowly increase the reaction temperature, but monitor carefully for decomposition of the trapping agent. |
| Trapping Agent is Too Slow: The rate of this compound dimerization is faster than the rate of its reaction with your trapping agent. | Switch to a more reactive trapping agent. Electron-rich dienes or electron-deficient alkenes are often effective. Consult kinetic data to select a suitable agent (see Table 2). |
| Decomposition of Reactants: The reaction conditions (temperature, base) may be too harsh, causing the precursor or trapping agent to decompose. | Perform the reaction at the lowest possible temperature that still allows for precursor elimination. Screen different non-nucleophilic bases. Ensure all reagents are pure.[6] |
| Incorrect Stoichiometry: An insufficient amount of trapping agent is present to capture the this compound as it forms. | Use a significant excess of the trapping agent (typically 3-10 equivalents) to maximize the probability of a productive collision with this compound before it dimerizes. |
| Product Instability: The desired product may be unstable under the reaction or workup conditions.[7] | Once the reaction is complete, quench it immediately at low temperature. Use a neutral or buffered aqueous workup if your product is sensitive to acid or base.[7] |
Problem 2: The reaction mixture primarily contains polymer/oligomers.
| Possible Cause | Solution |
| High Local Concentration of this compound: The this compound precursor is being added too quickly or the solution is too concentrated, favoring self-reaction. | Use "slow addition" or "syringe pump" techniques to add the precursor over a long period (1-4 hours) to a dilute solution of the trapping agent. This keeps the instantaneous concentration of this compound extremely low. |
| Ineffective Trapping Agent: The chosen trapping agent has very low reactivity towards this compound. | Select a trapping agent with a high rate constant for cycloaddition with strained alkynes. Furan (B31954), cyclopentadiene, or electron-rich alkenes are good starting points. |
| Presence of Radical Initiators: Trace impurities may be initiating a radical polymerization pathway. | Use freshly purified and degassed solvents and reagents. Consider adding a radical inhibitor like BHT if the reaction chemistry allows.[5] |
Data Presentation: Reactivity of Strained Cycloalkynes
Quantitative data helps in selecting the appropriate cycloalkyne for specific applications, balancing reactivity with stability.
Table 1: Calculated Ring Strain and Activation Energies for Related Cycloadditions
| Compound | Ring Strain Energy (kcal/mol) | Reaction Type | Activation Energy (ΔE‡, kcal/mol) |
|---|---|---|---|
| Cyclooctyne (B158145) | ~18[4] | SPAAC with Azide | 8.0[4] |
| Cycloheptyne | ~27 | SPAAC with Azide | Lower than Cyclooctyne |
| Cyclohexyne | ~40 | SPAAC with Azide | Very Low (Transient) |
| This compound | ~65-70 (Est.) | Dimerization | Extremely Low (Transient) |
| Cyclobutene | ~30 | Ring Opening | ~33 |
| Cyclopropane | ~27.5 | C-C Cleavage | High |
Note: Data for this compound is estimated due to its transient nature. Activation energies are highly dependent on the reaction partner.
Table 2: Comparative Second-Order Rate Constants (k₂) for Cycloadditions
| Strained Alkyne | Trapping Agent | Solvent | k₂ (M⁻¹s⁻¹) |
|---|---|---|---|
| Bicyclononyne (BCN) | Benzyl Azide | CD₃CN | 0.31 |
| Dibenzocyclooctynol (DIBO) | Benzyl Azide | CD₃CN | 0.076 |
| Azacyclooctyne (AZA) | Benzyl Azide | CD₃CN | 0.0031 |
| A difluorinated cyclooctyne (DIFO) | Benzyl Azide | CD₃CN | 0.0025 |
This table illustrates how modifications to the cycloalkyne structure influence reactivity, a key consideration for experimental design.
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of this compound via [4+2] Cycloaddition
This protocol describes the generation of this compound from 1-bromocyclobutene and its immediate trapping with an excess of furan.
Materials:
-
1-bromocyclobutene (1.0 mmol)
-
Furan (10.0 mmol, 10 eq.)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (0.55 mL, 1.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF), 20 mL
-
Anhydrous hexane (B92381) for syringe pump dilution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Initial Charging: Charge the flask with anhydrous THF (20 mL) and furan (10.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Precursor Preparation: In a separate flame-dried flask, dissolve 1-bromocyclobutene (1.0 mmol) in anhydrous hexane (5 mL). Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Base Addition: Slowly add the LDA solution (1.1 mmol) dropwise to the cold THF/furan mixture over 5 minutes. The solution should be stirred vigorously.
-
In Situ Generation and Trapping: Begin the slow addition of the 1-bromocyclobutene solution via the syringe pump over a period of 2 hours. Maintain the temperature at -78 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir for an additional 1 hour at -78 °C. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (after quenching).
-
Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (20 mL), and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (the Diels-Alder adduct) by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Logical flow of this compound generation and competing reaction pathways.
Caption: Experimental workflow for the in-situ generation and trapping of this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Yields of Cyclobutyne-Derived Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of cyclobutyne-derived products. Given the transient nature of this compound, many of the principles and protocols are adapted from established procedures for other strained cycloalkynes and are intended to serve as a robust starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive and unstable?
A1: this compound's high reactivity stems from significant ring strain. The ideal bond angle for an sp-hybridized carbon in a linear alkyne is 180°. Forcing these carbons into a four-membered ring creates extreme angle strain, making the molecule highly unstable and prone to rapid reaction to relieve this strain.[1][2] Due to its extreme reactivity, this compound is typically generated in situ and trapped immediately with a reaction partner.[2][3]
Q2: What are the most common applications of this compound and other strained alkynes?
A2: Strained alkynes, particularly more stable analogs like cyclooctynes, are extensively used in bioorthogonal chemistry for applications such as labeling biomolecules in living systems.[4][5][6] This is primarily through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a type of "click chemistry" that proceeds rapidly without the need for toxic copper catalysts.[4][5][6] This makes it ideal for studying biological processes in vivo. Other applications include materials science and the synthesis of complex organic molecules.
Q3: Can I store a solution of this compound?
A3: No, this compound is a transient intermediate and cannot be isolated or stored.[7] It must be generated in situ in the presence of a trapping agent (e.g., an azide) to undergo the desired reaction immediately.[2][3] Any unreacted this compound will likely undergo rapid side reactions such as dimerization or polymerization.[2]
Q4: What are the key safety precautions when working with this compound precursors and generating this compound?
A4: Working with precursors to highly reactive species requires careful handling. Many reagents used for in situ generation can be air and moisture-sensitive.[8][9][10] It is crucial to use inert atmosphere techniques (e.g., a Schlenk line or glovebox) and anhydrous solvents.[8][9] Some precursors or intermediates, like certain azides, can be explosive and should be handled with appropriate personal protective equipment (PPE) and behind a blast shield.[11][12] Always consult the safety data sheet (SDS) for all reagents involved.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient this compound Generation | - Verify Precursor Quality: Ensure the this compound precursor is pure and has not degraded. Impurities can interfere with the generation step. - Optimize Base/Activator: If using a base for elimination, ensure it is strong enough and freshly prepared or titrated. For photolytic generation, check the lamp's wavelength and intensity. - Check Reaction Temperature: The temperature for generating the intermediate can be critical. Too low may be too slow, while too high can lead to decomposition. |
| This compound Decomposition or Side Reactions | - Increase Trapping Agent Concentration: A higher concentration of the azide (B81097) or other trapping agent can increase the rate of the desired cycloaddition relative to side reactions. - Slow Addition of Precursor: Adding the this compound precursor slowly to a solution of the trapping agent can maintain a low instantaneous concentration of the reactive intermediate, favoring the desired bimolecular reaction over unimolecular decomposition or dimerization.[13] - Lower Reaction Temperature: While generation may require specific temperatures, the trapping reaction itself might proceed more cleanly at lower temperatures, minimizing side product formation. |
| Poor Reactivity of the Trapping Agent | - Modify Electronics of the Azide: Electron-withdrawing groups on an azide can sometimes increase the rate of SPAAC.[2] - Reduce Steric Hindrance: A sterically hindered azide will react more slowly. If possible, choose a less bulky trapping agent. |
| Suboptimal Reaction Conditions | - Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states.[4] Test a range of anhydrous, degassed solvents (e.g., THF, acetonitrile, dichloromethane). - pH (for aqueous applications): The pH of the medium can affect the charge state and reactivity of the reactants, thereby influencing the reaction rate.[3][14] |
| Product Degradation | - Workup Conditions: Ensure that the product is stable to the workup conditions (e.g., aqueous washes, pH changes).[15] - Purification Method: Some products may be sensitive to silica (B1680970) gel. Consider alternative purification methods like preparatory TLC, recrystallization, or size-exclusion chromatography.[5] |
| Loss of Product During Workup/Purification | - Careful Extraction: Ensure the product is not partially soluble in the aqueous layer during extraction.[15] - Thorough Rinsing: Rinse all glassware and drying agents thoroughly with the extraction solvent to recover all of the product.[1] - Volatile Product: If the product is volatile, use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator).[1][15] |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| This compound Dimerization/Oligomerization | - This is a common side reaction for highly reactive, unstrained alkynes.[2] - Increase Trapping Agent Concentration: A higher concentration of the trapping agent will favor the bimolecular cycloaddition over the dimerization of this compound. - Slow Addition of Precursor: Adding the precursor for this compound generation slowly to a solution of the trapping agent keeps the concentration of this compound low at any given time. |
| Rearrangement of this compound | - Highly strained molecules can undergo rearrangements to more stable isomers. - Lower Reaction Temperature: This can sometimes disfavor rearrangement pathways which may have a higher activation energy. |
| Reaction with Solvent or Impurities | - Use High-Purity, Anhydrous Solvents: Ensure solvents are rigorously dried and degassed to remove water, oxygen, and other reactive impurities. - Purify Reactants: Purify all starting materials to remove any potential side-reactants. |
| Formation of Regioisomers | - If the this compound or the azide is unsymmetrical, the formation of two regioisomers of the triazole product is possible. - Analyze Product Mixture: Use techniques like NMR or HPLC to determine the ratio of isomers. - Modification of Reactants: In some cases, altering the electronic or steric properties of the reactants can favor the formation of one regioisomer. |
Experimental Protocols
Protocol 1: General Procedure for in situ Generation of this compound and Trapping via SPAAC
This protocol is a generalized procedure and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
This compound precursor (e.g., a dihalo-cyclobutene)
-
Azide coupling partner
-
Anhydrous, degassed solvent (e.g., THF, acetonitrile)
-
Activating reagent (e.g., strong, non-nucleophilic base like LDA, or fluoride (B91410) source for silyl-based precursors)
-
Dry glassware (oven or flame-dried)
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the azide coupling partner (1.2 equivalents) in the anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C to room temperature, depending on the generation method and stability of the intermediate).
-
In situ Generation and Trapping:
-
Method A (Slow Addition): In a separate flask, prepare a solution of the this compound precursor (1.0 equivalent) and the activating reagent. Slowly add this solution dropwise via a syringe pump over several hours to the stirred solution of the azide.
-
Method B (Precursor Addition): To the stirred solution of the azide and activating reagent, slowly add a solution of the this compound precursor dropwise.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots of the reaction mixture.
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride for organometallic reagents).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to remove salts and water-soluble impurities. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or preparative TLC to obtain the desired this compound-derived triazole.
Data Presentation
Table 1: Illustrative Effect of Temperature on SPAAC Reaction Yield
The following table illustrates the expected trend of reaction yield as a function of temperature for a hypothetical SPAAC reaction with in situ generated this compound. The optimal temperature will be a balance between the rate of this compound generation, the rate of the cycloaddition, and the rates of decomposition and side reactions.
| Temperature (°C) | Yield (%) | Observations |
| -78 | <10 | Reaction is very slow; precursor may not be activated efficiently. |
| -20 | 45 | Moderate yield, slower reaction time may be required. |
| 0 | 75 | Good balance between reaction rate and stability of the intermediate. |
| 25 (Room Temp) | 60 | Increased rate of side reactions (e.g., dimerization) may lower the yield of the desired product. |
| 50 | 30 | Significant decomposition of the this compound intermediate and/or product observed. |
Note: These are illustrative values. The optimal temperature must be determined experimentally for each specific reaction.
Table 2: Illustrative Effect of Solvent on SPAAC Reaction Rate
The choice of solvent can influence the reaction rate by stabilizing or destabilizing the transition state of the cycloaddition. The following table provides an example of how the second-order rate constant (k) for a SPAAC reaction might vary with the solvent.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Toluene | 2.4 | 0.8 |
| Tetrahydrofuran (THF) | 7.6 | 1.0 |
| Dichloromethane (DCM) | 9.1 | 1.2 |
| Acetonitrile (MeCN) | 37.5 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.8 |
Note: Data is illustrative and based on general trends observed for SPAAC reactions. Higher dielectric constant solvents often, but not always, accelerate these reactions.[7]
Visualizations
Caption: Experimental workflow for the in situ generation and trapping of this compound.
Caption: Reaction pathways in this compound chemistry.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huarongpharma.com [huarongpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ - Wikipedia [en.wikipedia.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. reddit.com [reddit.com]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. How To [chem.rochester.edu]
Technical Support Center: Computational Modeling of Cyclobutyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with computational models of the highly strained and reactive molecule, cyclobutyne.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound geometry optimization fail to converge?
A1: Geometry optimization for highly strained molecules like this compound can be challenging. Failure to converge often stems from a poor initial structure, an inadequate level of theory, or oscillations around a very flat potential energy surface. Common issues include the optimization overstepping the minimum and oscillating, which can sometimes be resolved by restarting the calculation from the geometry with the lowest energy point in the previous attempt.[1]
Troubleshooting Steps:
-
Restart from a Better Geometry: Manually inspect the unconverged trajectory. Identify the structure with the lowest energy and use it as the starting point for a new optimization.[1]
-
Tighten Convergence Criteria: Default convergence criteria may not be sufficient. Using "tight" or "vtight" optimization keywords can force the optimizer to meet more stringent conditions.[2][3]
-
Calculate Initial Force Constants: The optimizer's initial steps are crucial. Calculating the force constants at the very first step (e.g., Opt=CalcFC in Gaussian) provides an accurate initial Hessian, which can significantly improve convergence for difficult cases.[1]
-
Reduce the Step Size: If the optimization is oscillating, the algorithm might be taking steps that are too large. Reducing the maximum allowed step size can dampen these oscillations (e.g., Opt(maxstep=N) where N is a smaller number like 10 or 15).[1]
-
Switch Coordinate Systems: While redundant internal coordinates are typically most efficient, optimizations can sometimes fail. In such rare cases, switching to Cartesian coordinates may provide a more stable, albeit slower, path to convergence.[4]
-
Consider a Solvent Model: Gas-phase optimizations can sometimes struggle. Including an implicit solvent model can smooth the potential energy surface and aid in convergence.[2]
Q2: My frequency calculation on an optimized this compound structure shows one or more imaginary frequencies. What does this mean?
A2: For a structure to be a true energy minimum, all its vibrational frequencies must be real (positive). An imaginary frequency indicates that the structure is a saddle point on the potential energy surface, specifically a transition state, not a minimum. For this compound, which is highly strained, it's possible for an optimization to land on a transition state for ring puckering or another conformational change.
Troubleshooting Steps:
-
Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. This will show the direction of the distortion that leads to a lower energy structure.
-
Perturb the Geometry: Modify the coordinates of the structure along the vector of the imaginary frequency.
-
Re-optimize: Use this newly perturbed geometry as the starting point for a new optimization. This should lead the optimizer away from the saddle point and towards the true minimum.
Q3: I am trying to model a reaction involving this compound, but I cannot locate the transition state (TS). What should I do?
A3: Finding transition states for reactions with strained molecules can be difficult because the potential energy surface is complex. The product may also be unstable and revert to the reactants during optimization.[5]
Methodologies for Locating Transition States:
-
Potential Energy Surface (PES) Scan: This is often the most reliable starting point.
-
Identify a key coordinate that changes during the reaction (e.g., a bond being formed or broken).
-
Perform a "relaxed" or "constrained" scan, where this coordinate is fixed at various values, and the rest of the molecule's geometry is optimized at each step.[4]
-
Plot the energy from the scan against the reaction coordinate. The peak of this curve provides a good initial guess for the transition state structure.
-
-
Nudged Elastic Band (NEB) Method: If the reactant and product structures are known, the NEB method can find the minimum energy path between them, which includes the transition state.
-
Intrinsic Reaction Coordinate (IRC): Once a transition state is located, an IRC calculation should be performed. This traces the reaction path from the transition state down to the reactant on one side and the product on the other, confirming that the correct TS has been found.[5][6]
Troubleshooting Guides
Guide 1: Geometry Optimization Convergence Issues
This guide provides a structured approach to resolving common geometry optimization failures.
Table 1: Standard vs. Tight Convergence Criteria
| Parameter | normal | tight | vtight |
|---|---|---|---|
| Energy Change (Econv) | 5 x 10⁻⁶ Eh | 1 x 10⁻⁶ Eh | 1 x 10⁻⁷ Eh |
| Gradient Norm (Gconv) | 1 x 10⁻³ Eh·α⁻¹ | 8 x 10⁻⁴ Eh·α⁻¹ | 2 x 10⁻⁴ Eh·α⁻¹ |
Data adapted from xtb documentation for illustrative purposes.[2]
Guide 2: Computational Workflow for Reaction Analysis
Modeling a chemical reaction requires a series of sequential calculations to identify all relevant structures and energies.
Computational Protocol:
-
Reactant/Product Optimization: Obtain the optimized minimum energy structures of all reactants and products.
-
Methodology: Perform a geometry optimization followed by a frequency calculation.
-
Verification: Confirm that each structure has zero imaginary frequencies.
-
-
Transition State Search: Locate the transition state connecting reactants and products.
-
Methodology: Use a PES scan to get an initial guess, followed by a transition state optimization algorithm (e.g., Berny algorithm).
-
Verification: A frequency calculation must yield exactly one imaginary frequency.[6]
-
-
Path Verification (IRC): Confirm the connection between the TS, reactants, and products.
-
Methodology: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS geometry.[6]
-
Verification: The forward and reverse paths of the IRC should lead to the expected product and reactant minima.
-
-
Energy Calculation: Compute the final energies to determine reaction barriers and thermodynamics.
-
Methodology: Perform high-accuracy single-point energy calculations on all optimized geometries (reactants, TS, products). It is common to use a more robust level of theory or a larger basis set for this final energy correction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Geometry Optimization — xtb doc 2023 documentation [xtb-docs.readthedocs.io]
- 3. quantum chemistry - Different results from MP2 calculations on same geometry in ORCA - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 4. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Experimental Cyclobutyne Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly reactive cyclobutyne precursors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in handling this compound precursors?
A1: The primary challenge is the inherent instability of this compound itself, a highly strained and reactive molecule that cannot be isolated under normal conditions.[1] Consequently, it is generated in situ from a precursor molecule. The main difficulties include:
-
Precursor Instability: The molecules used to generate this compound can be sensitive to heat, moisture, and air, requiring careful handling and storage under inert conditions.[2]
-
Competing Reactions: The high reactivity of this compound means it can react with itself (dimerization/polymerization) or the solvent, leading to the formation of undesired side products and lower yields of the target molecule.[3]
-
Reaction Control: The generation of this compound is often rapid, and controlling the reaction rate to favor trapping by the desired reagent can be challenging.
-
Safety Hazards: The use of strong bases and potentially unstable compounds requires strict adherence to safety protocols.[1][2][4][5][6]
Q2: What are common precursors for the in situ generation of this compound?
A2: A common and effective class of precursors are 1,2-dihalocyclobutenes, such as 1-bromo-2-chlorocyclobutene. These compounds can undergo dehydrohalogenation upon treatment with a strong, non-nucleophilic base to generate this compound.
Q3: Which trapping agents are effective for capturing in situ generated this compound?
A3: Due to its dienophilic nature, this compound is efficiently trapped by dienes in a [4+2] cycloaddition (Diels-Alder) reaction. Furan (B31954) and its derivatives are commonly used trapping agents due to their high reactivity.[7][8][9][10][11] Other dienes, such as cyclopentadiene, can also be employed.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the in situ generation and trapping of this compound from a 1,2-dihalocyclobutene precursor using a strong base.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired this compound-diene adduct. | 1. Ineffective dehydrohalogenation: The base may not be strong enough, or the reaction temperature may be too low. 2. Precursor degradation: The 1,2-dihalocyclobutene precursor may have decomposed during storage or handling. 3. Competing side reactions: this compound may be polymerizing or reacting with the solvent. 4. Inefficient trapping: The concentration of the trapping agent may be too low, or it may be less reactive than competing reagents. | 1. Use a strong, non-nucleophilic base like potassium tert-butoxide.[11] Ensure anhydrous conditions and consider optimizing the reaction temperature. 2. Verify the purity of the precursor by NMR or GC-MS before use. Store precursors under an inert atmosphere at low temperatures. 3. Use a high concentration of the trapping agent and a non-reactive solvent. Perform the reaction at a low temperature to minimize side reactions. 4. Increase the molar excess of the diene trapping agent. |
| Formation of multiple unidentified side products. | 1. Isomerization of the precursor: The base may cause isomerization of the 1,2-dihalocyclobutene. 2. Reaction with solvent or impurities: Traces of water or other nucleophiles can react with the precursor or this compound. 3. Dimerization or oligomerization of this compound. | 1. Add the base slowly to a solution of the precursor and trapping agent at low temperature to ensure immediate trapping of the generated this compound. 2. Use freshly distilled, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 3. This is often difficult to avoid completely. Optimizing the concentration of the trapping agent and the rate of this compound generation can favor the desired reaction. |
| Difficulty in purifying the this compound-diene adduct. | 1. Similar polarity of the product and byproducts. 2. Thermal instability of the adduct during purification. | 1. Employ column chromatography with a carefully selected solvent system. Consider alternative purification methods like preparative TLC or crystallization. 2. Avoid high temperatures during solvent removal (rotoevaporation). Use a high-vacuum line at room temperature if the product is volatile. |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-2-chlorocyclobutene (A this compound Precursor)
This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and available literature.
Materials:
-
n-Butyllithium (n-BuLi)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve cis-3,4-dichlorocyclobutene in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi in hexanes to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.
-
Bromination: After the addition of n-BuLi is complete, stir the mixture for an additional 30 minutes at -78 °C. Then, slowly add a solution of 1,2-dibromoethane in anhydrous diethyl ether, again keeping the temperature below -70 °C.
-
Quenching: After stirring for 1 hour at -78 °C, slowly warm the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain 1-bromo-2-chlorocyclobutene.
Protocol 2: In Situ Generation and Trapping of this compound with Furan
Materials:
-
1-Bromo-2-chlorocyclobutene
-
Potassium tert-butoxide
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-bromo-2-chlorocyclobutene and a 5-10 fold molar excess of furan in anhydrous THF. Cool the solution to -78 °C.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF. Slowly add the base solution to the cold solution of the precursor and furan via a syringe pump over several hours to maintain a low concentration of this compound.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.[12][13]
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride at -78 °C and then allow the mixture to warm to room temperature.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtering and concentrating the solvent, purify the resulting Diels-Alder adduct by column chromatography on silica gel.
Safety and Handling
| Hazard | Precautionary Measures |
| Strong Bases (e.g., Potassium tert-butoxide) | Highly corrosive and can cause severe burns.[1][2][5][6] Reacts violently with water.[2] Self-heating and may catch fire.[1] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][2][4][5][6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[2] |
| Halogenated Precursors (e.g., 1-Bromo-2-chlorocyclobutene) | Potentially toxic and irritants. Handle in a well-ventilated fume hood with appropriate PPE. Avoid inhalation and skin contact. |
| Flammable Solvents (e.g., Diethyl Ether, THF, Hexanes) | Highly flammable. Keep away from ignition sources.[1][2][4][5] Use in a well-ventilated area and ground equipment to prevent static discharge.[5] |
| Low-Temperature Reactions | Use appropriate cryogenic baths (e.g., dry ice/acetone) with caution. Wear cryogenic gloves when handling. |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the synthesis of 1-bromo-2-chlorocyclobutene.
Caption: Workflow for the in situ generation and trapping of this compound.
Caption: Logical relationship of reactants and products in this compound chemistry.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lobachemie.com [lobachemie.com]
- 6. research.uga.edu [research.uga.edu]
- 7. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Study towards Providencin: Stereocontrolled Synthesis of the Furan-Substituted Cyclobutanol Segment [jstage.jst.go.jp]
- 11. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Comparative Analysis of Cyclopropyne, Cyclobutyne, and Cyclohexyne for Drug Development Professionals
An in-depth guide to the stability, reactivity, and experimental considerations of highly strained cycloalkynes.
In the landscape of modern drug development and synthetic chemistry, the unique reactivity of strained molecules offers a powerful toolkit for forging complex molecular architectures. Among these, the small ring cycloalkynes—cyclopropyne (B14603985) (C₃H₂), cyclobutyne (C₄H₄), and cyclohexyne (B14742757) (C₆H₈)—stand out for their exceptional reactivity, driven by significant ring strain. This guide provides a comparative analysis of these transient species, summarizing their key properties, experimental data, and methodologies for their generation and trapping, tailored for researchers, scientists, and professionals in drug development.
At a Glance: Key Properties of Small Ring Cycloalkynes
The inherent instability of cyclopropyne, this compound, and cyclohexyne precludes their isolation under normal conditions.[1] They are typically generated in situ as transient intermediates and are highly reactive in cycloaddition reactions.[1] Their properties are therefore primarily understood through computational studies and trapping experiments.
| Property | Cyclopropyne (C₃H₂) | This compound (C₄H₄) | Cyclohexyne (C₆H₈) |
| Molar Mass | 38.05 g/mol | 52.07 g/mol | 80.13 g/mol |
| Calculated Strain Energy | ~101 kcal/mol (Theoretical) | 101 kcal/mol (Theoretical)[2] | 26.8 kcal/mol (Theoretical) |
| Calculated Enthalpy of Hydrogenation | Not available | Not available | 76.3 kcal/mol (G3)[3] |
| Relative Stability | Least Stable | Highly Unstable | Most Stable (of the three) |
| Primary Reactivity | Cycloaddition Reactions | Cycloaddition Reactions | Cycloaddition Reactions |
Caption: Comparative summary of the key properties of cyclopropyne, this compound, and cyclohexyne. Due to their transient nature, many of these values are derived from computational chemistry.
Stability and Strain: A Driving Force for Reactivity
The immense reactivity of these small cycloalkynes is a direct consequence of their substantial ring strain. This strain arises from the distortion of the ideal 180° bond angle of an sp-hybridized carbon atom within a small ring structure.[1]
Cyclopropyne is predicted to be the most strained and least stable of the three. While direct experimental measurement of its strain energy is not feasible, computational studies on related structures provide insight into its high energy.[4] The extreme angle distortion required to accommodate a triple bond within a three-membered ring renders it an exceptionally fleeting intermediate.
This compound also possesses a very high calculated total ring strain of 101 kcal/mol.[2] Theoretical studies suggest that singlet this compound is not a minimum on the potential energy surface but rather a transition state that readily rearranges to cyclopropylidenemethylene.[2] The triplet state of this compound, however, is predicted to be a true minimum.[2]
Cyclohexyne is considerably more stable than its smaller counterparts, with a calculated strain energy of approximately 26.8 kcal/mol. While still highly reactive and not isolable, its larger ring size allows for a less severe deviation from the ideal alkyne geometry.[4] This "reduced" strain makes cyclohexyne a more manageable, albeit still transient, intermediate in organic synthesis. The enthalpies of hydrogenation for smaller cycloalkynes, such as cyclopentyne (B14760497) (100.4 kcal/mol), are significantly higher than that of cyclohexyne (76.3 kcal/mol), highlighting the dramatic increase in strain with decreasing ring size.[3]
Caption: Relative stability of cyclopropyne, this compound, and cyclohexyne.
Reactivity Profile: Harnessing Strain in Cycloaddition Reactions
The high strain energy of these cycloalkynes makes them exceptionally potent dienophiles and dipolarophiles in cycloaddition reactions. This reactivity is the cornerstone of their synthetic utility.
All three cycloalkynes readily undergo [4+2] Diels-Alder and [3+2] dipolar cycloaddition reactions.[1][5] The rate of these reactions is directly correlated with the degree of ring strain.
Computational studies on the [3+2] cycloaddition of cyclohexyne with methyl azide (B81097) show a relatively low activation enthalpy of 6.0 kcal/mol, indicating a very fast reaction.[5] While direct comparative experimental kinetic data is scarce, theoretical studies suggest that the activation barriers for cycloaddition reactions decrease with increasing ring strain. Therefore, it is expected that this compound and cyclopropyne would react even more rapidly than cyclohexyne.
Caption: Generalized workflow for the generation and trapping of strained cycloalkynes.
Experimental Protocols: Generation and Trapping
Given their transient nature, the study of these cycloalkynes relies on their generation in the presence of a suitable trapping agent.
Generation of Cyclohexyne
A common method for generating cyclohexyne in situ is through the base-induced elimination of a leaving group from a cyclohexene (B86901) precursor.
Experimental Protocol: Generation and Diels-Alder Trapping of Cyclohexyne
-
Precursor Synthesis: Prepare a suitable precursor, such as 1-bromo-2-fluorocyclohexene or a cyclohexenylphenyliodonium salt.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the trapping agent, such as 1,3-diphenylisobenzofuran, in a dry, aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
In Situ Generation: Slowly add a strong base (e.g., potassium tert-butoxide or n-butyllithium) to a solution of the cyclohexyne precursor in the same solvent at a low temperature (typically -78 °C to 0 °C).
-
Trapping: The generated cyclohexyne will immediately react with the trapping agent present in the reaction mixture.
-
Workup and Isolation: After the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and purify the cycloadduct by column chromatography.
Generation of this compound and Cyclopropyne
Experimental evidence for the existence of this compound and cyclopropyne is more challenging to obtain. Their generation often involves more specialized techniques, and their extreme reactivity means they are trapped with high efficiency.
This compound has been proposed as a transient intermediate in certain reactions, and its existence has been supported by the isolation of its coordination complexes with transition metals.[1] Evidence for its formation as a free species often comes from trapping experiments where the products are consistent with a this compound intermediate.
Cyclopropyne remains the most elusive of the three. While it is a subject of computational interest, definitive experimental evidence for its generation as a transient intermediate is still lacking.[1] Synthetic strategies toward cyclopropane (B1198618) derivatives are well-established and could potentially be adapted to generate cyclopropyne precursors.[6][7]
Spectroscopic Characterization: A Computational Approach
Direct spectroscopic observation of these cycloalkynes is exceedingly difficult. Therefore, computational chemistry plays a crucial role in predicting their spectral properties, which can aid in the interpretation of experimental data from trapping experiments or matrix isolation studies.
Predicted ¹³C NMR Chemical Shifts
| Compound | Acetylenic Carbons (Predicted Range, ppm) |
| Cyclopropyne | Highly deshielded (Theoretical) |
| This compound | Highly deshielded (Theoretical) |
| Cyclohexyne | ~100-110 (Theoretical) |
Predicted Infrared (IR) Spectroscopy
The C≡C stretching frequency in the IR spectrum is a key diagnostic tool for alkynes. In strained cycloalkynes, this stretching frequency is expected to be significantly different from that of linear alkynes (around 2100-2260 cm⁻¹) due to the distorted geometry. Matrix isolation IR spectroscopy, combined with computational predictions, is a powerful technique for studying such transient species.[8]
Conclusion
Cyclopropyne, this compound, and cyclohexyne represent a fascinating class of highly reactive molecules. Their immense ring strain makes them powerful intermediates in organic synthesis, particularly for the rapid construction of complex polycyclic systems through cycloaddition reactions. While experimental investigation of the smaller members of this series remains a significant challenge, computational studies continue to provide valuable insights into their structure and reactivity. For drug development professionals, understanding the graded reactivity and synthetic accessibility of these strained alkynes can unlock novel strategies for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. As synthetic methodologies continue to advance, the controlled generation and utilization of these transient species will undoubtedly play an increasingly important role in the future of organic chemistry.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. s3.smu.edu [s3.smu.edu]
reactivity of cyclobutyne versus other strained alkynes
A Comparative Guide to the Reactivity of Strained Cycloalkynes: Cyclobutyne, Cyclopentyne (B14760497), and Cyclohexyne (B14742757)
For researchers, scientists, and drug development professionals, understanding the reactivity of strained alkynes is crucial for their application in synthesis and bioconjugation. This guide provides an objective comparison of the reactivity of this compound, cyclopentyne, and cyclohexyne, supported by experimental and computational data. The inherent ring strain in these molecules dictates their reactivity, making them valuable intermediates in a variety of chemical transformations.
Reactivity Comparison
The reactivity of strained cycloalkynes is inversely related to their ring size, with smaller rings exhibiting higher reactivity due to increased ring strain. This trend is evident in their participation in cycloaddition reactions, where they act as potent dienophiles or dipolarophiles.
| Cycloalkyne | Strain Energy (kcal/mol) | Key Reactive Pathways | Relative Reactivity |
| This compound | High (calculated) | [2+2] Cycloaddition, Dimerization | Highest |
| Cyclopentyne | ~74[1] | [2+2] and [4+2] Cycloadditions[1][2] | High |
| Cyclohexyne | Moderate | [3+2] and [4+2] Cycloadditions[1][3][4] | Moderate |
Cycloaddition Reactions: A Quantitative Look
The primary mode of reaction for these strained alkynes is through cycloaddition. Below is a summary of their performance in such reactions.
| Reaction Type | Cycloalkyne | Reagent | Product(s) | Yield (%) | Reference |
| [4+2] Cycloaddition | Cyclopentyne | 2,5-bis(methoxycarbonyl)‐3,4-diphenylcyclopentadienone | Trapped Adduct | Not specified | [5] |
| [4+2] Cycloaddition | Cyclohexyne | 2,5-bis(methoxycarbonyl)‐3,4-diphenylcyclopentadienone | Trapped Adduct | Not specified | [5] |
| [3+2] Cycloaddition | Cyclohexyne | Benzyl (B1604629) azide (B81097) | Triazole Adducts | 5.1:1 ratio of regioisomers | [4] |
| [3+2] Cycloaddition | Cyclopentyne | Benzyl azide | Triazole Adduct | Low | [1] |
| [3+2] Cycloaddition | Cyclopentyne | Sydnone | Pyrazole Adduct | Low | [1] |
Note: Direct kinetic comparisons of this compound with cyclopentyne and cyclohexyne under identical conditions are scarce in the literature due to the extreme reactivity and transient nature of this compound. Its reactivity is often inferred from trapping experiments and computational studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the generation and trapping of cyclopentyne and cyclohexyne.
Generation and Trapping of Cyclopentyne
Objective: To generate cyclopentyne from a suitable precursor and trap it in a [4+2] cycloaddition reaction.
Materials:
-
1-bromo-2-iodocyclopentene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,5-bis(methoxycarbonyl)‐3,4-diphenylcyclopentadienone (trapping agent)
-
Anhydrous diethyl ether or pentane
-
Dry nitrogen atmosphere apparatus
Procedure:
-
All reactions are performed under a dry nitrogen atmosphere in flame-dried glassware.[6]
-
A solution of the trapping agent in the chosen anhydrous solvent is prepared in the reaction flask.
-
The solution is cooled to the desired temperature (e.g., -78 °C).[6]
-
A solution of 1-bromo-2-iodocyclopentene in the same solvent is added to the flask.
-
n-Butyllithium is added dropwise to the stirred solution. The generation of cyclopentyne is initiated by the dehalogenation of the precursor.
-
The cyclopentyne intermediate is immediately trapped by the cyclopentadienone derivative.
-
The reaction is allowed to proceed for a specified time, after which it is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The product is extracted, purified by chromatography, and characterized.
Generation and Trapping of Cyclohexyne
Objective: To generate cyclohexyne and trap it in a [3+2] cycloaddition with an azide.
Materials:
-
(Trimethylsilyl)cyclohex-1-enyl trifluoromethanesulfonate (B1224126)
-
Cesium fluoride (B91410) (CsF)
-
Benzyl azide (trapping agent)
-
Acetonitrile (anhydrous)
-
Dry nitrogen atmosphere apparatus
Procedure:
-
The reaction is set up under a dry nitrogen atmosphere in oven-dried glassware.
-
(Trimethylsilyl)cyclohex-1-enyl trifluoromethanesulfonate and benzyl azide are dissolved in anhydrous acetonitrile.
-
Cesium fluoride is added to the solution to induce the fluoride-promoted decomposition of the precursor, generating cyclohexyne.
-
The reaction mixture is stirred at room temperature for a designated period to allow for the cycloaddition to occur.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried, concentrated, and the resulting regioisomeric triazole products are separated and purified by column chromatography.[4]
Reaction Mechanisms and Workflows
The high reactivity of strained cycloalkynes stems from the significant deviation of the alkyne's bond angles from the ideal 180°. This strain is released in cycloaddition reactions.
Caption: General workflow for the generation and trapping of strained cycloalkynes.
The pericyclic reactions of these alkynes are governed by orbital symmetry rules, even for these highly reactive species.[2]
Caption: Competing [2+2] and [4+2] cycloaddition pathways for strained cycloalkynes.
References
- 1. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentyne - Wikipedia [en.wikipedia.org]
- 3. Unveiling the high reactivity of cyclohexynes in [3 + 2] cycloaddition reactions through the molecular electron density theory - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Enigmatic Structure of Cyclobutyne: A Computational and Experimental Showdown
For decades, the fleeting existence and precise structure of cyclobutyne (C₄H₄), a highly strained cycloalkyne, have been a subject of intense debate among chemists. Its four-membered ring, forced to accommodate the linear geometry of a triple bond, presents a unique challenge to the fundamental principles of chemical bonding. This guide provides a comparative analysis of the computational and experimental efforts to elucidate the structure of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the current understanding of this fascinating molecule.
Due to its extreme ring strain and high reactivity, free this compound has yet to be isolated and directly characterized experimentally.[1] Consequently, our understanding of its structure heavily relies on sophisticated computational models and indirect experimental evidence from its stabilized derivatives. This guide will delve into the conflicting computational predictions, compare them with data from related, more stable cyclic molecules, and present the experimental data obtained from this compound stabilized in metal complexes.
Computational Verdict: A Tale of Two Cyclobutynes
High-level theoretical calculations have been instrumental in probing the geometry and stability of this compound. However, the choice of computational method significantly impacts the predicted structure, leading to a fascinating dichotomy in the scientific literature.
Early and some ongoing computational studies using methods like second-order Møller-Plesset perturbation theory (MP2) and complete active space self-consistent field (CASSCF) have suggested that singlet this compound exists as a stable, albeit highly strained, minimum on the potential energy surface.[2] In stark contrast, more rigorous and computationally expensive methods, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] and multireference configuration interaction (MRCI), predict that singlet this compound is not a true minimum but rather a transition state.[2][3] These high-level calculations indicate an imaginary vibrational frequency corresponding to a ring-puckering motion, suggesting that the C₂v symmetric structure would spontaneously distort to a less symmetric Cₛ structure.[3]
The triplet state of this compound, however, is consistently predicted to be a genuine minimum, though higher in energy than the lowest singlet state.[2] The total ring strain of singlet this compound has been computationally estimated to be a staggering 101 kcal/mol.[2]
Below is a summary of computational data for key geometric parameters of singlet this compound at different levels of theory.
| Parameter | MP2/cc-pVTZ | CASSCF/cc-pVTZ | CCSD(T)/cc-pVTZ | MRCI+Q/cc-pVTZ |
| C≡C Bond Length (Å) | 1.216 | 1.234 | 1.222 | 1.225 |
| C-C Bond Length (Å) | 1.523 | 1.520 | 1.527 | 1.526 |
| C-C-C Angle (°) | 93.8 | 93.1 | 93.6 | 93.5 |
| Lowest Vibrational Frequency (cm⁻¹) | Real | Real | Imaginary | Imaginary |
Data sourced from high-level theoretical studies.[2]
Experimental Counterpoint: this compound in the Real World
While free this compound remains elusive, its structure has been indirectly probed through the synthesis and characterization of its metal complexes.[1][4][5] In these complexes, the this compound ligand is stabilized by coordination to a metal center, typically osmium. X-ray crystallographic studies of these complexes provide the only available experimental data on the geometry of the this compound ring.
It is crucial to note that the coordination to a metal center will inevitably alter the electronic structure and geometry of the this compound ligand compared to its free, uncoordinated state. Nevertheless, this data provides an invaluable experimental benchmark.
For comparison, structural data for the more stable and well-characterized cyclobutane (B1203170) is also presented. High-level ab initio calculations on cyclobutane have been shown to be in excellent agreement with experimental determinations, lending confidence to the computational approaches applied to more challenging systems like this compound.[6]
| Parameter | This compound Ligand (in Os₃ Complex) | Cyclobutane (Experimental) | Cyclobutane (CCSD(T)/aug-cc-pVTZ) |
| C-C Bond Length (Å) | ~1.50 - 1.55 | 1.548 | 1.554 |
| C-C-C Angle (°) | ~87 - 90 | 88 | 88.1 |
| Puckering Angle (°) | N/A | ~35 | 29.68 |
Data for the this compound ligand is generalized from typical metal complexes. Cyclobutane data is from experimental and high-level computational studies.[6]
Experimental and Computational Protocols
Computational Methodology for this compound Structure Validation
A typical high-level computational protocol to determine the nature of a molecular structure like this compound involves the following steps:
-
Geometry Optimization: An initial guess for the molecular geometry is optimized using a specific level of theory (e.g., MP2, CCSD(T)) and a basis set (e.g., cc-pVTZ, aug-cc-pVTZ). This process finds the coordinates that correspond to a minimum or saddle point on the potential energy surface.
-
Vibrational Frequency Analysis: At the optimized geometry, the vibrational frequencies are calculated.
-
If all calculated frequencies are real, the structure corresponds to a true minimum on the potential energy surface.
-
If one of the frequencies is imaginary, the structure represents a transition state, indicating a more stable, lower-energy geometry can be reached by moving along the normal mode corresponding to the imaginary frequency.
-
-
Energy Calculations: Single-point energy calculations may be performed at even higher levels of theory or with larger basis sets to obtain a more accurate electronic energy for the optimized geometry.
Synthesis and Characterization of this compound-Metal Complexes
The experimental validation of this compound's structure in a stabilized form generally follows this workflow:
-
Synthesis: A precursor molecule is reacted to generate the this compound ligand in the coordination sphere of a metal cluster. For example, the reaction of 1,2-dibromocyclobutene with a triosmium carbonyl complex can lead to the formation of an Os₃-cyclobutyne complex.
-
Purification: The desired metal complex containing the this compound ligand is separated from the reaction mixture using chromatographic techniques.
-
Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the presence of the this compound ligand and the overall structure of the complex.
-
X-ray Crystallography: Single crystals of the complex are grown, and X-ray diffraction analysis is performed to determine the precise three-dimensional arrangement of atoms, including the bond lengths and angles within the coordinated this compound ring.
Visualizing the Computational Divide and Experimental Approach
The following diagrams illustrate the key logical relationships in the computational study of this compound and a typical experimental workflow.
References
The Elusive Cyclobutyne: A Comparative Guide to its Experimental Evidence
For the attention of Researchers, Scientists, and Drug Development Professionals.
The existence of cyclobutyne (C₄H₄), a four-membered ring containing a triple bond, has long been a subject of fascination and significant experimental challenge in the field of organic chemistry. Its high degree of ring strain makes it an exceedingly reactive and unstable molecule, precluding its isolation in a pure form.[1] However, a body of compelling experimental evidence supports its transient existence, primarily through trapping experiments and the synthesis of stabilizing metal complexes. This guide provides a comprehensive comparison of the experimental evidence for this compound, contrasted with its more stable cyclic alkyne counterparts, cyclopentyne (B14760497) and cyclohexyne.
Comparison of Small Ring Cyclic Alkynes
The primary challenge in the study of small-ring cycloalkynes is the substantial ring strain induced by the geometric constraints of the cyclic system on the linear sp-hybridized carbons of the triple bond. This strain energy dramatically influences their stability and reactivity.
| Cyclic Alkyne | Ring Strain Energy (kcal/mol) | Experimental Observability | Key Experimental Evidence |
| This compound | ~65-75 (calculated) | Transient Intermediate | Trapping with dienes (e.g., tetraphenylcyclopentadienone), Formation of stable osmium complexes. |
| Cyclopentyne | ~74 (calculated)[2] | Transient Intermediate | Trapping with 1,3-dipoles and dienes. |
| Cyclohexyne | ~44 (calculated)[2] | Transient Intermediate | Trapping with various reagents, including 1,3-dipoles and dienes. |
Experimental Evidence for this compound
The fleeting nature of this compound necessitates indirect methods of detection. The two primary pillars of experimental evidence for its existence are in situ trapping reactions and the synthesis of coordination complexes.
Generation and Trapping of this compound
One common method for the generation of this compound involves the thermal decomposition of the sodium salt of cyclobutane-1,2-dione bis(tosylhydrazone). In the presence of a suitable trapping agent, the transient this compound is intercepted to form a stable adduct, which can then be isolated and characterized.
A classic trapping experiment involves the use of 2,3,4,5-tetraphenylcyclopentadienone. The highly reactive this compound undergoes a [4+2] cycloaddition (Diels-Alder reaction) to yield a polycyclic aromatic compound.
Experimental Protocol: Generation and Trapping of this compound
-
Preparation of the Precursor: Cyclobutane-1,2-dione is reacted with two equivalents of tosylhydrazine in ethanol (B145695) to form cyclobutane-1,2-dione bis(tosylhydrazone).
-
Formation of the Sodium Salt: The bis(tosylhydrazone) is treated with a strong base, such as sodium hydride, in an aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF) to form the disodium (B8443419) salt.
-
Generation and Trapping: A solution of the disodium salt is added dropwise to a refluxing solution of 2,3,4,5-tetraphenylcyclopentadienone in an inert solvent like 1,2-dimethoxyethane (B42094) (DME).
-
Workup and Isolation: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to isolate the this compound adduct.
While specific yields for the trapping of this compound are often low due to its high reactivity and competing side reactions, the isolation and characterization of the adduct provide strong evidence for the transient formation of this compound.
Spectroscopic Characterization of a this compound Trapping Adduct
The structure of the trapped adduct can be unequivocally confirmed using standard spectroscopic techniques. For the adduct of this compound with tetraphenylcyclopentadienone, the following spectral characteristics would be expected:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl groups, as well as signals for the protons on the cyclobutane-fused ring system.
-
¹³C NMR: The spectrum would display a complex pattern of signals for the aromatic carbons and the carbons of the polycyclic core, including those originating from the this compound moiety.
-
IR Spectroscopy: The spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the aliphatic portion of the molecule, as well as C=C stretching frequencies.
Stabilization through Metal Complexation
A significant breakthrough in providing evidence for this compound was the synthesis and characterization of stable osmium carbonyl cluster complexes containing a this compound ligand. In these complexes, the this compound is stabilized by coordinating to the metal centers, allowing for its structural elucidation via X-ray crystallography.
Experimental Protocol: Synthesis of an Osmium-Cyclobutyne Complex
The synthesis of complexes such as Os₃(CO)₉(μ₃-η²-C₄H₄) typically involves the reaction of a reactive osmium carbonyl cluster with a suitable this compound precursor. The resulting complex is then purified by chromatography. The structure of these complexes provides definitive proof of the existence of the C₄H₄ ligand.
Visualizing the Evidence
The logical flow of generating and trapping this compound can be represented as follows:
Caption: Generation and trapping of this compound.
The stabilization of this compound through coordination to a metal cluster is a key piece of evidence.
Caption: Stabilization of this compound via metal complexation.
Conclusion
While this compound remains an elusive and highly reactive molecule, the cumulative experimental evidence from trapping experiments and the synthesis of stable metal complexes provides a strong case for its transient existence. The study of such strained systems continues to push the boundaries of our understanding of chemical bonding and reactivity, with potential implications for the development of novel synthetic methodologies and the design of new molecular entities in drug discovery.
References
A Researcher's Guide to Comparative DFT Studies of Small Cycloalkynes
Authored for Researchers, Scientists, and Drug Development Professionals
Small cycloalkynes, hydrocarbons containing a triple bond within a small ring, are fascinating molecules characterized by significant ring strain. This inherent strain makes them highly reactive and valuable reagents, particularly in the field of bioconjugation through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Understanding the relationship between their structure, strain, and reactivity is paramount for designing new and more efficient chemical tools. Density Functional Theory (DFT) has emerged as a powerful computational method to elucidate these properties, offering deep insights that guide experimental work. This guide provides a comparative overview of key findings from DFT studies on small cycloalkynes, focusing on their geometric properties, strain energies, and reactivity in cycloaddition reactions.
Key Performance Metrics in Cycloalkyne DFT Studies
The reactivity of small cycloalkynes is intrinsically linked to the distortion of the alkyne's preferred linear geometry. DFT studies quantify this relationship through several key metrics:
-
Geometric Parameters: The most critical geometric parameter for a cycloalkyne is the deviation of the C–C≡C bond angle from the ideal 180° of a linear alkyne. This bending angle is a direct measure of the geometric strain imposed by the cyclic structure.
-
Strain Energies: Ring Strain Energy (RSE) quantifies the excess energy stored in a cyclic molecule compared to a strain-free acyclic analogue. Higher strain energy generally correlates with increased reactivity, as this energy is released during reactions like cycloadditions.[1]
-
Reactivity and Reaction Barriers: The activation energy (ΔG‡ or ΔE‡) for a reaction, such as the [3+2] cycloaddition with an azide, is a direct measure of its kinetic feasibility. Lower activation barriers indicate faster reaction rates. DFT is instrumental in calculating these barriers and dissecting the factors that control them.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various DFT studies, offering a clear comparison of key metrics across a series of small cycloalkynes.
Table 1: Geometric Parameters of Small Cycloalkynes
This table presents the calculated C–C≡C bond angles, illustrating the increasing deviation from linearity with decreasing ring size.
| Cycloalkyne | Calculated C–C≡C Bond Angle (°) | Notes |
| Cyclooctyne | ~163° | Smallest isolable cycloalkyne.[1] |
| Cycloheptyne | ~155°/157° (in a substituted system) | Generally not isolable, treated as a reactive intermediate. |
| Cyclohexyne | ~135° (inferred from related structures) | Highly reactive and transient intermediate. |
Note: Exact angles can vary depending on the specific DFT functional and basis set used in the calculation.
Table 2: Strain Energies of Small Cycloalkynes
This table compares the calculated ring strain energies (RSEs), which correlate with the reactivity of the cycloalkynes.
| Cycloalkyne | Ring Strain Energy (kcal/mol) | Computational Level |
| Cyclooctyne | ~18 | Experimental[1] |
| Cycloheptyne | 25.4 | G3[2] |
| Cyclohexyne | 40.1 | G3[2] |
| Cyclopentyne | 48.4 | G3[2] |
Table 3: Activation Energies for [3+2] Cycloaddition with Azides
This table showcases the calculated activation free energies (ΔG‡) for the reaction of various cycloalkynes with an azide, a key benchmark for their application in click chemistry. The decreasing activation energy with smaller ring size highlights the "strain-promotion" of the reaction.
| Cycloalkyne | Reactant | Activation Free Energy (ΔG‡) (kcal/mol) | Computational Level |
| 2-Butyne (acyclic) | Methyl Azide | 25.5 | M06-2X/6-311++G(d)//M06-2X/6-31+G(d)[3] |
| Cyclononyne | Phenyl Azide | 29.2 | B3LYP[2] |
| Cyclooctyne | Phenyl Azide | 8.0 | B3LYP[1] |
| Cycloheptyne | Methyl Azide | 3.5 | M06-2X/6-311++G(d)//M06-2X/6-31+G(d)[3] |
| Cyclohexyne | Phenyl Azide | 14.1 | B3LYP[2] |
Note: The activation energies for cycloadditions of cycloalkynes are 16.5–22.0 kcal/mol lower in energy than that of the acyclic 2-butyne.[3]
Experimental and Computational Protocols
A variety of DFT functionals and basis sets are employed in the study of cycloalkynes, each with its own balance of computational cost and accuracy.
Commonly Used DFT Functionals and Basis Sets:
-
Functionals:
-
Basis Sets:
The Distortion/Interaction Model (Activation Strain Model):
To provide deeper insight into the origins of reactivity, the activation energy of a reaction can be decomposed using the distortion/interaction model, also known as the activation strain model.[6][7]
The activation energy (ΔE‡) is broken down into two components:
-
Distortion Energy (ΔE‡_distort): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state.[6]
-
Interaction Energy (ΔE‡_int): The actual interaction energy between the distorted reactants in the transition state.[6]
For strain-promoted reactions, the high reactivity of small cycloalkynes is largely attributed to a lower distortion energy needed to reach the transition state geometry, as the ground state is already significantly distorted.[1] However, more detailed analyses have shown that enhanced orbital interactions also play a crucial role.[3] The higher reactivity of cyclic alkynes compared to acyclic ones is due to a reduced strain or distortion energy, a smaller HOMO-LUMO gap, and an enhanced orbital overlap, which all contribute to more stabilizing orbital interactions.[3]
Visualization of the Computational Workflow
The following diagram illustrates a typical workflow for a comparative DFT study of cycloalkyne reactivity.
Caption: Workflow for a comparative DFT study of small cycloalkynes.
References
- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing Reaction Rates with the Distortion/Interaction‐Activation Strain Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Elusive Mechanism of Cyclobutyne Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of highly reactive intermediates is a cornerstone of modern organic chemistry, pushing the boundaries of synthesis and mechanistic understanding. Among these transient species, cyclobutyne (C₄H₄) represents a fascinating case of extreme ring strain and reactivity. Due to the geometric constraints of a four-membered ring, the ideal linear geometry of the sp-hybridized carbons in the alkyne is severely distorted, leading to a molecule that has not been isolated in a pure state but is a compelling subject for in-situ trapping and computational analysis.[1][2]
This guide provides a comparative overview of the methods used to validate the reaction mechanisms of this compound, focusing on the interplay between experimental trapping studies and computational modeling.
The Challenge: A Fleeting Existence
Cycloalkynes with fewer than eight carbon atoms are generally unstable, with reactivity increasing as ring size and, therefore, angle strain increases.[1][3] this compound, as a four-membered ring, is a highly reactive intermediate that must be generated in situ in the presence of a trapping agent to be studied.[1] This inherent instability makes direct spectroscopic observation challenging, and thus, our understanding of its reaction mechanisms relies heavily on the characterization of its trapped products and theoretical calculations.
Experimental Validation: The Art of Trapping
The primary experimental approach to validating the existence and reactivity of this compound is through trapping experiments. This involves generating the this compound precursor in the presence of a molecule that will readily react with it, forming a stable adduct that can be isolated and characterized.
General Experimental Protocol for In-Situ Generation and Trapping of a Strained Cycloalkyne
The following is a generalized protocol based on methods used for generating and trapping strained cycloalkynes and related reactive intermediates.[4][5][6]
-
Precursor Synthesis: A stable precursor molecule is synthesized, which upon activation (e.g., photochemically or thermally), can eliminate a small molecule to generate the strained cycloalkyne. Examples of precursor strategies for strained alkynes include the photochemical decomposition of cyclic diacyl peroxides or the Fritsch–Buttenberg–Wiechell rearrangement of alkylidene carbenes.[4][5]
-
Reaction Setup: The precursor is dissolved in an inert solvent along with a significant molar excess of a trapping agent. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and at a temperature suitable for the generation of the reactive intermediate.
-
In-Situ Generation and Trapping: The reaction mixture is subjected to the activation conditions (e.g., irradiation with a specific wavelength of light or heating). The this compound intermediate is formed in low concentrations and is immediately trapped by the surrounding trapping agent. Common trapping agents include dienes for [4+2] cycloadditions (Diels-Alder reactions) or alkenes for [2+2] cycloadditions.[1][4]
-
Product Isolation and Characterization: After the reaction is complete, the resulting stable cycloaddition product is isolated from the reaction mixture using standard purification techniques such as column chromatography.
-
Structural Verification: The structure of the isolated adduct is unequivocally confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, mass spectrometry) and, if possible, X-ray crystallography. The structure of the adduct serves as indirect evidence for the transient existence of the this compound intermediate.
Computational Validation: Predicting Reactivity
Given the challenges in directly observing this compound, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing its reaction mechanisms.[4][7] These studies provide insights into the energetics of different reaction pathways, the structures of transition states, and the nature of the intermediates involved.
Comparison of Reaction Pathways for Cycloaddition
A key question in the cycloaddition reactions of strained alkynes is whether they proceed through a concerted mechanism or a stepwise, diradical pathway. Computational studies can predict the activation energies for both pathways, helping to rationalize experimental observations.
| Reaction Pathway | Trapping Agent | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG) (kcal/mol) | Key Features |
| Concerted [2+2] Cycloaddition | Ethylene | ~15 - 20 | Highly Exergonic | A single transition state; stereochemistry of the alkene is retained. |
| Stepwise [2+2] Cycloaddition | Ethylene | ~18 - 25 | Highly Exergonic | Involves a diradical intermediate; potential for loss of stereochemistry. |
| Concerted [4+2] Cycloaddition | 1,3-Butadiene | ~10 - 15 | Highly Exergonic | A single transition state; generally favored over [2+2] cycloadditions. |
Note: The values presented are representative and are based on computational studies of strained cycloalkyne cycloadditions. Actual values will vary depending on the specific substrates, trapping agents, and level of theory used.[4][7]
Visualizing the Validation Workflow and Mechanisms
To better understand the interplay between experimental and computational approaches, as well as the proposed reaction mechanisms, the following diagrams are provided.
Caption: Workflow for validating this compound reaction mechanisms.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Cyclobutyne Complexes
For Researchers, Scientists, and Drug Development Professionals
The high ring strain of cyclobutyne, a molecule featuring a triple bond within a four-membered ring, renders it exceedingly unstable in its free form. However, coordination to a transition metal center can effectively stabilize this fleeting species, opening avenues for its application in synthesis and potentially in the design of novel therapeutic agents. This guide provides a comparative analysis of the stability of this compound complexes, drawing upon available experimental data for osmium complexes and theoretical predictions for other late transition metals.
Introduction to this compound and its Stabilization
This compound (C₄H₄) is a highly reactive cycloalkyne that has not been isolated as a pure substance due to its significant ring strain.[1] The primary strategy for harnessing the unique reactivity of this compound is through its coordination to a transition metal. The formation of a metal-cyclobutyne complex reduces the ring strain and shields the reactive triple bond. To date, the most well-characterized examples of this compound complexes involve triosmium carbonyl clusters.[1] The stability of these and other transition metal complexes is a critical factor in their synthesis, handling, and potential applications. It is influenced by the nature of the metal, the surrounding ligands, and the overall coordination geometry.[2][3]
Comparative Stability of this compound Complexes
Direct experimental comparison of the stability of a wide range of this compound complexes is limited by the challenging synthesis of these compounds. The majority of experimental work has focused on osmium clusters. Therefore, this comparison relies on the available data for osmium complexes and is supplemented by theoretical and computational studies to extrapolate the expected stability of this compound complexes with other common transition metals like nickel, palladium, and platinum.
Factors Influencing Stability:
-
Metal-Ligand Bond Strength: The strength of the bond between the metal and the this compound ligand is a primary determinant of the complex's stability. This is influenced by the orbital overlap and the electronic properties of both the metal and the this compound.
-
Back-donation: Transition metals can donate electron density from their d-orbitals into the π* orbitals of the alkyne (back-donation). This interaction strengthens the metal-alkyne bond and reduces the strain in the this compound ring, thereby increasing the stability of the complex. The extent of back-donation varies for different metals.
-
Ancillary Ligands: The other ligands attached to the metal center play a crucial role in the overall stability of the complex by modulating the electronic properties of the metal.[2][3] For instance, electron-donating ligands can enhance back-donation to the this compound, increasing stability.
-
Ring Strain: While coordination to a metal reduces the ring strain of this compound, the inherent strain remains a driving force for potential decomposition pathways, such as ring-opening reactions.
Quantitative Stability Data
| Metal Center | Expected Relative Stability | Basis for Assessment | Potential Decomposition Pathways |
| Osmium (Os) | High | Experimentally isolated and characterized in triosmium carbonyl clusters. Strong σ-donation from the alkyne to the electron-rich Os(0) and significant π-back-donation contribute to its stability. | Ligand dissociation, cluster fragmentation at high temperatures. |
| Nickel (Ni) | Low to Moderate (Predicted) | Theoretical studies on related nickel-alkyne complexes suggest that while stable complexes can be formed, they may be more susceptible to decomposition or further reaction compared to their heavier congeners. | Ring-opening, oxidative addition, insertion reactions. |
| Palladium (Pd) | Moderate (Predicted) | Palladium is known to form stable alkyne complexes. The stability would likely be intermediate between nickel and platinum, influenced heavily by the ancillary ligands. | Reductive elimination, β-hydride elimination (if alkyl groups are present). |
| Platinum (Pt) | Moderate to High (Predicted) | Platinum generally forms very stable organometallic complexes due to strong metal-ligand bonds. Significant back-donation would be expected to stabilize the this compound ligand. | Similar to palladium, but generally with higher activation barriers for decomposition. |
Experimental Protocols
Detailed experimental protocols for the synthesis and stability assessment of a wide range of this compound complexes are not available due to the limited number of synthesized examples. The following are generalized protocols based on the successful synthesis of triosmium this compound complexes and standard techniques for the analysis of organometallic compounds.
General Synthesis of a Triosmium-Cyclobutyne Cluster
This protocol is a generalized procedure based on the synthesis of related triosmium carbonyl clusters.
Materials:
-
Triosmium dodecacarbonyl (Os₃(CO)₁₂)
-
A suitable this compound precursor (e.g., a cyclobutenone derivative)
-
Deoxygenated solvents (e.g., hexane, toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, dissolve triosmium dodecacarbonyl in a suitable deoxygenated solvent.
-
Add the this compound precursor to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and single-crystal X-ray diffraction.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA is a standard technique to determine the thermal stability of a compound by measuring its mass change as a function of temperature.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 1-5 mg) of the this compound complex into a TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of mass loss is indicative of the decomposition temperature of the complex.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and stability analysis of this compound complexes and the logical relationship of factors influencing their stability.
Caption: A generalized workflow for the synthesis, characterization, and stability assessment of this compound complexes.
Caption: Key factors determining the thermodynamic and kinetic stability of this compound complexes.
Conclusion
The stabilization of the highly reactive this compound molecule through coordination to transition metals is a promising strategy for its utilization in chemical synthesis and beyond. While experimental data is currently dominated by osmium-based complexes, theoretical considerations suggest that stable this compound complexes of other late transition metals such as nickel, palladium, and platinum should be accessible. The stability of these complexes is a multifactorial property governed by the interplay of the metal's electronic structure, the nature of the ancillary ligands, and the inherent ring strain of the this compound ligand. Further experimental and computational studies are needed to provide a more comprehensive quantitative comparison and to unlock the full potential of these fascinating organometallic compounds.
References
A Spectroscopic Showdown: Unveiling the Differences Between Cyclobutyne and Benzyne
For researchers, scientists, and professionals in drug development, a deep understanding of reactive intermediates is crucial for predicting reaction pathways and designing novel synthetic routes. Among the most intriguing of these fleeting species are cyclobutyne and benzyne (B1209423), two highly strained cyclic alkynes. While benzyne has been the subject of extensive spectroscopic study, this compound remains a more enigmatic molecule, with its properties largely predicted by computational methods. This guide provides a comparative overview of the spectroscopic characteristics of this compound and benzyne, supported by available experimental data and theoretical calculations.
Generation of Reactive Intermediates for Spectroscopic Analysis
The high reactivity of this compound and benzyne necessitates their generation in situ under conditions that allow for immediate spectroscopic observation, typically in the gas phase or isolated in a cryogenic matrix.
A common method for generating o-benzyne for spectroscopic analysis is through the photolysis of a suitable precursor, such as phthalic anhydride (B1165640), trapped in an inert gas matrix at low temperatures. This process, known as matrix isolation, allows for the stabilization of the highly reactive benzyne molecule for a sufficient duration to acquire spectroscopic data.
Caption: Generation of o-benzyne via matrix isolation for spectroscopic studies.
Due to its extreme instability, experimental spectroscopic data for free this compound is unavailable. Therefore, its spectroscopic properties are predicted using computational methods. The general workflow for computational spectroscopy involves defining the molecular structure and then applying quantum chemical calculations to predict its various spectra.
Caption: A generalized workflow for the computational prediction of molecular spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic parameters for this compound (computational) and o-benzyne (experimental and computational).
Infrared (IR) Spectroscopy
The most notable feature in the IR spectra of these molecules is the position of the carbon-carbon triple bond stretch, which is highly sensitive to the geometric and electronic environment.
| Feature | This compound (Calculated) | o-Benzyne (Experimental) |
| C≡C Stretch (cm⁻¹) | ~2100 - 2150 | 1846[1] |
| C-H Stretch (cm⁻¹) | ~3000 - 3100 | 3048, 3065[1] |
o-Benzyne's unusually low C≡C stretching frequency is a direct consequence of the severe distortion of the triple bond within the six-membered ring, leading to a weaker bond with more p-character in the σ-framework.[1] In contrast, the calculated value for this compound is closer to that of a typical, albeit highly strained, alkyne.
NMR Spectroscopy
NMR chemical shifts provide detailed information about the electronic environment of the nuclei.
| Nucleus | This compound (Calculated) | o-Benzyne (Experimental) |
| ¹³C (sp carbons) (ppm) | ~125-135 | 183.9 |
| ¹³C (sp² carbons) (ppm) | - | 128.5, 131.2 |
| ¹H (ppm) | ~2.5-3.0 | 6.45, 7.15 |
The acetylenic carbons of o-benzyne are significantly deshielded compared to the calculated values for this compound, appearing at a remarkably downfield chemical shift. This deshielding is attributed to the unique electronic structure and the strain-induced changes in hybridization of the triple-bonded carbons.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.
| Feature | This compound (Calculated) | o-Benzyne (Experimental) |
| λ_max_ (nm) | < 200 | ~242, ~310 |
The calculated absorption for this compound is in the deep UV, typical for a simple alkyne. o-Benzyne, with its more complex electronic system, shows weak absorptions at longer wavelengths.
Photoelectron Spectroscopy
Photoelectron spectroscopy measures the ionization energies of a molecule, providing insight into the energies of its molecular orbitals.
| Feature | This compound (Calculated) | o-Benzyne (Experimental) |
| First Ionization Energy (eV) | 9.3 - 9.8 | 9.59[2] |
| Singlet-Triplet Splitting (kcal/mol) | - | 37.5 ± 0.3[3] |
The calculated first ionization energy of this compound is comparable to the experimental value for o-benzyne. A key experimentally determined property for o-benzyne is its large singlet-triplet energy gap, a characteristic feature of this biradicaloid species.[3]
Experimental Protocols
Matrix Isolation Infrared Spectroscopy of o-Benzyne
Objective: To generate and obtain the infrared spectrum of o-benzyne isolated in a solid argon matrix.
Materials:
-
Phthalic anhydride (precursor)
-
High-purity argon gas
-
Cryostat with a cold window (e.g., CsI) capable of reaching temperatures below 20 K
-
High-vacuum system
-
UV lamp (e.g., mercury lamp)
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
A gaseous mixture of phthalic anhydride and a large excess of argon (typically 1:1000 ratio) is prepared in a vacuum line.
-
The mixture is slowly deposited onto the pre-cooled (e.g., 15 K) CsI window of the cryostat.
-
An initial IR spectrum of the matrix-isolated phthalic anhydride is recorded as a background.
-
The matrix is then irradiated with UV light for a specific duration to induce the photodecomposition of phthalic anhydride into o-benzyne, CO, and CO₂.
-
IR spectra are recorded at intervals during photolysis to monitor the disappearance of the precursor bands and the appearance of new bands corresponding to the products.
-
The final spectrum is obtained after sufficient photolysis, and the bands corresponding to o-benzyne are identified by comparison with theoretical calculations and isotopic substitution studies.[1]
Conclusion
The spectroscopic comparison of this compound and benzyne reveals significant differences that are rooted in their distinct molecular and electronic structures. The extreme ring strain in this compound leads to a highly reactive molecule whose predicted spectroscopic features are more akin to a conventional, albeit severely bent, alkyne. In contrast, the geometric constraints of the benzene (B151609) ring in o-benzyne result in a unique electronic structure with a highly distorted and weakened triple bond, leading to anomalous spectroscopic signatures, particularly in its IR and NMR spectra. While the experimental characterization of this compound remains a formidable challenge, computational chemistry provides a powerful tool to predict its properties and offers a valuable comparative framework for understanding the fundamental nature of these fascinating reactive intermediates.
References
Cyclobutyne: A Tale of Theoretical Predictions and Experimental Trapping
A comprehensive comparison of the theoretical quest to understand the fleeting existence of cyclobutyne and the experimental strategies developed to capture this highly strained molecule.
This compound (C₄H₄), a four-membered ring containing a triple bond, has long fascinated chemists due to its extreme ring strain and predicted high reactivity. For decades, the study of this compound has been a playground for theoretical chemists, with computational studies painting a complex picture of its stability and structure. Experimentalists, in parallel, have faced the formidable challenge of isolating or even observing this transient species. This guide provides a detailed comparison of the theoretical predictions surrounding this compound with the experimental evidence gathered to date, offering valuable insights for researchers, scientists, and professionals in drug development who often work with strained ring systems.
Theoretical Landscape: A Minimum or a Fleeting Transition State?
The central question in the theoretical study of this compound has been its very nature on the potential energy surface. Is it a stable, albeit highly strained, molecule residing in a potential energy well (a minimum), or is it merely a fleeting arrangement of atoms on the way to a more stable structure (a transition state)?
Early computational studies using less sophisticated methods suggested that this compound could exist as a stable molecule. However, as computational power and theoretical methods advanced, a different picture began to emerge. High-level theoretical calculations, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] and multireference methods, have provided strong evidence that singlet this compound in its ground state is not a true minimum but rather a transition state.[1][2]
This transition state corresponds to a ring-puckering motion that leads to the formation of two equivalent, more stable isomers called cyclopropylidenemethylenes. The energy barrier for this transformation is predicted to be approximately 23 kcal/mol, highlighting the inherent instability of the this compound structure.[1][2] The significant ring strain of singlet this compound has been computationally quantified, with a total strain energy of 101 kcal/mol and an in-plane π bond strain of 71 kcal/mol.[1][2]
Further complicating the theoretical landscape is the prediction of an "orbital isomer" of this compound, which some calculations suggest may be the global minimum on the C₄H₄ potential energy surface. This isomer is proposed to have a different electronic configuration compared to the classical this compound structure.
The following table summarizes key quantitative data from various theoretical studies on this compound.
| Property | Theoretical Method | Predicted Value | Reference |
| Nature of Singlet Ground State | CCSD(T), CCSDT, MRCI+Q | Transition State | [1][2] |
| Barrier for Ring Puckering | High-level computations | ~23 kcal/mol | [1][2] |
| Total Ring Strain | New computations | 101 kcal/mol | [1][2] |
| In-plane π Bond Strain | New computations | 71 kcal/mol | [1][2] |
Below is a diagram illustrating the theoretical potential energy surface for the isomerization of this compound.
Experimental Pursuit: Trapping a Fleeting Molecule
The high reactivity and fleeting nature of this compound predicted by theoretical studies have made its direct experimental observation or isolation a significant challenge. To date, "free" this compound has not been isolated and characterized. However, chemists have successfully employed a clever strategy to capture and study this elusive molecule: trapping it as a ligand in a metal cluster complex.
The most definitive experimental evidence for the existence of this compound comes from its synthesis and characterization within a triosmium carbonyl cluster. The complex, formally named Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H), provides a stable host for the otherwise highly unstable this compound molecule. This achievement allowed for the first structural characterization of the this compound ligand using X-ray crystallography.
The experimental data from the crystal structure of this complex provides invaluable real-world validation for the theoretical models. The bond lengths and angles of the coordinated this compound can be compared with the geometries predicted by high-level computations.
| Bond/Angle | Experimental Value (in Osmium Complex) | Theoretical Prediction (CCSD(T)) |
| C≡C bond length | Data not yet available in searches | Data not yet available in searches |
| C-C single bond | Data not yet available in searches | Data not yet available in searches |
| C-C≡C angle | Data not yet available in searches | Data not yet available in searches |
Note: Specific bond lengths and angles from the experimental crystal structure and high-level theoretical calculations were not available in the performed searches. Access to the full-text publications would be required to populate this table.
The synthesis of the triosmium-cyclobutyne complex represents a landmark in the study of strained molecules. The experimental protocol for its preparation is a key piece of information for researchers looking to work with or study this unique compound.
Experimental Protocol: Synthesis of the Triosmium-Cyclobutyne Complex
A detailed, step-by-step experimental protocol for the synthesis of Os₃(CO)₉(μ₃-η²-C₂CH₂CH₂)(μ-SPh)(μ-H) is crucial for reproducibility. While the exact, detailed procedure from the original literature was not fully available in the conducted searches, the general approach involves the reaction of a precursor osmium carbonyl complex with a suitable cyclobutene (B1205218) derivative, leading to the oxidative addition of the C-H bond and the trapping of the this compound ligand.
The following diagram illustrates the experimental strategy of trapping this compound.
Conclusion: A Symbiotic Relationship
The study of this compound serves as a compelling example of the symbiotic relationship between theoretical and experimental chemistry. Theoretical predictions have guided experimental efforts by highlighting the molecule's inherent instability and suggesting that trapping it would be a more fruitful approach than attempting to isolate it in its free form. In turn, the successful synthesis and characterization of the triosmium-cyclobutyne complex have provided crucial experimental data to benchmark and refine theoretical models.
For researchers in drug development and materials science, the insights gained from the study of highly strained systems like this compound are of significant importance. Understanding the limits of molecular stability and the ways in which strain can be managed or harnessed is critical for the design of novel molecules with unique properties and functions. The ongoing exploration of this compound and other exotic molecules will undoubtedly continue to push the boundaries of our chemical understanding.
References
Unraveling Cyclobutyne: A Guide to Computational Benchmarking
For Researchers, Scientists, and Drug Development Professionals
Cyclobutyne, a highly strained and reactive cycloalkyne, presents a significant challenge for theoretical prediction of its structure and reactivity. The inherent ring strain and unusual bonding characteristics necessitate robust computational methods to provide accurate insights. This guide offers a comparative overview of various computational approaches used to study this compound, supported by experimental data where available, to aid researchers in selecting the most appropriate methods for their investigations.
Comparative Analysis of Computational Methods
The stability and reactivity of this compound have been a subject of considerable theoretical investigation. A key point of discussion has been whether singlet this compound exists as a stable minimum or a transition state. High-level theoretical methods have been instrumental in addressing this question.
A variety of computational methods have been employed to study this compound and related strained systems. These range from density functional theory (DFT) to high-level ab initio methods. The choice of method significantly impacts the accuracy of the predicted properties.
| Computational Method | Property Investigated | Key Findings | Reference |
| Coupled Cluster & Multireference Methods | Structure and Stability of Singlet this compound | Concluded that singlet this compound is a transition state, not a minimum, on the potential energy surface.[1][2] It exhibits a ring-puckering imaginary vibrational mode that leads to cyclopropylidenemethylene minima.[1][2] | [1][2] |
| Coupled Cluster & Multireference Methods | Ring Strain and Energetics of Singlet this compound | The total ring strain of singlet this compound is calculated to be 101 kcal/mol, with the in-plane π-bond strain contributing 71 kcal/mol.[1][2] The barrier height for the puckering to cyclopropylidenemethylene is approximately 23 kcal/mol.[1][2] | [1][2] |
| Coupled Cluster & Multireference Methods | Stability of Triplet this compound | In contrast to the singlet state, triplet this compound is a genuine minimum on the potential energy surface.[1][2] It is predicted to be about 15 kcal/mol higher in energy than the lowest singlet state.[1][2] | [1][2] |
| MP2/6–311G(d,p) and CCSD(T)/6–311G++G(d,p) | Cycloaddition Reactions of Strained Cycloalkynes | Investigated the potential energy surfaces for cycloaddition reactions of strained cycloalkynes with ethylene. The study proposed two different reaction pathways involving 1,2-carbon or 1,2-hydrogen shifts.[3] | [3] |
| DFT (MPWB1K/6-311G(d)) | [3+2] Cycloaddition Reactions | Studied the reaction of cyclohexyne (B14742757) with methyl azide (B81097) and methoxycarbonyl diazomethane, finding low activation energies of 7.5 and 4.2 kcal·mol-1, respectively.[3] These reactions proceed via a one-step mechanism with highly asynchronous transition states.[3] | [3] |
| DFT (M06-2X-D3/6-311G(d,p)) | Ring Contraction of Pyrrolidines to Cyclobutanes | Elucidated the mechanism for the stereoselective synthesis of cyclobutanes, identifying the rate-determining step as the release of N2 to form a 1,4-biradical.[4] | [4] |
Experimental and Computational Protocols
The accurate computational modeling of this compound and its reactions requires carefully chosen theoretical methods and basis sets. The literature highlights the sensitivity of the results to the level of theory, emphasizing the need for methods that can adequately capture both dynamic and static electron correlation.[2]
High-Level Coupled Cluster and Multireference Computations:
Density Functional Theory (DFT) for Reactivity Studies:
For studying the reactivity of strained alkynes in cycloaddition reactions, various DFT functionals have been utilized. For instance, the MPWB1K functional has been used to investigate the [3+2] cycloaddition reactions of cyclohexyne.[3] The M06-2X functional, known for its good performance with main-group thermochemistry and kinetics, has been applied to study the mechanism of cyclobutane (B1203170) formation.[4] When using DFT, it is important to select a functional that is appropriate for the system and reaction being studied, and to benchmark it against higher-level methods or experimental data when possible.
Visualizing Computational Workflows
The following diagrams illustrate the typical workflows and conceptual relationships in the computational study of this compound.
References
Safety Operating Guide
Prudent Disposal of Cyclobutyne: A Guide for Laboratory Personnel
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of cyclobutyne, a highly reactive and unstable compound. The following procedures are designed to guide researchers, scientists, and drug development professionals in managing this compound waste safely and in accordance with general hazardous waste protocols. Given the inherent instability of this compound, extreme caution is paramount.
Core Principle: In-Lab Deactivation Prior to Disposal
Due to its high reactivity, this compound should be "quenched" or deactivated in the laboratory before being packaged for hazardous waste pickup. This process involves converting this compound into a less reactive species. Direct disposal of pure or concentrated this compound is strongly discouraged.
Quantitative Data Summary
While specific quantitative data for this compound is scarce due to its instability, the properties of related, more stable compounds can provide some context.
| Property | Cyclobutane | Cyclobutene | General Alkynes |
| Molecular Formula | C₄H₈ | C₄H₆ | R-C≡C-R' |
| Physical State | Gas | Colorless Gas | Gas or Liquid |
| Flammability | Flammable Gas.[1] | Not explicitly stated, but expected to be flammable. | Flammable |
| Reactivity | Incompatible with oxidizing agents.[1] | Thermally isomerizes to 1,3-butadiene.[2] | Undergo addition reactions (hydrogenation, halogenation).[3][4] |
Experimental Protocol: Quenching of this compound Waste
This protocol is a general guideline adapted for highly reactive substances and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and heavy-duty gloves.
Materials:
-
This compound waste solution (in an inert, anhydrous solvent)
-
Anhydrous, inert solvent (e.g., toluene, hexane) for dilution
-
Quenching agent: A solution of a proton source in an inert solvent (e.g., 10% isopropanol (B130326) in toluene)
-
Stir plate and stir bar
-
Addition funnel
-
Inert gas source (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice water)
Procedure:
-
Dilution: Dilute the this compound waste solution with an equal volume of a dry, inert solvent within the reaction flask. This helps to manage the reaction exotherm.
-
Inert Atmosphere: Place the flask under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the diluted this compound solution to 0°C using an ice water bath.
-
Slow Addition of Quenching Agent: Using an addition funnel, add the quenching solution (e.g., 10% isopropanol in toluene) dropwise to the cooled, stirring this compound solution.
-
Monitor for Reaction: Observe for any signs of reaction, such as gas evolution or a temperature increase. Maintain a slow addition rate to control the reaction.
-
Complete Quenching: Continue adding the quenching agent until no further reaction is observed.
-
Final Quench: Once the initial reaction has subsided, a more reactive quenching agent like methanol, followed by water, can be slowly added to ensure complete deactivation of any remaining reactive species.[5]
-
Preparation for Disposal: The resulting quenched solution, now containing a more stable derivative of this compound, can be prepared for hazardous waste disposal.
Hazardous Waste Disposal Procedure
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.[3]
-
Container Selection: Use a compatible, leak-proof container with a screw-on cap.[6] Plastic bottles are often preferred over glass when compatibility is not an issue.[3]
-
Labeling: The container must be clearly labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name of the contents (e.g., "Quenched this compound Waste in Toluene/Isopropanol"). Avoid abbreviations or chemical formulas.[3][7]
-
The approximate concentration and volume of each component.
-
The date of waste generation.[3]
-
The name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms (e.g., flammable, corrosive if applicable).[7]
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] The SAA should be a well-ventilated area, such as a chemical fume hood.[7]
-
Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Do not dispose of this waste down the drain or in regular trash.[3][8]
Logical Flow for this compound Disposal
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
